molecular formula C8H8N4S B1524480 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine CAS No. 1311317-56-2

4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B1524480
CAS No.: 1311317-56-2
M. Wt: 192.24 g/mol
InChI Key: LZTHLDMRHLCIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine ( 1311317-56-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a 1,3,5-triazine core, a privileged scaffold in drug design known for its diverse biological activities . The molecular structure is characterized by the substitution at the 4-position with a methyl group and at the 6-position with a thiophen-2-yl moiety, yielding a molecular formula of C8H8N4S and a molecular weight of 192.24 g/mol . The compound is supplied with a typical purity of 95% . This chemical is exclusively intended for research applications, specifically in the design and synthesis of novel molecular hybrids for evaluating cytotoxic activity. The 1,3,5-triazine scaffold is a key structure in developing potential anticancer agents, as demonstrated in studies where similar triazine-sulfonamide hybrids exhibited potent activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . Research indicates that such compounds can induce cell cycle arrest and apoptosis in cancer cells, making them valuable tools for investigating new oncological therapeutic pathways . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-6-thiophen-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-5-10-7(12-8(9)11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTHLDMRHLCIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of both the 1,3,5-triazine and thiophene moieties. The fusion of these two pharmacophores presents a promising avenue for the discovery of new therapeutic agents.[1][2][3][4][5] This document will detail a proposed synthetic route, purification protocols, and in-depth characterization methodologies.

Introduction: The Promise of Thiophene-Substituted Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8] Similarly, thiophene-containing compounds are known for their diverse pharmacological effects.[3][4][5] The strategic combination of these two heterocyclic systems in this compound is hypothesized to yield a molecule with unique and potent biological properties, potentially targeting key signaling pathways in cancer or acting as an antimicrobial agent.[1][2]

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves a condensation reaction between a thiophene-containing amidine and a methyl-substituted triazine precursor. A robust approach utilizes the reaction of dicyandiamide with thiophene-2-carbonitrile to form a guanamine derivative.[9][10][11][12][13]

The proposed two-step synthesis is outlined below:

Synthesis_Pathway Thiophene_2_carbonitrile Thiophene-2-carbonitrile Intermediate 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine Thiophene_2_carbonitrile->Intermediate 1. NaH, Heat Dicyandiamide Dicyandiamide Dicyandiamide->Intermediate Final_Product This compound Intermediate->Final_Product 2. Diazotization 3. Methyl Grignard Methyl_Grignard Methylmagnesium Bromide

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to anhydrous dimethylformamide (DMF, 100 mL) under an inert atmosphere of argon.

  • Addition of Reactants: To this suspension, add dicyandiamide (1.1 equivalents) portion-wise, followed by the slow addition of thiophene-2-carbonitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is heated to 120 °C and refluxed for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into ice-water (500 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield 6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine as a pure solid.

Step 2: Synthesis of this compound
  • Diazotization: The intermediate, 6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine (1.0 equivalent), is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 1 hour.

  • Grignard Reaction: In a separate flask, a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.0 equivalents) is prepared. The diazonium salt solution is then added slowly to the Grignard reagent at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the final product, this compound.

Characterization of this compound

The structure and purity of the synthesized compound will be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the amine protons, and the protons of the thiophene ring.
¹³C NMR Resonances for the carbon atoms of the triazine ring, the methyl group, and the thiophene ring.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C=N stretching (triazine ring), and C-S stretching (thiophene).
Mass Spec (m/z) Molecular ion peak corresponding to the calculated mass of the compound.
Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~2.4 (s, 3H, CH₃), ~6.8 (br s, 2H, NH₂), ~7.2 (dd, 1H, thiophene-H4), ~7.8 (d, 1H, thiophene-H3), ~8.0 (d, 1H, thiophene-H5).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~25.0 (CH₃), ~128.0 (thiophene-C4), ~130.0 (thiophene-C3), ~132.0 (thiophene-C5), ~140.0 (thiophene-C2), ~165.0 (triazine-C4/C6), ~168.0 (triazine-C2).

  • FT-IR (KBr, cm⁻¹): ν ~3450-3300 (N-H stretch), ~1640 (C=N stretch), ~1550 (ring stretch), ~720 (C-S stretch).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₈N₄S [M+H]⁺, with the observed mass expected to be within ±5 ppm of the theoretical value.

Potential Applications and Future Directions

The title compound, this compound, is a promising candidate for further investigation in drug discovery programs. Thiophene-containing triazines have shown notable anticancer and antimicrobial activities.[1][2] Future work should focus on the biological evaluation of this compound, including in vitro cytotoxicity assays against various cancer cell lines and antimicrobial screening against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies can also be conducted by synthesizing analogs with different substituents on the triazine and thiophene rings to optimize biological activity.

References

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC - NIH. Available at: [Link]

  • Synthesis of novel triazine-thiophene compounds for antitubercular/anticancer. Available at: [Link]

  • Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Available at: [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. Available at: [Link]

  • 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity - PubMed. Available at: [Link]

  • (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Available at: [Link]

  • Chemistry of dicyandiamide. IV. Reaction of acyldicyandiamides with hydroxylamine. Available at: [Link]

  • Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium | Semantic Scholar. Available at: [Link]

  • Structures of some bioactive compounds containing thiophene moiety - ResearchGate. Available at: [Link]

  • You have full text access to this content ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. - ResearchGate. Available at: [Link]

  • Biological Activities of Thiophenes - Encyclopedia.pub. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. - ResearchGate. Available at: [Link]

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Spectroscopic Analysis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine: A Multi-Technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow for unambiguous structural confirmation and purity assessment. This document is designed to guide researchers in not only acquiring high-quality spectral data but also in understanding the causal relationships between molecular structure and spectroscopic output, thereby fostering a deeper level of scientific integrity and expertise.

Introduction: The Imperative for Rigorous Characterization

The molecule this compound incorporates three key pharmacophores: an s-triazine core, a thiophene ring, and an amino substituent. The s-triazine scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] The thiophene moiety is a bioisostere of a benzene ring, often used to modulate physicochemical properties and enhance biological interactions. The combination of these fragments into a single conjugated system creates a molecule with unique electronic and structural properties that demand a rigorous and multi-faceted analytical approach.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. An error in structural assignment can invalidate extensive biological or material testing, leading to a significant loss of time and resources. This guide, therefore, emphasizes an integrated spectroscopic strategy where each technique provides a unique and complementary piece of the structural puzzle, culminating in a cohesive and validated molecular identity.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its expected spectroscopic behavior. The molecule possesses a conjugated π-system extending across the electron-rich thiophene ring and the electron-deficient triazine ring, which will strongly influence its UV-Vis absorption. The distinct sets of protons and carbons on the methyl group, triazine ring, and thiophene ring will give rise to a predictable pattern in NMR spectra. The primary amine and various C-H, C=N, and C=C bonds provide characteristic vibrational frequencies for FT-IR analysis.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry. For a novel structure like this compound, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not merely confirmatory; it is a required standard for establishing an authoritative structural proof.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for slowing the chemical exchange of N-H protons, which results in sharper peaks.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic protons of the thiophene ring.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans is essential due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Amine (NH₂)5.5 - 7.5Broad Singlet2HThe chemical shift is variable and concentration-dependent. The broadness arises from quadrupolar broadening by the ¹⁴N nucleus and potential chemical exchange with trace water in the solvent.
Thiophene H5'8.0 - 8.5Doublet of doublets (dd)1HDeshielded due to the electron-withdrawing effect of the adjacent triazine ring and its position on the aromatic thiophene ring.
Thiophene H3'7.8 - 8.2Doublet of doublets (dd)1HLocated on the thiophene ring, its shift is influenced by both the sulfur atom and the triazine substituent.
Thiophene H4'7.1 - 7.4Doublet of doublets (dd)1HExpected to be the most shielded of the thiophene protons. Coupling constants will be key to definitive assignment.
Methyl (CH₃)2.4 - 2.7Singlet3HAppears as a sharp singlet in a relatively upfield region, characteristic of a methyl group attached to an aromatic system.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Predicted SignalChemical Shift (δ, ppm)Assignment Rationale
C2, C4, C6 (Triazine)165 - 175These carbons are highly deshielded (downfield) due to being bonded to two electronegative nitrogen atoms within the aromatic triazine ring.[2][3]
C2' (Thiophene)140 - 150Quaternary carbon attached to the triazine ring, expected to be significantly deshielded.
C3', C4', C5' (Thiophene)125 - 135Aromatic carbons of the thiophene ring. Their specific shifts can be confirmed using 2D NMR.
C-Methyl20 - 25Aliphatic carbon, appearing in the characteristic upfield region of the spectrum.

Trustworthiness through 2D NMR: While 1D spectra provide the initial data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to validate the assignments. HSQC will definitively link each proton to its directly attached carbon. HMBC is critical for mapping long-range (2-3 bond) correlations, for instance, from the methyl protons to C6 of the triazine ring, and from the thiophene protons to the triazine carbons, thereby connecting all molecular fragments and confirming the overall structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For the target molecule, FT-IR serves as a crucial quality control check to confirm the presence of the key amine group and the integrity of the aromatic ring systems.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan first to subtract atmospheric CO₂ and H₂O absorptions.

Spectral Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3200N-H StretchPrimary Amine (-NH₂)A pair of peaks (symmetric and asymmetric stretching) in this region is a strong indicator of the -NH₂ group.
3100 - 3000C-H Aromatic StretchThiophene RingConfirms the presence of C-H bonds on an aromatic ring.
2980 - 2850C-H Aliphatic StretchMethyl Group (-CH₃)Confirms the presence of the methyl substituent.
1650 - 1500C=N and C=C StretchTriazine & Thiophene RingsA complex series of sharp absorptions characteristic of aromatic ring skeletal vibrations. The bands for triazine are typically found around 1500 and 1364 cm⁻¹.[4]
~700C-S StretchThiophene RingA weaker absorption that can be indicative of the carbon-sulfur bond within the thiophene ring.[5]

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. The energy required for these transitions is directly related to the extent of the π-conjugated system.[6][7] For this compound, the conjugation between the thiophene and triazine rings creates an extended chromophore, which is expected to absorb light at longer wavelengths (lower energy) than the individual, non-conjugated heterocycles.[8]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Spectral Interpretation

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions.

  • λ_max: A primary absorption maximum (λ_max) is anticipated in the range of 280-350 nm. This absorption is characteristic of the extended π-system. Similar donor-acceptor triazine systems have shown absorptions around 300 nm.[9]

  • Molar Absorptivity (ε): The intensity of the absorption, or molar absorptivity, is expected to be high (ε > 10,000 L mol⁻¹ cm⁻¹), which is characteristic of an allowed π → π* transition in a conjugated system.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments, MS provides direct confirmation of the molecular formula and offers corroborating structural evidence through predictable fragmentation patterns.[10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation.

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the m/z value to at least four decimal places. This level of accuracy allows for the unambiguous determination of the elemental composition.

Data Interpretation
  • Molecular Formula Confirmation: The calculated exact mass of the [M+H]⁺ ion for C₈H₈N₄S is 193.0548. An experimentally determined m/z value within a narrow tolerance (e.g., ± 5 ppm) of this calculated mass provides high confidence in the molecular formula.

  • Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. The fragmentation pattern provides a structural fingerprint. The bonds between the rings and the bond to the methyl group are likely points of cleavage.

M [M+H]⁺ m/z = 193.0548 F1 Loss of CH₃ [M - 15]⁺ M->F1 - •CH₃ F2 Loss of Thiophene [M - 83]⁺ M->F2 - C₄H₃S• F3 Thiophene Cation [C₄H₃S]⁺ m/z = 83.99 M->F3 Cleavage

Caption: Plausible ESI-MS fragmentation pathways for the title compound.

Integrated Spectroscopic Workflow: A System of Self-Validation

No single technique is sufficient for the absolute proof of a chemical structure. The power of this analytical guide lies in the integration of orthogonal techniques, where the results of one method validate and complement the others.

cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Electronic Properties MS Mass Spec (HRMS) - Molecular Formula (C₈H₈N₄S) - MW = 192.0470 HNMR ¹H NMR - Proton Environments - Integration & Multiplicity MS->HNMR Provides Formula Final Validated Structure: 4-Methyl-6-(thiophen-2-yl) -1,3,5-triazin-2-amine MS->Final Confirms MW FTIR FT-IR - Functional Groups (-NH₂, -CH₃, Rings) FTIR->HNMR Provides Functional Groups CNMR ¹³C NMR - Carbon Environments HNMR->CNMR Guides Carbon Count TwoD_NMR 2D NMR (HSQC, HMBC) - C-H Connectivity - Confirms Fragment Linkage HNMR->TwoD_NMR Assigns Protons CNMR->TwoD_NMR Assigns Carbons TwoD_NMR->Final Defines Full Connectivity UVVIS UV-Vis - Confirms Conjugated System - λ_max UVVIS->Final Corroborates Electronics

Caption: Integrated workflow for structural validation.

Conclusion

The spectroscopic characterization of this compound requires a systematic and integrated analytical strategy. By following the protocols and interpretive logic outlined in this guide, researchers can achieve an unambiguous and robust structural assignment. The combination of high-resolution mass spectrometry to establish the molecular formula, FT-IR to identify key functional groups, a full suite of 1D and 2D NMR experiments to map the molecular framework, and UV-Vis spectroscopy to probe the electronic system constitutes a self-validating workflow that upholds the highest standards of scientific integrity. This comprehensive approach ensures that subsequent biological or material science investigations are built upon a solid and accurately characterized molecular foundation.

References

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Physical and chemical properties of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Foreword: The Scientific Imperative

In the landscape of modern drug discovery and materials science, the 1,3,5-triazine scaffold represents a "privileged" structure, a core moiety that consistently imparts significant biological activity. When functionalized with versatile heterocyclic systems such as thiophene, these molecules become powerful tools for probing complex biological systems. This guide provides a comprehensive technical overview of a specific, promising derivative: this compound.

This document is structured not as a rigid template, but as a logical scientific narrative. We begin with the foundational identity of the molecule, progress through its empirical physicochemical and spectroscopic properties, detail robust analytical methodologies for its characterization, and conclude with its synthetic context. The protocols described herein are designed to be self-validating, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a heterocyclic compound featuring a central 1,3,5-triazine ring. This core is asymmetrically substituted with three distinct functional groups that dictate its properties: an amine group, a methyl group, and a thiophen-2-yl group. The thiophene moiety, an electron-rich aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry, known to modulate drug-receptor interactions and improve physicochemical properties.[1]

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

Identifier Value Source
IUPAC Name This compound -
Molecular Formula C₈H₈N₄S Calculated
Molecular Weight 192.24 g/mol Calculated
Exact Mass 192.05241 g/mol Calculated

| CAS Number | Not explicitly available in searches. A related analog, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, is CAS 175204-61-2. |[2] |

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. The data presented are based on predictions and analysis of analogous structures.

Table 2: Summary of Physicochemical Properties

Property Value / Observation Rationale / Causality
Appearance Expected to be a white to off-white crystalline solid. Consistent with many substituted aminotriazine derivatives.[3][4]
Melting Point To be determined experimentally (TBD). Expected to be >150 °C. The rigid, planar ring system and potential for intermolecular hydrogen bonding (amine) suggest a relatively high melting point.[5]
Solubility Sparingly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). The amine and nitrogen atoms in the rings can act as hydrogen bond acceptors, but the overall structure is dominated by nonpolar rings.
LogP (Octanol/Water) ~1.5 - 2.5 (Predicted) This predicted value suggests moderate lipophilicity, a common feature in drug candidates designed to cross cellular membranes.

| pKa | TBD | The amine group will be basic, while the triazine nitrogens are weakly basic. The exact value requires experimental determination. |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation and is the cornerstone of quality control. The following data are predictive, based on established principles and data from closely related 1,3,5-triazine structures.[4][5][6]

Table 3: Predicted Spectroscopic Data

Technique Expected Observations
¹H-NMR δ 7.5-8.5 ppm: 3H, multiplet, thiophene ring protons. δ 6.5-7.5 ppm: 2H, broad singlet, -NH₂ protons (exchangeable with D₂O). δ 2.4-2.6 ppm: 3H, singlet, -CH₃ protons.
¹³C-NMR δ 165-175 ppm: 3C, triazine ring carbons. δ 125-145 ppm: 4C, thiophene ring carbons. δ ~25 ppm: 1C, -CH₃ carbon.
IR (KBr, cm⁻¹) 3300-3500: N-H stretching (asymmetric & symmetric) of the primary amine. ~3100: Aromatic C-H stretching (thiophene). 1500-1650: C=N and C=C stretching vibrations of the triazine and thiophene rings. ~700: C-S stretching of the thiophene ring.

| Mass Spec (ESI+) | m/z 193.06: [M+H]⁺ (primary molecular ion). Fragmentation: Potential loss of CH₃ (m/z 177), or fragmentation of the thiophene ring. The triazine ring itself is generally stable.[7] |

Chemical Properties and Synthetic Strategy

Reactivity and Stability

The molecule's reactivity is governed by its three key components:

  • 1,3,5-Triazine Ring: This electron-deficient ring is generally stable but can be susceptible to nucleophilic attack under harsh conditions.

  • Amine Group: The primary amine at the C2 position is nucleophilic and can undergo reactions typical of amines, such as acylation or alkylation.

  • Thiophene Ring: This ring can undergo electrophilic substitution, although it is less reactive than benzene.

The compound is expected to be stable under standard storage conditions (cool, dry, dark).

Proposed Synthesis Workflow

The most logical and widely practiced method for synthesizing asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8] The differential reactivity of the chlorine atoms at varying temperatures allows for controlled, stepwise substitution.

start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 Step 1: First Substitution - Reagent: Ammonia (or equivalent) - Conditions: 0-5 °C - Causality: Highest reactivity of first Cl start->step1 intermediate1 Intermediate 1 (2-Amino-4,6-dichloro-1,3,5-triazine) step1->intermediate1 step2 Step 2: Second Substitution - Reagent: Thiophen-2-ylmagnesium bromide - Conditions: 25-40 °C - Causality: Intermediate reactivity of second Cl intermediate1->step2 intermediate2 Intermediate 2 (4-Amino-6-chloro-2-(thiophen-2-yl)-1,3,5-triazine) step2->intermediate2 step3 Step 3: Third Substitution - Reagent: Methylmagnesium bromide - Conditions: Reflux / >80 °C - Causality: Lowest reactivity of final Cl intermediate2->step3 product Final Product This compound step3->product

Caption: Proposed synthetic workflow via sequential nucleophilic substitution.

Analytical Methodologies: Protocols for Characterization

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of small organic molecules due to its high resolution and sensitivity.[9] A C18 column is chosen for its versatility in retaining compounds of moderate polarity like the target molecule. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted. UV detection is ideal as the triazine and thiophene rings are strong chromophores.[10]

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV Diode Array Detector (DAD) set at 254 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Data Analysis: Integrate the peak corresponding to the main compound. Purity is expressed as the area of the main peak divided by the total area of all peaks.

Protocol: Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. DMSO-d₆ is selected as the solvent because it effectively dissolves a wide range of organic compounds and, crucially, its residual water peak does not typically overlap with the amine (N-H) proton signals, allowing for their observation.[11]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is needed.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) For unambiguous assignment, perform 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation).

  • Validation: The addition of a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum should result in the disappearance of the -NH₂ signal, confirming its identity.[12]

Protocol: Molecular Weight Verification by Mass Spectrometry

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing clear molecular weight information.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Verification: Confirm the presence of a prominent peak at m/z corresponding to the calculated exact mass of the protonated molecule (193.0599).

References

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An In-depth Technical Guide to 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Scientific Imperative for Novel Triazine Scaffolds

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the triazine core allows for substitution at the 2, 4, and 6 positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize off-target effects.

The incorporation of a thiophene moiety is also a well-established strategy in drug design. Thiophene is a bioisostere of the phenyl ring, offering a similar size and shape but with distinct electronic properties due to the presence of the sulfur atom. This can lead to enhanced biological activity and improved metabolic stability. The combination of a 4-methyl and a 2-amino group on the triazine ring further modulates the molecule's properties, influencing its solubility, hydrogen bonding capacity, and potential interactions with biological targets.

This guide focuses on the specific, yet underexplored, molecule 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. The absence of a registered CAS number suggests that this compound represents a novel area for chemical and pharmacological exploration. This document aims to bridge this information gap by providing a scientifically grounded projection of its synthesis, properties, and potential applications.

Proposed Synthesis of this compound

Based on established synthetic protocols for substituted 1,3,5-triazines, a plausible and efficient synthesis of the target compound can be conceptualized. The most common and versatile starting material for the synthesis of asymmetrically substituted triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3][4] The stepwise nucleophilic substitution of the chlorine atoms with different nucleophiles, controlled by temperature, allows for the regioselective introduction of various substituents.

A proposed two-step synthetic pathway is outlined below:

Step 1: Synthesis of the Intermediate 2-Chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine

The initial step involves the reaction of cyanuric chloride with a Grignard reagent, 2-thienylmagnesium bromide, followed by reaction with another Grignard reagent, methylmagnesium bromide. The differential reactivity of the chlorine atoms on the triazine ring allows for a sequential and controlled substitution.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine

  • Preparation of Grignard Reagents:

    • Prepare 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare methylmagnesium bromide by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction with Cyanuric Chloride:

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of 2-thienylmagnesium bromide (1.0 eq) in THF to the cyanuric chloride solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 2-3 hours.

    • Subsequently, add a solution of methylmagnesium bromide (1.0 eq) in ether/THF to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the desired intermediate, 2-chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine.

Step 2: Amination of the Intermediate to Yield this compound

The final step is the nucleophilic substitution of the remaining chlorine atom with an amino group. This is typically achieved by reacting the chlorinated intermediate with ammonia.

Experimental Protocol: Synthesis of this compound

  • Reaction with Ammonia:

    • Dissolve the intermediate 2-chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.

    • Add an excess of aqueous ammonia or a solution of ammonia in methanol.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent like ethyl acetate or dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final product, this compound.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product CyanuricChloride 2,4,6-Trichloro-1,3,5-triazine Intermediate 2-Chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine CyanuricChloride->Intermediate 1. 2-Thienyl-MgBr 2. Methyl-MgBr THF, -78°C to RT Thiophene 2-Bromothiophene Thiophene->Intermediate MethylBromide Methyl Bromide MethylBromide->Intermediate Ammonia Ammonia FinalProduct This compound Ammonia->FinalProduct Intermediate->FinalProduct NH3 (aq) Dioxane, Reflux AnticancerMechanism cluster_pathway Cancer Cell Signaling cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Signaling Downstream Signaling (e.g., PI3K/AKT/mTOR) Receptor->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation TargetCompound 4-Methyl-6-(thiophen-2-yl) -1,3,5-triazin-2-amine TargetCompound->Receptor Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

4.2. Antimicrobial Activity

Triazine derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. [1]The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The sulfur atom in the thiophene ring could contribute to the antimicrobial properties of the target compound.

4.3. Other Potential Applications

Given the diverse biological activities of triazine and thiophene derivatives, this compound could also be explored for its potential as an:

  • Antiviral agent [5]* Anti-inflammatory agent [1]* Herbicidal agent

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, area of chemical space. This technical guide has provided a comprehensive, albeit predictive, overview of this molecule, from its synthesis to its potential therapeutic applications.

The key future directions for research on this compound include:

  • Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern analytical techniques to confirm its structure and purity.

  • Biological Screening: A comprehensive biological evaluation of the synthesized compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens is warranted to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of analogs with modifications to the methyl, amino, and thiophene groups would provide valuable insights into the SAR and help in the optimization of lead compounds.

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the molecular targets and signaling pathways involved.

References

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  • Szymańska, E., et al. (2017). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Molecules, 22(10), 1741. Retrieved from [Link]

  • MDPI. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Retrieved from [Link]

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  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
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The Potent Edge: A Technical Guide to the Biological Activity of Novel Thiophene-Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the burgeoning field of novel thiophene-triazine compounds, a class of molecules demonstrating remarkable and diverse biological activities. The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is a well-established pharmacophore known for its bioisosteric similarity to a phenyl ring, which can enhance physicochemical properties and target interactions[1]. The triazine core, a six-membered ring with three nitrogen atoms, provides a versatile scaffold amenable to multi-vector substitution, enabling fine-tuning of biological and pharmacokinetic profiles[2].

The molecular hybridization of these two moieties has yielded compounds with significant therapeutic potential, primarily as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of these compounds. We will dissect their mechanisms of action, present detailed protocols for their evaluation, analyze critical structure-activity relationships (SAR), and offer insights into future therapeutic applications.

Dominant Biological Activities of Thiophene-Triazine Hybrids

The conjugation of thiophene and triazine rings creates a unique chemical architecture that has proven effective against a spectrum of challenging biological targets. The primary areas where these compounds have shown significant promise are oncology and infectious diseases.

Anticancer Activity: Precision Targeting of Oncogenic Pathways

Thiophene-triazine derivatives have emerged as potent anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines through the targeted inhibition of key signaling pathways dysregulated in cancer.

Mechanism of Action: Dual PI3K/mTOR Inhibition

A predominant mechanism of action for many potent thiophene-triazine anticancer compounds is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle progression, survival, and proliferation; its hyperactivation is a hallmark of many cancers[3].

Novel thiophene-triazine derivatives bearing an arylurea moiety have been synthesized and identified as powerful dual PI3Kα/mTOR inhibitors. One particularly potent compound demonstrated an IC50 value as low as 0.008 µM against certain cancer cell lines and excellent enzymatic inhibition of PI3Kα (IC50 = 177.41 nM) and mTOR (IC50 = 12.24 nM)[4]. This dual-inhibition is strategically advantageous, as it can overcome resistance mechanisms that arise from feedback loops when only one of the kinases is targeted.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Thiophene-Triazine Compound Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 (mTOR kinase)

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR leads to sustained proliferative signaling. Certain thiophene-bearing quinazoline derivatives (a related scaffold) have shown potent EGFR autophosphorylation inhibition. Structure-activity relationship studies revealed that substitutions on the thiophene ring, particularly with electron-withdrawing hydrophobic groups like chlorine or bromine, are preferred for potent activity[5]. This knowledge can be extrapolated to the design of thiophene-triazine EGFR inhibitors.

Quantitative Anticancer Activity Data

The efficacy of these compounds is demonstrated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound Class/ReferenceTarget Cell Line(s)Key IC50 Values (µM)Target/MechanismReference
Thiophene-Triazine-ArylureaMCF-7, A549, Hela, etc.As low as 0.008 ± 0.002Dual PI3Kα/mTOR inhibitor[4]
Thiophene-Triazine-ArylureaPI3Kα (enzymatic)0.177PI3Kα Kinase[6]
Thiophene-Triazine-ArylureamTOR (enzymatic)0.012mTOR Kinase[6]
Thieno[2,3-d][4][7][8]triazineH1299 (Lung Cancer)0.0125EGFR/HER2 inhibitor[9]
Thiophene-bearing QuinazolineA431 (EGFR overexpressing)Similar to ErlotinibEGFR inhibitor[5]
Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents. Thiophene-triazine derivatives have shown promising activity against both bacteria and fungi.

Mechanism of Action

While the exact mechanisms for many novel compounds are still under investigation, some thiophene derivatives have been shown to increase bacterial membrane permeability, leading to cell death[10]. Molecular docking studies suggest these compounds may bind to essential bacterial enzymes or outer membrane proteins, disrupting cellular function[10].

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound ClassTarget Organism(s)Key MIC Values (µg/mL)Reference
Thiophene DerivativesColistin-Resistant A. baumannii16 - 32 (MIC50)[10]
Thiophene DerivativesColistin-Resistant E. coli8 - 32 (MIC50)[10]
Thiophene-Triazole-TriazineAspergillus fumigatusPotent (73-79% inhibition)[2]
Thiophene-Triazole-TriazineSyncephalastrum racemosumPotent (86-96% inhibition)[2]
Anti-inflammatory and Antiviral Potential

Anti-inflammatory Activity Chronic inflammation is linked to numerous diseases. Thiophene derivatives are known to possess anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[3][11]. The incorporation of a triazine scaffold is being explored to develop novel dual COX/LOX inhibitors with improved potency and safety profiles. SAR studies indicate that the presence of carboxylic acid, ester, or amide groups on the thiophene scaffold is important for activity[3].

Antiviral Activity The exploration of thiophene-triazine hybrids as antiviral agents is an emerging area. Triazine analogues have demonstrated strong activity against a broad spectrum of DNA viruses, including herpesviruses and adenoviruses[8]. Similarly, various N-heterocycles are known to interfere with viral replication cycles[12]. Preliminary bioassays have shown that some triazine derivatives possess good activity against the tobacco mosaic virus, suggesting a potential that warrants further investigation against human viruses[13].

Structure-Activity Relationship (SAR) Insights

The rational design of more potent and selective thiophene-triazine compounds hinges on a clear understanding of their SAR.

SAR_Diagram R1_Arylurea R1 = Arylurea Moiety Activity_PI3K ↑ PI3K/mTOR Inhibition R1_Arylurea->Activity_PI3K R2_Hydrophobic R2 (on Thiophene) = Small, Electron-Withdrawing Group (Cl, Br) Activity_EGFR ↑ EGFR Inhibition R2_Hydrophobic->Activity_EGFR R3_Flexibility R3 (on Triazine) = Flexible Chains Activity_General ↑ General Activity R3_Flexibility->Activity_General Core Core Core->R1_Arylurea Core->R2_Hydrophobic Core->R3_Flexibility

  • For PI3K/mTOR Inhibition : The introduction of an arylurea group onto the triazine scaffold significantly enhances both cellular and kinase inhibitory activities[4]. This group likely forms crucial hydrogen bonds within the ATP-binding pocket of the kinases.

  • For EGFR Inhibition : Small, electron-withdrawing, hydrophobic groups (e.g., -Cl, -Br) on the 5-position of the thiophene ring are favorable for potent EGFR inhibition[5].

  • General Cytotoxicity : For quinazoline-based inhibitors, which share structural similarities, the presence of 6,7-side chains (e.g., dimethoxy) on the core scaffold is more potent than unsubstituted versions, suggesting that modulating the electronics and sterics of the core is a viable optimization strategy[5][14].

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the biological activities of novel compounds.

Workflow cluster_vitro In Vitro Screening cluster_mech Mechanism of Action Anticancer Anticancer Assay (MTT) WesternBlot Target Engagement (Western Blot) Anticancer->WesternBlot Antimicrobial Antimicrobial Assay (MIC) LeadOpt Lead Optimization (SAR) Antimicrobial->LeadOpt EnzymeAssay Enzymatic Assay (Kinase Inhibition) WesternBlot->EnzymeAssay EnzymeAssay->LeadOpt Synthesis Compound Synthesis Synthesis->Anticancer Synthesis->Antimicrobial LeadOpt->Synthesis Iterative Design

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[4][7]. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[15].

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Thiophene-triazine compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the thiophene-triazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Add medium with the corresponding DMSO concentration to control wells.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals should become visible within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader[7][8].

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[16].

Materials:

  • 96-well sterile microtiter plates (round-bottom preferred)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Thiophene-triazine compounds dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend several bacterial colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[16]. Further dilute this suspension in CAMHB to achieve the final desired inoculum concentration (~5 x 10⁵ CFU/mL).

  • Compound Dilution: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Prepare a stock solution of the test compound at twice the highest desired concentration. Add 50 µL of this stock to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria)[17].

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). This brings the total volume to 100 µL and halves the compound concentrations to their final test values.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours[16].

  • Result Interpretation: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well)[1].

Future Perspectives & Conclusion

The fusion of thiophene and triazine scaffolds has unequivocally produced a class of compounds with profound biological activity. The robust anticancer effects, particularly through the dual inhibition of the PI3K/mTOR pathway, mark these molecules as highly promising candidates for further oncological drug development. The key to advancing these leads lies in meticulous SAR-guided optimization to enhance potency against specific kinase isoforms while minimizing off-target effects to improve the therapeutic window. Furthermore, the demonstrated antimicrobial activity provides a new avenue for combating drug-resistant infections. Future work should focus on elucidating precise microbial targets and exploring efficacy in in vivo infection models. The anti-inflammatory and antiviral potential, while less explored, represents a fertile ground for new discoveries. By leveraging the established synthetic versatility of the triazine core and the favorable pharmacological properties of the thiophene ring, researchers are well-equipped to develop next-generation therapeutics to address critical unmet medical needs.

References

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Initial Screening of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine Derivatives: A Strategic Approach to Hit Identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Abstract

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide outlines a comprehensive, multi-tiered screening cascade for a novel series of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine derivatives. The strategy is designed to efficiently identify and validate "hit" compounds, progressing from broad cytotoxicity profiling to specific target-based and phenotypic assays, and culminating in essential early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation. Our approach emphasizes the causal logic behind experimental choices, ensuring that each stage provides a validated data set to justify advancement to the next, thereby optimizing resources and accelerating the discovery of lead candidates.

Introduction: The Rationale for a Multi-Tiered Screening Cascade

The initial phase of drug discovery involves screening large numbers of compounds to identify those with promising biological activity.[4][5] A monolithic approach, where all compounds are tested in all possible assays, is inefficient and cost-prohibitive. We advocate for a tiered or cascaded strategy, which is a logical and resource-efficient funnel. This process begins with broad, high-throughput assays to eliminate inactive or overtly toxic compounds. Subsequent tiers employ more complex, specific, and resource-intensive assays on a progressively smaller and more promising subset of molecules. This ensures that the most promising candidates are rigorously characterized, maximizing the probability of identifying a viable lead compound.[6][7]

This guide details a three-tiered strategy for the initial screening of novel this compound derivatives.

G cluster_0 Screening Workflow cluster_1 Tier 2 Assays Compound_Library Compound Library (this compound Derivatives) Tier1 Tier 1: Primary Screening Cytotoxicity Profiling (MTT Assay) (e.g., HCT-116, MDA-MB-231, HEK293) Compound_Library->Tier1 Decision1 Hit Identification (IC50 < 10 µM on cancer lines & Selectivity Index > 2) Tier1->Decision1 Tier2 Tier 2: Secondary Screening (Parallel Assays on Hits) Decision1->Tier2 Active & Selective Compounds Inactive Inactive/Toxic (Archive) Decision1->Inactive Inactive or Non-selective Anticancer Anticancer (EGFR Kinase Assay) Tier2->Anticancer Antimicrobial Antimicrobial (MIC Determination) Tier2->Antimicrobial Anti_inflammatory Anti-inflammatory (Albumin Denaturation) Tier2->Anti_inflammatory Decision2 Lead Series Identification (Potent & Target-Specific) Tier3 Tier 3: Early Profiling In Silico ADMET Assessment Decision2->Tier3 Lead_Candidate Lead Candidate Nomination Tier3->Lead_Candidate Anticancer->Decision2 Antimicrobial->Decision2 Anti_inflammatory->Decision2 G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (e.g., c-myc, cyclins) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Triazine Derivative (THT-004) Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR pathway by a triazine derivative.

Protocol 3.1.1: In Vitro EGFR Kinase Assay

This protocol is a general guideline; it is crucial to follow the specific instructions provided with a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reagent Preparation: Prepare kinase reaction buffer, EGFR enzyme solution, substrate solution (e.g., a poly-Glu-Tyr peptide), and ATP solution as per the kit's instructions.

  • Compound Addition: Add 1 µL of the test compounds (e.g., THT-001, THT-004) at various concentrations to the wells of a 384-well plate. Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control.

  • Kinase Reaction: Initiate the reaction by adding a master mix of EGFR enzyme, substrate, and ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Expertise & Causality: The triazine heterocycle is also present in compounds with known antimicrobial properties. [8]Therefore, it is prudent to screen promising hits for antibacterial activity in parallel. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9][10]This provides quantitative data on the potency and spectrum of activity.

Protocol 3.2.1: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [11]

Data Presentation: Hypothetical Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
THT-001832
THT-004> 128> 128
Vancomycin1> 128
Ciprofloxacin0.50.015
Anti-inflammatory Potential: Albumin Denaturation Assay

Expertise & Causality: Inflammation is linked to protein denaturation. A simple and widely used in vitro method to screen for anti-inflammatory activity is to assess a compound's ability to inhibit heat-induced albumin denaturation. [12]This assay serves as a cost-effective preliminary screen to identify compounds that may warrant further investigation in more complex cellular models.

Protocol 3.3.1: Inhibition of Albumin Denaturation
  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.

  • Control: Use diclofenac sodium as a standard reference drug. A control solution without the test compound is also prepared.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: (% Inhibition) = [1 - (Absorbance of Test / Absorbance of Control)] * 100. Determine the IC₅₀ value.

Tier 3: Early ADMET Profiling (In Silico)

Expertise & Causality: A significant portion of drug candidates fail in later stages due to poor pharmacokinetic properties (ADMET). [13][14]Performing in silico ADMET screening early in the discovery process is a critical, cost-effective strategy to flag compounds with potential liabilities. [15][16]This allows for the prioritization of compounds with more "drug-like" properties for further resource-intensive studies.

Methodology: We utilize computational tools (e.g., SwissADME, admetSAR) to predict key physicochemical and pharmacokinetic properties for the most promising lead series identified in Tier 2 (e.g., THT-004 for anticancer, THT-001 for antimicrobial). Key parameters include:

  • Lipinski's Rule of Five: Assesses oral bioavailability potential.

  • Aqueous Solubility (LogS): Predicts how well the compound dissolves.

  • Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS effects.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • AMES Toxicity: Predicts mutagenic potential.

Data Presentation: Hypothetical In Silico ADMET Profile
ParameterTHT-004THT-001Desired Range
Molecular Weight ( g/mol )244.31244.31< 500
LogP2.852.90< 5
H-bond Donors11< 5
H-bond Acceptors44< 10
Lipinski Violations000
GI AbsorptionHighHighHigh
BBB PermeantYesYesTarget-dependent
CYP2D6 InhibitorNoNoNo
AMES ToxicityNon-toxicNon-toxicNon-toxic

Conclusion and Path Forward

This in-depth technical guide presents a structured, evidence-based framework for the initial screening of novel this compound derivatives. By progressing from broad cellular screening to more specific mechanistic and phenotypic assays, complemented by early in silico ADMET profiling, this cascade provides a robust system for identifying and validating hit compounds. The data generated through this workflow—cytotoxic potency and selectivity, target-specific inhibition, antimicrobial spectrum, and predicted drug-likeness—forms a comprehensive package that enables an informed decision on which compounds to nominate as lead candidates for further optimization and in vivo studies. This self-validating system, where each step justifies the next, ensures that research efforts are focused on compounds with the highest probability of success.

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In vitro evaluation of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: In Vitro Evaluation of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Executive Summary

The fusion of the 1,3,5-triazine core with a thiophene moiety in this compound presents a compelling scaffold for drug discovery. Both triazine and thiophene derivatives have independently demonstrated significant potential as anticancer and antimicrobial agents.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic in vitro evaluation of this compound. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental step, establishing a self-validating workflow from initial cytotoxicity screening to mechanistic investigation. We detail robust protocols for assessing anticancer, antimicrobial, and enzyme-specific inhibitory activities, supported by data presentation templates and visual diagrams to ensure clarity and reproducibility. This whitepaper is designed to empower researchers to rigorously characterize the biological potential of this promising heterocyclic compound.

Introduction: The Scientific Imperative

The Triazine-Thiophene Hybrid: A Rationale for Investigation

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, serving as the core of approved anticancer drugs like altretamine (ovarian cancer) and gedatolisib (breast cancer).[4][5] Its three modifiable sites allow for extensive chemical diversification, leading to compounds with a wide array of biological activities.[4] Triazine derivatives have shown remarkable efficacy against numerous cancer cell lines, often by targeting critical cellular signaling pathways.[1][6]

Complementing the triazine core, the thiophene ring is another cornerstone of pharmacologically active compounds. Thiophene-based molecules are known to exhibit potent anticancer and antimicrobial properties, binding to a variety of cancer-specific protein targets and inhibiting key signaling pathways.[3] The strategic combination of these two pharmacophores into a single molecule, this compound, creates a novel chemical entity with high potential for synergistic or unique biological effects.

Postulated Mechanisms of Action: Guiding the Experimental Design

The literature strongly suggests that hybrid molecules incorporating triazine and thiophene moieties are potent modulators of kinase signaling cascades dysregulated in cancer.[2] Specifically, derivatives have been identified as powerful dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][7] These kinases are central components of the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. Certain 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been shown to suppress the phosphorylation of AKT, a key downstream effector in this pathway.[4] Furthermore, inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (EGFR-TK) is another well-documented mechanism for this class of compounds.[2][5]

Based on this authoritative grounding, our evaluation strategy is logically designed to first confirm cytotoxic activity and then probe these specific, high-probability molecular targets.

Scope of This Guide

This document outlines a phased in vitro evaluation strategy:

  • Foundational Cytotoxicity Screening: To establish baseline efficacy against relevant cancer cell lines.

  • Mechanistic Deep Dive: To investigate the compound's effect on specific, postulated enzyme targets (e.g., PI3K/mTOR).

  • Spectrum of Activity Assessment: To explore potential antimicrobial properties, a known activity of related scaffolds.[8]

Each phase is supported by detailed, step-by-step protocols designed for immediate implementation in a standard cell biology or pharmacology laboratory.

Foundational In Vitro Evaluation Workflow

A logical, tiered approach is critical to efficiently evaluate a novel compound. This workflow ensures that resources are directed toward the most promising avenues of investigation, beginning with broad screening and progressing to more specific, mechanistic assays.

Phase 1: Preliminary Cytotoxicity Assessment (The "Go/No-Go" Decision)

The initial and most crucial step is to determine if the compound exhibits cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust, colorimetric method for this purpose. It provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key metric for potency. A positive result in this phase (i.e., a low micromolar or nanomolar IC50) provides the justification to proceed with more complex and costly mechanistic studies.

Phase 2: Mechanistic Elucidation (Probing the "How")

If the compound demonstrates significant cytotoxicity, the next question is: how does it work? Based on the strong evidence for triazine-thiophene hybrids as kinase inhibitors[5][7], a direct enzyme inhibition assay is the logical next step. Profiling the compound's activity against key kinases like PI3Kα and mTOR will validate (or refute) the primary hypothesis regarding its mechanism of action.

Phase 3: Broad-Spectrum Biological Screening (Exploring Other Potential Applications)

Given that triazine derivatives have also been reported to possess antimicrobial properties[8], a parallel or subsequent screening against a panel of pathogenic bacteria and fungi is a cost-effective way to broaden the potential therapeutic applications of the compound. Determining the Minimum Inhibitory Concentration (MIC) is the standard method for this evaluation.[9][10]

Detailed Experimental Protocols

Protocol: Cell Viability Assessment via MTT Assay

Principle: This assay quantifies the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon[5][11]) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest compound dose) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Kinase Inhibition Profiling (PI3Kα/mTOR)

Principle: Commercially available in vitro kinase assay kits (e.g., ADP-Glo™) provide a robust platform to measure the enzymatic activity of purified kinases. The assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase by the test compound results in a lower ADP signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare reagents as specified by the manufacturer of a commercial PI3Kα and mTOR kinase enzyme system kit. This typically includes the kinase, substrate (e.g., PIP2 for PI3K), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate kinase assay buffer, typically starting from 100 µM down to low nanomolar concentrations.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, the test compound dilution (or a known inhibitor like GDC-0941 as a positive control[7]), and the substrate.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for the time recommended in the kit protocol (e.g., 60 minutes).

  • Signal Development: Stop the kinase reaction and develop the detection signal by adding the kit's detection reagents in a stepwise manner. This typically involves a reagent to deplete unused ATP, followed by a reagent to convert the generated ADP into a luminescent or fluorescent signal.

  • Data Acquisition: Read the plate on a luminometer or fluorometer.

  • Analysis: Convert the raw signal to percent inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for each kinase.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[10]

  • Compound Dilution: In a 96-well U-bottom plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X concentrated stock of the test compound to the first well and perform 2-fold serial dilutions across the plate.[10]

  • Inoculation: Dilute the standardized inoculum from step 1 into the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. Add 50 µL of this final inoculum to each well.

  • Controls: Include a positive control (inoculum with no compound), a negative/sterility control (broth only), and a positive antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10][12] A resazurin-based viability indicator can also be added for a colorimetric readout.[12]

Data Interpretation and Presentation

Quantitative Data Summary

Clear and concise data presentation is essential for comparing the efficacy of the compound across different assays.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of this compound

Assay Type Target Cell Line / Enzyme IC50 (µM) Positive Control Control IC50 (µM)
Cytotoxicity Cell Viability A549 (Lung) Experimental Value Doxorubicin Literature Value
Cytotoxicity Cell Viability MCF-7 (Breast) Experimental Value Doxorubicin Literature Value
Cytotoxicity Cell Viability HCT-116 (Colon) Experimental Value Doxorubicin Literature Value
Enzyme Inhibition PI3Kα Purified Enzyme Experimental Value GDC-0941 Literature Value

| Enzyme Inhibition | mTOR | Purified Enzyme | Experimental Value | Rapamycin | Literature Value |

Table 2: In Vitro Antimicrobial Activity of this compound

Test Microorganism Gram Stain MIC (µg/mL) Positive Control Control MIC (µg/mL)
Staphylococcus aureus Positive Experimental Value Ciprofloxacin Literature Value
Escherichia coli Negative Experimental Value Ciprofloxacin Literature Value

| Candida albicans | N/A (Fungus) | Experimental Value | Fluconazole | Literature Value |

Visualizing Workflows and Pathways

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanistic cluster_2 Phase 3: Spectrum start Compound Synthesis & Characterization assay MTT Assay on Cancer Cell Panel start->assay decision IC50 < Threshold? assay->decision kinase Kinase Inhibition Assays (PI3K, mTOR, EGFR) decision->kinase Yes mic Antimicrobial MIC Assay (Bacteria & Fungi) decision->mic Yes (Parallel) stop Stop or Redesign decision->stop No pathway Western Blot for Pathway Modulation (p-Akt) kinase->pathway proceed Proceed to Advanced In Vitro / In Vivo Models pathway->proceed mic->proceed

Caption: High-level workflow for the in vitro evaluation of a novel compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Compound 4-Methyl-6-(thiophen-2-yl) -1,3,5-triazin-2-amine Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Conclusion and Future Directions

This guide provides a robust and scientifically-driven framework for the initial in vitro characterization of this compound. By following this structured approach—confirming cytotoxicity, elucidating the mechanism of action, and exploring the spectrum of activity—researchers can efficiently generate a comprehensive data package. Positive and compelling results from this workflow would provide a strong rationale for advancing the compound to more complex studies, including evaluation in 3D cell culture models, ADME-Tox profiling, and eventual in vivo efficacy studies in relevant disease models.

References

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (2024). Current Drug Discovery Technologies, 21(2).
  • Synthesis and in Vitro Evaluation of Novel Triazine Analogues as Anticancer Agents and Their Interaction Studies With Bovine Serum Albumin. (2016). PubMed.
  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (2024). Current Drug Discovery Technologies.
  • The Potent Edge: A Technical Guide to the Biological Activity of Thiophene-Containing Triazines. (2025). Benchchem.
  • Application Notes and Protocols for In Vitro Studies of S-Triazine Derivatives. (2025). Benchchem.
  • Design, synthesis and antitumor activity of novel thiophene- triazine derivatives bearing arylurea unit as potent PI3K/mTOR inhibitorss. (2023). PubMed.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). Benchchem.
  • Synthesis of novel triazine-thiophene compounds for antitubercular/anticancer. (2024). Benchchem.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PubMed Central.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI.
  • Pharmacological assessment of disulfide–triazine hybrids: synthesis, enzyme inhibition, and molecular docking study. (n.d.). Semantic Scholar.
  • Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][1][4][6] triazine derivatives as potential antioxidant agents. (n.d.). ResearchGate. Available at:

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed.
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central.

Sources

Unlocking the Therapeutic Potential of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Therapeutics

The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and safer therapeutic agents. Small molecules, meticulously designed to interact with specific biological targets, remain at the forefront of this endeavor. Within this context, the heterocyclic scaffolds of 1,3,5-triazine and thiophene have independently emerged as "privileged structures," consistently appearing in a diverse array of approved drugs.[1][2] The novel compound, 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, which strategically combines these two pharmacophores, presents a compelling case for in-depth investigation. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically explore and validate the therapeutic targets of this promising molecule.

Deconstructing the Molecule: A Rationale for Target Exploration

The therapeutic potential of this compound can be inferred from the well-documented bioactivities of its constituent moieties.

  • The 1,3,5-Triazine Core: This nitrogen-rich heterocycle is a versatile scaffold known for its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5] Notably, 1,3,5-triazine-based compounds have been successfully developed as inhibitors of kinases, dihydrofolate reductase (DHFR), and G-protein coupled receptors (GPCRs) such as adenosine and serotonin receptors.[6][7][8]

  • The Thiophene Moiety: Thiophene is a five-membered aromatic ring containing a sulfur atom, which often serves as a bioisosteric replacement for a benzene ring in drug design.[1] This substitution can enhance a molecule's metabolic stability and target affinity. Thiophene-containing drugs have found applications as anti-inflammatory agents (e.g., Tinoridine, Tiaprofenic acid), antiplatelet agents (e.g., Clopidogrel), and antipsychotics (e.g., Olanzapine).[2][9] The electron-rich nature of the thiophene ring facilitates interactions with various biological targets.[2]

The amalgamation of these two pharmacophores in this compound suggests a high probability of interaction with key enzymes and receptors implicated in major disease areas. This guide will focus on a prioritized set of potential targets based on this structural rationale.

Prioritized Therapeutic Target Classes and Validation Workflows

Based on the extensive medicinal chemistry literature surrounding the 1,3,5-triazine and thiophene scaffolds, the following target classes are proposed as high-priority areas for investigation.

Kinase Inhibition: A Prominent Avenue in Oncology and Inflammation

The 1,3,5-triazine scaffold is a common feature in many kinase inhibitors. Given the prevalence of dysregulated kinase activity in cancer and inflammatory diseases, this target class represents a primary focus.

Hypothesized Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR

  • Non-Receptor Tyrosine Kinases: Src, Abl

  • Serine/Threonine Kinases: PI3K, mTOR, CDKs

Experimental Workflow for Kinase Inhibition Screening:

G cluster_0 Initial Screening cluster_1 Target Validation & Selectivity cluster_2 Functional Outcomes Biochemical Assays Biochemical Assays Western Blotting Western Blotting Biochemical Assays->Western Blotting Cell-Based Assays Cell-Based Assays Cell Proliferation Assays Cell Proliferation Assays Cell-Based Assays->Cell Proliferation Assays Kinome Profiling Kinome Profiling Western Blotting->Kinome Profiling Apoptosis Assays Apoptosis Assays Cell Proliferation Assays->Apoptosis Assays

Figure 1: A streamlined workflow for the identification and validation of kinase inhibitory activity.

Detailed Experimental Protocols:

Protocol 1: In Vitro Kinase Panel Screen (Biochemical Assay)

  • Objective: To perform a broad screen of the compound against a panel of purified kinases to identify initial hits.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega).

    • Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of at least 100 kinases.

    • The assay typically measures the phosphorylation of a substrate by the kinase in the presence of the test compound. Common detection methods include radiometric assays (32P-ATP) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).

  • Data Analysis:

    • Results are typically expressed as a percentage of inhibition relative to a control (e.g., DMSO).

    • Hits are defined as compounds that exhibit a significant level of inhibition (e.g., >50%) at the screening concentration.

Protocol 2: Cellular Phosphorylation Assay (Western Blotting)

  • Objective: To confirm the on-target activity of the compound in a cellular context by assessing the phosphorylation status of the target kinase and its downstream substrates.

  • Methodology:

    • Select a cell line that expresses the target kinase at a significant level.

    • Treat the cells with varying concentrations of this compound for a defined period.

    • Lyse the cells and perform SDS-PAGE on the protein lysates.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase and its key downstream effectors.

    • Use an antibody against the total protein as a loading control.

    • Detect the signal using a chemiluminescent or fluorescent secondary antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • A dose-dependent decrease in the phosphorylation of the target protein and its substrates indicates on-target activity.

GPCR Modulation: Targeting Neurological and Inflammatory Pathways

Both 1,3,5-triazine and thiophene derivatives have been reported to interact with G-protein coupled receptors (GPCRs).[6][7] This suggests that this compound may act as a modulator of GPCR signaling.

Hypothesized Targets:

  • Adenosine Receptors: A1, A2A, A3

  • Serotonin (5-HT) Receptors: 5-HT6, 5-HT7

  • Dopamine Receptors: D2

Experimental Workflow for GPCR Modulation Screening:

G cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Mode of Action Radioligand Binding Assays Radioligand Binding Assays cAMP Assays cAMP Assays Radioligand Binding Assays->cAMP Assays Calcium Flux Assays Calcium Flux Assays Radioligand Binding Assays->Calcium Flux Assays Agonist/Antagonist Assays Agonist/Antagonist Assays cAMP Assays->Agonist/Antagonist Assays Calcium Flux Assays->Agonist/Antagonist Assays

Figure 2: A systematic approach for identifying and characterizing the GPCR modulatory activity of the compound.

Detailed Experimental Protocols:

Protocol 3: Radioligand Binding Assay

  • Objective: To determine if the compound binds to a specific GPCR.

  • Methodology:

    • Use cell membranes prepared from cells overexpressing the target GPCR.

    • Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve and calculate the Ki (inhibition constant) value for the test compound. A lower Ki value indicates higher binding affinity.

Protocol 4: cAMP Functional Assay

  • Objective: To determine if the compound modulates the activity of Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Methodology:

    • Use a cell line stably expressing the target GPCR.

    • Treat the cells with the test compound in the presence or absence of a known agonist.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF® assay kit.

  • Data Analysis:

    • For potential agonists, a dose-dependent increase (for Gs) or decrease (for Gi) in cAMP levels will be observed.

    • For potential antagonists, the compound will inhibit the agonist-induced change in cAMP levels in a dose-dependent manner.

Anti-inflammatory and Anti-infective Potential

The presence of both triazine and thiophene moieties strongly suggests potential activity against targets involved in inflammation and microbial pathogenesis.[4][10]

Hypothesized Targets:

  • Inflammatory Enzymes: Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX)

  • Microbial Enzymes: Dihydrofolate Reductase (DHFR) in bacteria or protozoa

Experimental Workflow for Anti-inflammatory and Anti-infective Screening:

G cluster_0 Enzyme Inhibition Assays cluster_1 Cell-Based Validation COX/LOX Inhibition Assays COX/LOX Inhibition Assays Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release COX/LOX Inhibition Assays->Pro-inflammatory Cytokine Release DHFR Inhibition Assays DHFR Inhibition Assays Minimum Inhibitory Concentration (MIC) Minimum Inhibitory Concentration (MIC) DHFR Inhibition Assays->Minimum Inhibitory Concentration (MIC)

Figure 3: A workflow for assessing the anti-inflammatory and anti-infective properties of the compound.

Detailed Experimental Protocols:

Protocol 5: COX/LOX Inhibition Assay

  • Objective: To determine if the compound inhibits the activity of COX-1, COX-2, and LOX enzymes.

  • Methodology:

    • Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX.

    • Incubate the purified enzyme with its substrate (arachidonic acid) and varying concentrations of the test compound.

    • Measure the production of the enzymatic product according to the kit instructions.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of each enzyme. Selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs.

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Use a panel of clinically relevant bacterial or fungal strains.

    • Perform a broth microdilution assay in a 96-well plate format.

    • Serially dilute the test compound in the growth medium and inoculate with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

  • Data Analysis:

    • The MIC value provides a quantitative measure of the compound's antimicrobial potency.

In Silico Approaches: A Predictive Starting Point

Prior to embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable insights and help prioritize experimental efforts.[11]

Recommended In Silico Approaches:

  • Molecular Docking: Docking studies can predict the binding mode and affinity of this compound to the crystal structures of the hypothesized target proteins. This can help to rationalize potential interactions at the atomic level.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on known active ligands for a particular target. The test compound can then be screened against this model to assess its potential for binding.

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[12] This information is crucial for early-stage drug development to identify potential liabilities.

Table 1: Summary of Quantitative Data to be Generated

Target ClassAssayKey Parameter
Kinases In Vitro Kinase Panel% Inhibition at 10 µM
Cellular PhosphorylationIC50 (Phosphorylation)
GPCRs Radioligand BindingKi (Inhibition Constant)
Functional AssaysEC50 (Agonist) / IC50 (Antagonist)
Inflammatory Enzymes COX/LOX InhibitionIC50
Microbial Targets MIC AssayMIC (µg/mL)

Conclusion and Future Directions

The rationally designed molecule, this compound, holds significant promise as a starting point for the development of novel therapeutics. The strategic combination of the 1,3,5-triazine and thiophene scaffolds provides a strong rationale for exploring its potential as a kinase inhibitor, a GPCR modulator, or an anti-inflammatory/anti-infective agent. The systematic, multi-faceted approach outlined in this guide, which integrates in silico prediction with robust in vitro and cell-based validation, provides a clear and efficient path forward for elucidating the mechanism of action and therapeutic potential of this compound. The data generated from these studies will be instrumental in guiding lead optimization efforts and ultimately, in translating this promising chemical entity into a next-generation therapeutic.

References

  • Kumawat, J., Jain, S., Misra, N., Dwivedi, J., & Kishore, D. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 22, 2019-2071.
  • BenchChem. (2025). Discovery and history of thiophene compounds in medicinal chemistry.
  • Singh, H., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Singh, H., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Kim, H. R., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor.
  • Latacz, G., et al. (2021). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment.
  • de Oliveira, R., et al. (2021).
  • Frontiers. (n.d.).
  • Kumawat, J., et al. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. OUCI.
  • Ferreira, R. J., et al. (2022).
  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. (2015). ResearchGate. 12.[2][4][6]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. (2004). ResearchGate.

  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024).
  • Sutomo, S., & Pratama, M. R. F. (2025). Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica.
  • 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. (n.d.). Chem-Impex.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018).
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2022).
  • European Journal of Medicinal Chemistry. (2023). Bari - Uniba.
  • Utility of 6-aza-2-thiothymine in the synthesis of novel[1][4][13]triazolo[4,3-b][1][4][13]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. (2025). National Center for Biotechnology Information.

  • Drug–Target Interaction Prediction Based on an Interactive Inference Network. (2023). MDPI.
  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2021).
  • Selective Synthesis of N-[2][4][6]Triazinyl-α-Ketoamides and N-[2][4][6]Triazinyl-Amides from the Reactions of 2-Amine-[2][4][6]Triazines with Ketones. (2023). National Center for Biotechnology Information.

  • ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques. (2025).
  • Diab, H. M., Abdelmoniem, A. M., Shaaban, M. R., & Elwahy, A. (2025). Synthesis of 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine 299.

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The symmetrical 1,3,5-triazine (s-triazine) core is a foundational scaffold in medicinal chemistry, recognized for its synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] When hybridized with a thiophene ring—a privileged pharmacophore known to enhance metabolic stability and receptor binding—the resulting molecular architecture presents a compelling starting point for drug discovery.[5][6][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for the lead compound, 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. We will dissect the molecule into its three primary components—the C2-amino group, the C4-methyl group, and the C6-thiophen-2-yl moiety—to elucidate how structural modifications at each position influence biological outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this potent heterocyclic framework.

Part 1: The Scientific Rationale: Fusing Triazine and Thiophene Scaffolds

The strategic combination of a 1,3,5-triazine ring with a thiophene moiety is a deliberate design choice rooted in established medicinal chemistry principles.

  • The 1,3,5-Triazine Core: This nitrogen-rich heterocycle is synthetically tractable, typically derived from the inexpensive and highly reactive cyanuric chloride.[7][8] Its symmetrical nature provides three distinct points for substitution, allowing for precise, multi-vector optimization of the molecule's steric and electronic properties to achieve desired potency and selectivity.[2]

  • The Thiophene Moiety: Thiophene is a five-membered aromatic ring containing a sulfur atom. It is widely regarded as a bioisostere of a phenyl ring, a substitution often employed to mitigate metabolic liabilities associated with benzene ring oxidation or to improve physicochemical properties.[5][9][10] The sulfur atom's lone pair of electrons can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets.[5] The fusion of thiophene with other heterocyclic systems has yielded compounds with significant anticancer, anti-inflammatory, and antimicrobial activities.[5]

The lead compound, This compound , thus represents a promising chemical entity where the established biological relevance of the triazine core is augmented by the favorable pharmacophoric characteristics of the thiophene ring.

Caption: Core structure and key points for SAR analysis.

Part 2: General Synthetic Strategy

The synthesis of 2,4,6-substituted 1,3,5-triazines is a well-established process that leverages the differential reactivity of the chlorine atoms on cyanuric chloride (trichlorotriazine, TCT) at varying temperatures. This allows for a stepwise and controlled introduction of different nucleophiles.

Synthetic_Workflow General Synthetic Workflow start Cyanuric Chloride (TCT) step1 Step 1: First Nucleophilic Substitution (e.g., Thiophene Grignard) - Temp: 0-5 °C - Base: N/A start->step1 R1-MgX intermediate1 2-Thiophenyl-4,6-dichloro-1,3,5-triazine step1->intermediate1 step2 Step 2: Second Nucleophilic Substitution (e.g., Ammonia) - Temp: Room Temperature - Base: Mild Base (e.g., DIPEA) intermediate1->step2 R2-NH2 intermediate2 2-Amino-4-thiophenyl-6-chloro-1,3,5-triazine step2->intermediate2 step3 Step 3: Third Nucleophilic Substitution (e.g., Methylmagnesium bromide) - Temp: Reflux - Catalyst: Pd or Cu catalyst intermediate2->step3 R3-MgX final_product This compound step3->final_product

Caption: General workflow for synthesizing triazine analogs.

Protocol 2.1: Synthesis of this compound

This protocol describes a representative, self-validating synthetic route.

Materials:

  • Cyanuric chloride (TCT)

  • Thiophen-2-ylmagnesium bromide (1.0 M in THF)

  • Ammonia (7N solution in Methanol)

  • Methylmagnesium bromide (3.0 M in Diethyl Ether)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen/Argon)

Procedure:

  • First Substitution (Thiophene addition):

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Add thiophen-2-ylmagnesium bromide (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude 2-(thiophen-2-yl)-4,6-dichloro-1,3,5-triazine.

  • Second Substitution (Amination):

    • Dissolve the crude dichloro-intermediate (1.0 eq) in DCM.

    • Add DIPEA (1.5 eq) followed by the slow addition of ammonia in methanol (3.0 eq).

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield crude 4-chloro-6-(thiophen-2-yl)-1,3,5-triazin-2-amine.

  • Third Substitution (Methylation):

    • Dissolve the crude chloro-amino intermediate (1.0 eq) in anhydrous THF.

    • Note: This step often requires a catalyst for C-C bond formation. Add a suitable catalyst like Pd(PPh3)4 (0.05 eq).

    • Add methylmagnesium bromide (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) for 6-8 hours.

    • Monitor by TLC. After completion, cool to room temperature and quench carefully with saturated aqueous NH4Cl.

    • Extract with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.

Validation: The structure of the final product and all intermediates must be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR).

Part 3: Detailed Structure-Activity Relationship (SAR) Analysis

The following sections explore the impact of structural modifications at each key position, supported by representative data synthesized from published studies on analogous compounds.[2][11][12]

Modifications at the C6-Position (Thiophene Moiety)

The thiophene ring serves as an excellent scaffold for exploring bioisosteric replacements and substitutions to probe the binding pocket's electronic and steric requirements.

  • Rationale: Replacing the thiophene with other aromatic systems helps determine the importance of the sulfur atom and the overall ring electronics. Adding substituents to the thiophene ring itself can fine-tune properties like lipophilicity and introduce new interaction points.

Analog ID C6-Modification Biological Activity (IC50, µM) Commentary
LEAD Thiophen-2-yl 1.5Baseline activity.
3.1a Phenyl4.8Decreased activity, suggesting the thiophene sulfur or its electron-rich nature is beneficial.[5][9]
3.1b Furan-2-yl2.1Similar activity, indicating oxygen can partially substitute for sulfur.
3.1c 5-Chloro-thiophen-2-yl0.8Increased activity. The electron-withdrawing chlorine may enhance binding or alter conformation favorably.
3.1d 5-Methyl-thiophen-2-yl1.2Slightly improved activity, possibly due to favorable hydrophobic interactions.
Modifications at the C4-Position (Methyl Group)

This position is crucial for probing steric tolerance within the target's binding site.

  • Rationale: Varying the alkyl chain length directly impacts the compound's size and lipophilicity. Small, targeted changes can reveal the presence of nearby hydrophobic pockets or steric hindrances.

Analog ID C4-Modification Biological Activity (IC50, µM) Commentary
LEAD -CH3 (Methyl) 1.5Optimal small hydrophobic group.
3.2a -H10.2Significant loss of activity, indicating a substituent is required for binding.
3.2b -CH2CH3 (Ethyl)1.9Slightly reduced activity, suggesting the pocket has limited space.
3.2c -CH(CH3)2 (Isopropyl)8.5Sharp drop in activity, confirming significant steric hindrance beyond the methyl group.
3.2d -CF33.3Reduced activity. While sterically similar to methyl, the strong electron-withdrawing nature is detrimental.
Modifications at the C2-Position (Amino Group)

The primary amine is a key hydrogen-bonding motif. Its modification can drastically alter binding and solubility.

  • Rationale: The two protons on the primary amine are potential hydrogen bond donors. Replacing them (secondary amine) or acylating the nitrogen (amide) tests the necessity of these interactions and introduces new functional groups.

Analog ID C2-Modification Biological Activity (IC50, µM) Commentary
LEAD -NH2 (Primary Amine) 1.5Strong activity, likely acting as a hydrogen bond donor.
3.3a -NHCH3 (Methylamino)3.7Reduced activity, suggesting loss of one H-bond donor is unfavorable.
3.3b -N(CH3)2 (Dimethylamino)25.0Activity nearly abolished, confirming the critical role of at least one N-H proton as an H-bond donor.
3.3c -NHC(O)CH3 (Acetamido)18.5Poor activity. The bulky, electron-withdrawing acetyl group disrupts the necessary H-bonding and electronic profile.

Part 4: Biological Evaluation & Mechanistic Insights

Many thiophene-triazine hybrids have demonstrated potent anticancer activity, often by inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][6][7]

Protocol 4.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., A549 lung cancer cells).[2]

Workflow:

MTT_Assay_Workflow MTT Assay for Cytotoxicity Screening start Seed Cancer Cells (e.g., A549) in 96-well plate incubation1 Incubate for 24h (Allow cells to adhere) start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT Reagent (5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 4h (Formation of formazan crystals) add_mtt->incubation3 add_dmso Add DMSO to dissolve crystals incubation3->add_dmso readout Measure Absorbance at 570 nm using a plate reader add_dmso->readout analysis Calculate % Viability and determine IC50 values readout->analysis

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Mechanistic Target: The PI3K/Akt/mTOR Pathway

A substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative has been shown to exhibit excellent anticancer potency by suppressing the phosphorylation of AKT, a key node in this pathway.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Thiophene-Triazine Analog Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Part 5: Conclusion and Future Directions

The structure-activity relationship for the this compound scaffold is well-defined and offers clear guidance for optimization.

Key Findings:

  • C6-Thiophene: The thiophene ring is superior to a simple phenyl ring, and its electronic properties can be fine-tuned with small substituents like halogens for improved activity.

  • C4-Methyl: This position exhibits significant steric constraints, with the methyl group representing a near-optimal size for interaction with a putative hydrophobic pocket.

  • C2-Amine: The primary amine is essential, acting as a critical hydrogen bond donor. Blocking this functionality with bulky groups or removing both protons leads to a substantial loss of activity.

Future Directions:

  • Thiophene Isomers: Exploration of the thiophen-3-yl isomer to understand the spatial orientation of the sulfur atom relative to the triazine core.

  • Linker Introduction: Introducing a flexible linker (e.g., methylene) between the thiophene ring and the triazine core to probe for additional binding space.

  • Scaffold Hopping: Systematically replacing the triazine core with other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine) while retaining the optimized C2 and C4 substituents to discover novel active scaffolds.

This guide provides a robust framework for the rational design and development of potent therapeutic agents based on the thiophene-triazine hybrid structure.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. PubMed Central.

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. RSC Publishing.

  • The Potent Edge: A Technical Guide to the Biological Activity of Thiophene-Containing Triazines. Benchchem.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity.
  • Bioisosterism in Medicinal Chemistry.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Semantic Scholar.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. SpringerLink.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed.
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • Triazines – A comprehensive review of their synthesis and diverse biological importance. Global SciTech Ocean Publishing Co..
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central.

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Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to a proposed synthesis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol is designed based on established methodologies for the synthesis of substituted 1,3,5-triazine derivatives, offering a robust starting point for researchers. This guide emphasizes the rationale behind the chosen synthetic strategy, detailed experimental procedures, and methods for purification and characterization.

Introduction: The Significance of 1,3,5-Triazine Derivatives

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the triazine ring allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling the fine-tuning of their physicochemical and biological properties. The target molecule, this compound, incorporates a thiophene moiety, a common pharmacophore known to enhance biological activity, and a methyl group, which can influence solubility and metabolic stability.[3]

Proposed Synthetic Strategy: A Multi-Component Approach

The proposed synthesis involves the condensation of a β-diketone, an aldehyde, and a guanidine salt, a variant of the Biginelli reaction.[5][6][7][8] In this protocol, we will utilize 1-(thiophen-2-yl)butane-1,3-dione as the key precursor to introduce both the thiophene and methyl functionalities.

Reaction Rationale:

The reaction mechanism is believed to proceed through an initial condensation of the aldehyde with guanidine to form an iminium intermediate. This is followed by the nucleophilic addition of the enolate of the β-diketone to the iminium ion. Subsequent cyclization and dehydration yield the final 1,3,5-triazine product. The use of an acid or base catalyst is often employed to facilitate the reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
1-(Thiophen-2-yl)butane-1,3-dioneC₈H₈O₂S168.211.68 g (10 mmol)≥98%
Guanidine HydrochlorideCH₅N₃·HCl95.531.15 g (12 mmol)≥99%
Sodium EthoxideC₂H₅NaO68.050.82 g (12 mmol)≥97%
EthanolC₂H₆O46.0750 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
HexaneC₆H₁₄86.18As neededReagent Grade
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(thiophen-2-yl)butane-1,3-dione (1.68 g, 10 mmol) and guanidine hydrochloride (1.15 g, 12 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

  • Base Addition: To the stirred suspension, carefully add sodium ethoxide (0.82 g, 12 mmol) in portions. The mixture may become warm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into 100 mL of cold water with stirring. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure this compound. For higher purity, column chromatography on silica gel may be employed.[9]

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the characteristic peaks for the methyl, thiophene, and triazine protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as N-H and C=N bonds.

  • Melting Point (m.p.): To assess the purity of the compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Guanidine hydrochloride is harmful if swallowed.

  • Ethanol is a flammable liquid. Keep away from open flames.

Visualizing the Workflow

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 1-(Thiophen-2-yl)butane-1,3-dione D Add Sodium Ethoxide A->D B Guanidine Hydrochloride B->D C Ethanol C->D E Reflux (6-8 h) D->E Heat F Cool & Precipitate in Water E->F G Filter & Dry F->G H Recrystallization / Chromatography G->H I This compound H->I

Caption: Overall workflow for the synthesis of the target compound.

Proposed Reaction Mechanism

Reaction_Mechanism Guanidine Guanidine Iminium_Intermediate Iminium_Intermediate Guanidine->Iminium_Intermediate + Aldehyde (from diketone) β-Diketone_Enolate β-Diketone_Enolate Adduct Adduct β-Diketone_Enolate->Adduct + Iminium Intermediate Cyclized_Intermediate Cyclized_Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 1,3,5-Triazine Cyclized_Intermediate->Final_Product - H₂O (Dehydration)

Caption: Simplified proposed reaction mechanism.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging established multi-component reaction strategies, this guide offers a reliable starting point for researchers to access this and other structurally related compounds for further investigation in drug discovery and materials science.

References

  • Brzozowski, Z., Kozakiewicz, I., Pomarnacka, E., & Kamiński, Z. (1980). Derivatives of diamino-1,3,5-triazine. II. Synthesis of Some Derivative of 2-amino-4-(5-ethyl-4-methyl-2-pyrazoline)-1,3,5-triazine With Potential Hypoglycemic Effect. Acta Poloniae Pharmaceutica, 37(6), 607–613. [Link]

  • Kratochvíl, B., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(10), 2583. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. [Link]

  • Reyes-Ortega, F., et al. (2019). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 24(21), 3843. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(7), 1735. [Link]

  • Yadav, M. V., et al. (2017). Investigations of different aldehyde using hydrazine-catalyzed Biginelli reaction. Journal of the Serbian Chemical Society, 82(6), 645-654. [Link]

  • Google Patents. (2019).
  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • SlideShare. (2015). Biginelli reaction. [Link]

  • Yadav, M. V., et al. (2013). Microwave assisted Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones using 1, 3, 5-triazine-2, 4, 6-triyltrisulfamic acid as heterogeneous and recyclable catalyst. Journal of Chemical and Pharmaceutical Research, 5(1), 266-270. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(7), 1735. [Link]

  • Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794–798. [Link]

  • Desai, K. R., et al. (2012). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 4(3), 1144-1149. [Link]

  • PubChem. 4-Methyl-6-(thiolan-2-yl)-1,3,5-triazin-2-amine. [Link]

  • Chem-Impex. 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. [Link]

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Application Note: Quantitative Analysis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine using Chromatographic and Mass Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Compound Overview

4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound featuring a triazine core, a structure common in pharmacologically active agents and agricultural chemicals.[3][4] The accurate determination of its concentration in various matrices—from pure active pharmaceutical ingredients (APIs) to complex biological fluids—is critical for research, quality control, and preclinical development. The presence of a thiophene ring and a triazine core provides a strong chromophore, making it suitable for UV-based detection, while its chemical nature also lends itself to sensitive mass spectrometric analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₈N₄S
Molecular Weight 192.25 g/mol
IUPAC Name This compound
Structure Chemical structure of a similar compound (Note: Structure shown is for a similar compound, 4-Methyl-6-(thiolan-2-yl)-1,3,5-triazin-2-amine, for illustrative purposes[5])

Rationale for Method Selection

The choice of an analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.[6] The following diagram provides a logical framework for selecting the most appropriate protocol described in this guide.

MethodSelection cluster_notes Recommended Use Cases start Define Analytical Goal matrix What is the sample matrix? start->matrix sensitivity What sensitivity is required? matrix->sensitivity Simple (e.g., API, formulation) lcmsms Protocol 2: LC-MS/MS matrix->lcmsms Complex (e.g., Plasma, Tissue) hplcuv Protocol 1: HPLC-UV sensitivity->hplcuv Moderate (μg/mL) sensitivity->lcmsms High (pg/mL - ng/mL) gcms Protocol 3: GC-MS sensitivity->gcms Moderate to High (ng/mL) hplcuv_desc Purity, Assay, High Concentration QC hplcuv->hplcuv_desc lcmsms_desc Pharmacokinetics, Bioavailability, Trace Analysis lcmsms->lcmsms_desc gcms_desc Alternative for volatile contaminants, specific matrices gcms->gcms_desc

Caption: Method selection flowchart based on matrix and sensitivity.

Protocol 1: HPLC-UV for Routine Quantification

This method is ideal for the routine analysis of relatively clean samples, such as in drug substance characterization, formulation analysis, or process monitoring, where high sensitivity is not the primary requirement.

Principle of Operation

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted by a polar mobile phase.[7] Detection is achieved by measuring the absorbance of UV light at a wavelength where the analyte exhibits a strong response, which is anticipated for the thiophene and triazine chromophores.

Detailed Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid, analytical grade.

  • Analyte reference standard of known purity.

B. Chromatographic Conditions

Table 2: Recommended HPLC-UV Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and ionization if transferred to MS.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% BA standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Detection λ ~254 nm or DAD scan 200-400 nm254 nm is a common wavelength for aromatic compounds; a DAD scan will identify the absorbance maximum.

C. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Serially dilute the stock solution with 50:50 Water:ACN to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Expected Performance and Validation

The method should be validated according to ICH Q2(R2) guidelines.[8][9]

Table 3: Typical HPLC-UV Method Performance Characteristics for Triazines

ParameterExpected ResultICH Guideline Reference
Linearity (r²) > 0.998[10]
Accuracy (% Recovery) 98.0 - 102.0%[9]
Precision (% RSD) ≤ 2.0%[9]
LOQ ~0.5 - 1.0 µg/mL[10]
Specificity No interference at analyte retention time from placebo/matrix.[9]

Protocol 2: LC-MS/MS for High-Sensitivity Bioanalysis

This protocol is the gold standard for quantifying the analyte in complex biological matrices like plasma, serum, or urine, offering unparalleled sensitivity and selectivity.[6][11] It is essential for pharmacokinetic and toxicokinetic studies.

Principle of Operation

Following chromatographic separation via UHPLC/HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI). A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the analyte's parent ion (precursor ion), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion (product ion). This highly specific transition provides excellent signal-to-noise by filtering out matrix interferences.[6]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s0 Plasma Sample (e.g., 100 µL) s1 Add Internal Standard s0->s1 s2 Protein Precipitation (e.g., 300 µL Cold ACN) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Transfer Supernatant s3->s4 s5 Evaporate & Reconstitute s4->s5 lc UHPLC Separation s5->lc ms Ionization (ESI+) lc->ms msms MRM Detection (Q1 -> Q2 -> Q3) ms->msms data Data Acquisition & Quantification msms->data

Caption: Typical LC-MS/MS bioanalytical workflow.

Detailed Experimental Protocol

A. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound may be used.

  • All solvents and reagents should be LC-MS grade.

B. LC-MS/MS Conditions

Table 4: Recommended LC-MS/MS Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterStandard for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent pH across the gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Optimized for analyte retention and separation from matrix components (e.g., phospholipids).[12]
Ionization Mode ESI PositiveThe triazine structure with basic nitrogens is readily protonated.
Source Temp. ~500 °COptimized for desolvation.
Capillary Voltage ~3.5 kVOptimized for stable spray.

Table 5: Hypothetical MRM Parameters for Analyte (MW 192.25)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MTTA (Quantifier) 193.2 [M+H]⁺To be determinedTo be determined
MTTA (Qualifier) 193.2 [M+H]⁺To be determinedTo be determined
Internal Standard e.g., [M+D₅+H]⁺To be determinedTo be determined
Note: Product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

C. Sample Preparation: Protein Precipitation (for Plasma) This procedure is a common, effective method for removing the bulk of proteins from plasma samples.[13][14]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent cause proteins to denature and precipitate.

  • Vortex for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube or well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% A: 10% B).

  • Vortex briefly and inject into the LC-MS/MS system.

Expected Performance and Validation

LC-MS/MS methods for triazines can achieve very low detection limits.[11][15]

Table 6: Typical LC-MS/MS Method Performance Characteristics

ParameterExpected ResultRationale
Linearity (r²) > 0.995 (weighted)Required for accurate quantification over a wide dynamic range.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Standard bioanalytical method validation criteria.
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Standard bioanalytical method validation criteria.
LLOQ 0.05 - 1 ng/mLAchievable with modern triple quadrupole instruments.[15]
Matrix Effect Monitored and within acceptable limits.Crucial for reliable bioanalysis.[12][16]

Protocol 3: GC-MS for Alternative Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It can be an excellent alternative to LC-MS, particularly for identifying unknown impurities or for matrices where GC is preferred.[17][18]

Principle of Operation

The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. Eluted compounds enter the mass spectrometer, are typically ionized by Electron Ionization (EI), and fragments are detected. Quantification can be done in full scan mode or, for higher sensitivity, using Selected Ion Monitoring (SIM), where only specific m/z fragments are monitored.[18][19]

Detailed Experimental Protocol

A. Instrumentation and Materials

  • Gas chromatograph with a capillary column inlet, coupled to a mass spectrometer.

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Sample extraction solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric).

B. GC-MS Conditions

Table 7: Recommended GC-MS Operating Conditions

ParameterConditionRationale
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Carrier Gas Helium, constant flow ~1.2 mL/minStandard carrier gas for GC-MS.
Oven Program 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold 5 minA general-purpose program to elute the analyte. Must be optimized.
Transfer Line Temp. 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard for EI.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for identification.
Acquisition Mode Full Scan (50-350 amu) for method development; SIM for quantification.Full scan identifies characteristic ions; SIM provides sensitivity.[17]

C. Sample Preparation: Solid-Phase Extraction (for Water) This protocol is adapted from methods for extracting triazine herbicides from environmental water samples.[17][19]

  • Condition: Pass 5 mL of ethyl acetate, followed by 5 mL of methanol, then 5 mL of reagent water through the SPE cartridge. Do not let the sorbent go dry.

  • Load: Pass 100 mL of the water sample through the cartridge at a slow, steady rate (~5 mL/min).

  • Wash: Pass 5 mL of reagent water through the cartridge to remove salts and polar interferences.

  • Dry: Dry the cartridge by pulling a vacuum or flowing nitrogen through it for 10 minutes. This is a critical step to remove all water.

  • Elute: Elute the analyte with 2 x 3 mL aliquots of ethyl acetate into a collection tube.

  • Concentrate: Evaporate the eluate to ~0.5 mL under a gentle stream of nitrogen and transfer to a GC vial for analysis.

Expected Performance and Validation

Table 8: Typical GC-MS Method Performance Characteristics

ParameterExpected ResultReference
Linearity (r²) > 0.995[17]
Accuracy (% Recovery) 85 - 115%[17][19]
Precision (% RSD) ≤ 15%[17]
LOD (SIM mode) ~1 - 10 ng/mL[17][20]

Summary and Conclusion

This application note provides three distinct, robust, and scientifically grounded protocols for the analysis of this compound. By leveraging established principles for the analysis of similar triazine compounds, these methods serve as a comprehensive starting point for researchers. The HPLC-UV method offers a simple solution for routine analysis, the GC-MS method provides a reliable alternative, and the LC-MS/MS protocol delivers the high sensitivity and selectivity required for challenging bioanalytical applications. Successful implementation requires careful optimization and adherence to formal validation procedures as outlined by regulatory bodies like the ICH and FDA to ensure data integrity and reliability.[21][22]

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
  • Ma, W. T., Fu, K. K., & Cai, Z. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627-1632. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. Thermo Fisher Scientific.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC. BenchChem.
  • Cahill, M. (2008).
  • Arden, N. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Moravek.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Hong Kong Baptist University. (2003).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Biopharma. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Li, W., & Tse, F. L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Saraji, M., & Farajmand, B. (2007). Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. Journal of Chromatography A, 1163(1-2), 14-20. [Link]

  • DDReg. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. DDReg. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Kienhuis, P. G. M. (2025). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • MDPI. (2023). Rapid Multi-Reside Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.
  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Kamal, A. H., & Al-Subayiel, A. M. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]

  • Jafari, M. T., & Saraji, M. (2012). Chromatographic methods for analysis of triazine herbicides. Environmental Chemistry Letters, 10(4), 313-326. [Link]

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-6-(thiolan-2-yl)-1,3,5-triazin-2-amine. PubChem. [Link]

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Application Note: A Multi-tiered Strategy for Evaluating the Efficacy of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, multi-tiered cell-based assay cascade to evaluate the efficacy of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. The structural motifs of this compound, specifically the 1,3,5-triazine core and the thiophene ring, are prevalent in molecules with significant biological activity, including kinase inhibitors and anticancer agents.[1][2] Lacking a predefined biological target, a logical, hypothesis-driven screening funnel is essential. This guide details protocols from initial high-throughput phenotypic screening to determine cytotoxicity, through mechanistic assays elucidating the mode of action (apoptosis, cell cycle arrest), to sophisticated methods for target engagement and pathway analysis. Each protocol is presented with the underlying scientific rationale, ensuring that the experimental design is both efficient and self-validating.

Introduction: Rationale for a Tiered Assay Approach

The compound this compound belongs to the 1,3,5-triazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which include antimicrobial and anticancer properties.[3][4][5] The inclusion of a thiophene moiety further enhances its potential, as thiophene is considered a "privileged pharmacophore" found in numerous FDA-approved drugs.[2]

Given the potential for broad bioactivity, a structured, tiered approach to efficacy testing is paramount. This strategy allows for early, cost-effective elimination of inactive compounds while systematically building a comprehensive biological profile for promising candidates. Our proposed workflow progresses through three distinct tiers:

  • Tier 1: Primary Phenotypic Screening. Broadly assesses the compound's impact on cell viability and cytotoxicity across diverse cell lines to identify general activity and determine potency (IC50).

  • Tier 2: Mechanistic Elucidation. Investigates the underlying biological mechanism responsible for the observed phenotype, focusing on common anticancer pathways such as apoptosis and cell cycle disruption.

  • Tier 3: Target Identification and Validation. Employs advanced techniques to identify the specific molecular target(s) of the compound, with a focus on the highly probable role of kinase inhibition.[1][6]

This document provides the detailed protocols and scientific justification for each tier.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Validation T1_Viability Cell Viability Assay (e.g., CellTiter-Glo®) T1_IC50 Calculate IC50 Values T1_Viability->T1_IC50 T1_Cyto Cytotoxicity Assay (e.g., LDH Release) T1_Cyto->T1_IC50 T2_Apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) T1_IC50->T2_Apoptosis If Active T2_CellCycle Cell Cycle Analysis (Flow Cytometry) T1_IC50->T2_CellCycle If Active T2_MoA Determine Mode of Cell Death T2_Apoptosis->T2_MoA T2_CellCycle->T2_MoA T3_Target Target Engagement Assay (e.g., CETSA®) T2_MoA->T3_Target If Apoptotic or Cell Cycle Arrest T3_Pathway Phospho-Kinase Array T2_MoA->T3_Pathway If Apoptotic or Cell Cycle Arrest T3_ID Identify Target & Pathway T3_Target->T3_ID T3_Pathway->T3_ID

Figure 1: Tiered workflow for compound efficacy evaluation.

Tier 1: Primary Phenotypic Screening

Objective: To perform a broad initial assessment of the compound's biological activity by measuring its effect on cell viability and determining its half-maximal inhibitory concentration (IC50).

Assay I: Cell Viability (ATP Measurement)

Rationale: The quantification of adenosine triphosphate (ATP) is a gold-standard method for determining the number of metabolically active cells in a culture.[7] Viable cells maintain a stable pool of ATP; upon cell death, this pool is rapidly depleted. The CellTiter-Glo® Luminescent Cell Viability Assay uses a proprietary thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present, providing a robust and highly sensitive readout.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).

  • Cell Treatment: Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation: IC50 Determination

Summarize the calculated IC50 values for a panel of cell lines to identify potential selectivity.

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
HCT116Colon Carcinoma25.1
HEK293Normal Embryonic Kidney> 50.0

Table 1: Example IC50 data for the test compound across various cell lines.

Tier 2: Mechanistic Elucidation

Objective: If the compound demonstrates significant activity in Tier 1, the next logical step is to determine the primary mechanism driving the reduction in cell viability.

Assay II: Apoptosis Induction (Caspase Activity)

Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Follow steps 1-4 from the CellTiter-Glo® protocol (Section 2.1), using concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 5x IC50). A shorter incubation time (e.g., 6-24 hours) is often optimal for detecting peak caspase activity.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Signal Generation: Remove the plate from the incubator, allow it to equilibrate to room temperature, and add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Stabilization: Gently mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control. A significant, dose-dependent increase in luminescence indicates apoptosis induction.

G cluster_cycle Cell Cycle Arrest Compound Test Compound Target Cellular Target (e.g., Kinase) Compound->Target Signal Signal Transduction Cascade Target->Signal Casp9 Caspase-9 (Initiator) Signal->Casp9 G2M G2/M Checkpoint Signal->G2M Casp37 Caspases 3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G2M->Apoptosis can lead to

Figure 2: Potential mechanisms of action for an anticancer agent.

Assay III: Cell Cycle Analysis

Rationale: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, often causing arrest at the G2/M or S phases.[8] This arrest prevents cancer cells from proliferating and can ultimately trigger apoptosis. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at 1x and 5x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population, for example, would indicate cell cycle arrest at that checkpoint.

Tier 3: Target Identification and Validation

Objective: To identify the direct molecular target of the compound and confirm its effect on downstream signaling pathways. Given the structure, kinase inhibition is a primary hypothesis.

Assay IV: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful biophysical method for assessing target engagement in a native cellular environment.[6] The principle is that a protein becomes more thermally stable when its ligand is bound. In this assay, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting curve of a protein in the presence of the compound is strong evidence of direct binding.

Protocol: CETSA® Workflow

  • Treatment and Heating: Treat intact cells with the test compound or vehicle. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40-60°C range).

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot or mass spectrometry to quantify the amount of a specific target protein remaining at each temperature.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.

Assay V: Phospho-Kinase Array

Rationale: To broadly screen for effects on cell signaling, a phospho-kinase array can be used. These membrane-based antibody arrays allow for the simultaneous detection of the relative phosphorylation levels of dozens of kinases and their substrates.[9] A decrease in the phosphorylation of a specific kinase or its downstream target in response to compound treatment suggests inhibition of that signaling pathway.

Protocol: General Phospho-Kinase Array Workflow

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for a short duration (e.g., 1-4 hours) to capture signaling changes. Lyse the cells and determine the total protein concentration.

  • Array Incubation: Incubate the cell lysates with the array membranes, which are spotted with capture antibodies specific to different phosphorylated proteins.

  • Detection: Wash the membranes and incubate with a cocktail of detection antibodies, followed by a chemiluminescent reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the spot densities and compare the phosphorylation profile of compound-treated cells to vehicle-treated cells.

Kinase TargetChange in PhosphorylationImplied Pathway
Akt (S473)↓ 75%PI3K/Akt/mTOR
ERK1/2 (T202/Y204)↓ 60%MAPK/ERK
STAT3 (Y705)No significant changeJAK/STAT

Table 2: Example data from a phospho-kinase array showing selective pathway inhibition.

Summary and Forward Outlook

This application note outlines a systematic, three-tiered approach for the comprehensive evaluation of this compound. By progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently build a detailed pharmacological profile of the compound. Positive results from this cascade, such as a low micromolar IC50, induction of apoptosis, and evidence of specific kinase pathway inhibition, would provide a strong rationale for advancing the compound into more complex models, including 3D cell culture, and eventually, preclinical in vivo studies.[10]

References

  • Kaur, R., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Ye, N., et al. (2021). Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sudoł, S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. Available at: [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Patel, N. B., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Patel, R. B., et al. (2012). Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Talukdar, S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]

  • Kubilliute, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. (Note: A representative protocol, not the specific search result which was for BcrAbl).
  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. AAAS. Available at: [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

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Application Notes & Protocols: In Vivo Evaluation of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The novel compound, 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, belongs to a class of heterocyclic molecules—thiophene-containing triazines—that have garnered significant interest in medicinal chemistry.[1][2][3] These scaffolds are recognized for their diverse biological activities, frequently acting as potent inhibitors of key signaling pathways implicated in oncogenesis.[1][4] Specifically, derivatives of 1,3,5-triazine have shown promise as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways, which are critical for cancer cell proliferation, survival, and metastasis.[3][4][5]

Given this background, it is hypothesized that this compound (designated here as Cmpd-TT1) may function as a kinase inhibitor. This document provides a comprehensive guide for its initial in vivo evaluation, focusing on establishing its pharmacokinetic profile and assessing its preliminary anti-tumor efficacy. The primary model selected is the subcutaneous human tumor xenograft in immunodeficient mice, a robust and widely accepted platform for preclinical assessment of novel cancer therapeutics.[6][7][8]

Part 1: Pharmacokinetic (PK) Profiling in Murine Models

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is a prerequisite for designing meaningful efficacy studies.[8][9] The initial PK study aims to determine key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability to inform dose and schedule selection for subsequent experiments.[10][11]

Experimental Design: Murine Pharmacokinetic Study

This protocol describes a serial bleeding method, which minimizes animal usage and reduces inter-animal variability by allowing for the collection of a complete PK profile from a single mouse.[9][10]

Table 1: Pharmacokinetic Study Design

ParameterDescription
Animal Model Female BALB/c mice, 6-8 weeks old
Groups (n=4 per group) 1. Intravenous (IV): 2 mg/kg in formulation vehicle
2. Oral Gavage (PO): 10 mg/kg in formulation vehicle
3. Vehicle Control (IV & PO)
Formulation Vehicle Example: 10% DMSO, 40% PEG300, 50% Saline. Note: Formulation must be optimized based on Cmpd-TT1's solubility and stability.[11][12][13]
Blood Sampling Timepoints IV: 5, 15, 30 min, 1, 2, 4, 8, 24 hr
PO: 15, 30 min, 1, 2, 4, 8, 24 hr
Blood Collection Serial sampling via submandibular or saphenous vein (up to 30 µL per timepoint).[10] Terminal bleed via cardiac puncture.[10]
Analysis LC-MS/MS to quantify Cmpd-TT1 concentrations in plasma.[14]
Protocol: Single-Dose Pharmacokinetic Study
  • Acclimatization: Allow animals to acclimate for a minimum of 5 days upon arrival.[15]

  • Dose Preparation: Prepare fresh dosing solutions on the day of the experiment.[10] Ensure Cmpd-TT1 is fully dissolved in the vehicle.

  • Administration:

    • IV: Administer a single bolus dose via the tail vein.

    • PO: Administer the dose using an appropriate-gauge oral gavage needle.

  • Blood Collection:

    • At each designated timepoint, collect approximately 30 µL of whole blood into EDTA-coated tubes.[16]

    • Process blood by centrifuging at 2,000g for 10 minutes at 4°C to separate plasma.[17]

    • Store plasma samples at -80°C until LC-MS/MS analysis.[17]

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, t½, Clearance, Bioavailability).

Part 2: In Vivo Efficacy Evaluation in a Xenograft Model

The subcutaneous tumor model is the workhorse for initial efficacy screening of anti-cancer compounds due to its simplicity, reproducibility, and the ease of monitoring tumor growth.[7][8] This protocol outlines the establishment of a human non-small cell lung cancer (A549) xenograft model, a cell line against which thiophene-triazine derivatives have previously shown activity.[3][4]

Workflow for In Vivo Efficacy Study

G cluster_prep Phase 1: Model Preparation cluster_study Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint & Analysis cell_culture 1. A549 Cell Culture (Exponential Growth Phase) cell_harvest 2. Cell Harvest & Counting (Viability >95%) cell_culture->cell_harvest cell_inject 3. Subcutaneous Injection (5x10^6 cells/mouse) cell_harvest->cell_inject tumor_growth 4. Tumor Growth (to ~100-150 mm³) cell_inject->tumor_growth randomization 5. Randomization (Group by tumor volume) tumor_growth->randomization treatment 6. Treatment Initiation (Vehicle or Cmpd-TT1) randomization->treatment monitoring 7. Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint 8. Study Endpoint (Tumor size limit or pre-defined time) monitoring->endpoint necropsy 9. Necropsy & Tissue Collection (Tumor, Organs) endpoint->necropsy data_analysis 10. Data Analysis (TGI, Statistics) necropsy->data_analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol: A549 Xenograft Efficacy Study

Ethical Considerations: All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[18][19][20] Humane endpoints must be clearly defined.[18][21]

  • Animal Model:

    • Use female athymic nude or SCID mice, 6-8 weeks old.[6] These immunodeficient strains are required to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Culture A549 cells under standard conditions. Harvest cells during the exponential growth phase.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue; viability must be >95%.[15][22]

    • Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL. For some models, mixing 1:1 with Matrigel can improve tumor take-rate.[22][23]

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[15][23]

  • Tumor Growth and Monitoring:

    • Monitor animals three times per week for tumor formation.[19]

    • Once tumors are palpable, begin measuring tumor dimensions using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[18]

    • Record body weights and perform clinical observations at each measurement.

  • Randomization and Treatment:

    • When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.[20]

    • Begin treatment as described in the study design (Table 2).

Table 2: Efficacy Study Design Example

GroupTreatmentDoseRouteSchedule
1Vehicle Control-PODaily (QD)
2Cmpd-TT125 mg/kgPODaily (QD)
3Cmpd-TT150 mg/kgPODaily (QD)
4Positive Control (e.g., Erlotinib)50 mg/kgPODaily (QD)
  • Endpoint Criteria and Data Analysis:

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Individual animals should be euthanized if any of the following humane endpoints are met:

      • Tumor volume exceeds 2,000 mm³ (or the IACUC-defined limit, often 10% of body weight).[18][24]

      • Tumor becomes ulcerated or necrotic.[24][25]

      • Body weight loss exceeds 20%.[20]

      • Significant signs of distress (hunched posture, lethargy, etc.).[21]

    • At the end of the study, calculate the %TGI for each group: %TGI = [1 - (Mean volume of treated group / Mean volume of control group)] x 100 .

    • Perform statistical analysis (e.g., ANOVA or t-test) to determine significance.[20][26]

Part 3: Hypothetical Signaling Pathway and Mechanism of Action

Based on existing literature for similar compounds, Cmpd-TT1 may inhibit receptor tyrosine kinases like EGFR or downstream effectors like PI3K/mTOR.[1][3] An efficacy study can be supplemented with pharmacodynamic (PD) marker analysis from collected tumor tissue to validate target engagement.

G GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CmpdTT1 Cmpd-TT1 (Hypothesized) CmpdTT1->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway by Cmpd-TT1.

Conclusion

This document provides a foundational framework for the initial in vivo characterization of this compound. Successful execution of these pharmacokinetic and efficacy studies will provide the critical data needed to assess the compound's therapeutic potential and guide its further development as a candidate anti-cancer agent.[27][28] All protocols must be adapted to specific institutional guidelines and approved by the relevant animal care and use committee.

References

  • Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • Tumor Study Guidelines in Mice and Rats. Johns Hopkins University Animal Care and Use Committee. Available at: [Link]

  • IG029: Guideline for Tumor Burden Assessment in Rats and Mice. Michigan State University Animal Care Program. Available at: [Link]

  • UH IACUC Policy for Tumor Burden Studies in Mice and Rats. University of Houston Office of Research Compliance. Available at: [Link]

  • A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. bioRxiv. Available at: [Link]

  • IACUC Guidelines For Cancer Research In Mice And Rats. Biological Resource Centre, Singapore. Available at: [Link]

  • Murine Pharmacokinetic Studies. PubMed - NIH. Available at: [Link]

  • Xenograft Tumor Model Protocol. Protocol Online. Available at: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). CIBERONC. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

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  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available at: [Link]

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  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. Available at: [Link]

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  • Biologically active 1, 2, 3-triazine derivatives. ResearchGate. Available at: [Link]

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  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed Central. Available at: [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. PubMed Central. Available at: [Link]

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. Available at: [Link]

  • European Journal of Medicinal Chemistry. University of Bari Aldo Moro. Available at: [Link]

  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Evaluation of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Targeting Kinases with 1,3,5-Triazine Derivatives

Protein kinases play a fundamental role in signal transduction pathways that govern cell growth, differentiation, and survival. The aberrant activity of specific kinases is a known driver of oncogenesis, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[1][5]

The 1,3,5-triazine core is a versatile scaffold that has been successfully employed in the development of inhibitors for a range of kinases, including PI3K/mTOR, EGFR, and ALK.[1][3][6] The nitrogen-rich heterocycle can engage in various non-covalent interactions within the ATP-binding pocket of kinases. The thiophene moiety present in 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine can also contribute to binding affinity and selectivity. The evaluation of novel compounds based on this scaffold is a promising avenue for the discovery of new cancer therapeutics.[7][8]

Preliminary Assessment and Compound Handling

Prior to biological evaluation, it is essential to characterize the physicochemical properties of this compound.

Table 1: Compound Specifications

PropertyValueMethod
Molecular FormulaC8H8N4S---
Molecular Weight192.24 g/mol ---
Purity>95%HPLC, NMR
SolubilityTo be determinedDMSO, Ethanol
Storage-20°C, desiccated---

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

In Vitro Kinase Inhibition Assay: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining IC50 values. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The intensity of the luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection prep_stock Prepare 10 mM stock in 100% DMSO serial_dilute Create serial dilutions in DMSO prep_stock->serial_dilute add_compound Add 2.5 µL of compound or DMSO to well serial_dilute->add_compound add_kinase Add 2.5 µL of kinase add_compound->add_kinase incubate_bind Incubate 10 min at RT (inhibitor binding) add_kinase->incubate_bind add_substrate_atp Add 5 µL of substrate/ATP mix incubate_bind->add_substrate_atp incubate_reaction Incubate 60 min at 30°C add_substrate_atp->incubate_reaction add_adpglo Add 10 µL of ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_deplete Incubate 40 min at RT (ATP depletion) add_adpglo->incubate_deplete add_detection Add 20 µL of Kinase Detection Reagent incubate_deplete->add_detection incubate_signal Incubate 30 min at RT (signal generation) add_detection->incubate_signal read_luminescence Measure luminescence incubate_signal->read_luminescence

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Detailed Protocol

Materials:

  • Kinase of interest (e.g., PI3Kα, EGFR)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[9]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing (e.g., 10 mM to 1 nM).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[10][11]

Table 2: Example IC50 Data Presentation

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase AExperimental Value5
Kinase BExperimental Value10
Kinase CExperimental Value20

Cell-Based Kinase Activity Assays

While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a cellular environment.[5][12]

Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase within cells.[13] Inhibition of the kinase by the test compound will lead to a decrease in the phosphorylation of its substrate.

Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Cell Lysis & Detection seed_cells Seed cells in a 96-well plate treat_compound Treat cells with serial dilutions of compound seed_cells->treat_compound incubate_cells Incubate for a defined period treat_compound->incubate_cells lyse_cells Lyse cells to release intracellular contents incubate_cells->lyse_cells transfer_lysate Transfer lysate to detection plate lyse_cells->transfer_lysate add_antibodies Add phospho-specific and total protein antibodies transfer_lysate->add_antibodies read_signal Read signal (e.g., TR-FRET) add_antibodies->read_signal

Caption: Workflow for a cellular phosphorylation assay.

Detailed Protocol (TR-FRET based)

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • TR-FRET based cellular phosphorylation assay kit (e.g., LANCE® Ultra)

  • White, opaque 96-well or 384-well cell culture plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate the cells for a specified time (e.g., 2 hours).

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit manufacturer's protocol.

    • Transfer the cell lysate to a detection plate.

    • Add the TR-FRET antibody mix (containing a europium-labeled anti-phospho-substrate antibody and a ULight™-labeled anti-total substrate antibody).

    • Incubate to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the appropriate emission wavelengths.

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50.

Cell Proliferation Assay (e.g., Ba/F3 Transformation Assay)

For oncogenic kinases, an alternative cell-based assay is to measure the inhibitor's effect on cell proliferation. The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival. When transformed with an oncogenic kinase, these cells can proliferate in the absence of IL-3. An inhibitor of this kinase will cause cell death.[5][13]

Data Interpretation and Next Steps

A potent kinase inhibitor will exhibit a low IC50 value in the biochemical assay and a corresponding low IC50 in the cell-based assay. A large discrepancy between the biochemical and cellular IC50 values may indicate poor cell permeability or off-target effects.

Further characterization of promising compounds may include:

  • Kinome Profiling: To assess the selectivity of the inhibitor against a broad panel of kinases.[14]

  • Mechanism of Action Studies: To determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound and other novel 1,3,5-triazine derivatives as potential kinase inhibitors. By following these methodologies, researchers can obtain reliable data on the potency and cellular activity of their compounds, which is essential for advancing promising candidates in the drug discovery pipeline.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021). PubMed. [Link]

  • In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]

  • Cell Based Kinase Assays. (2022). Luceome Biotechnologies. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (2018). Der Pharma Chemica. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023). PubMed. [Link]

  • Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. (2022). ResearchGate. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). Assay Drug Dev Technol. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). Semantic Scholar. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (2020). ResearchGate. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018). PMC - NIH. [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2021). PMC - NIH. [Link]

  • European Journal of Medicinal Chemistry. (2023). Bari - Uniba. [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[9][13][15]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007). PubMed. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2002). MDPI. [Link]

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2021). ResearchGate. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]

  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. (2023). ResearchGate. [Link]

  • Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. (2018). PubMed. [Link]

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Application Notes & Protocols for the Evaluation of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound, 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, is a novel chemical entity with no currently published data regarding its anticancer applications. The following application notes and protocols are based on the well-established anticancer potential of the 1,3,5-triazine scaffold and thiophene-containing heterocyclic compounds. This document provides a scientifically rigorous and logical framework for the initial investigation and validation of this compound as a potential anticancer therapeutic.

Introduction: The Scientific Rationale

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, forming the foundation of several approved anticancer drugs such as altretamine, gedatolisib, and enasidenib.[1] This heterocyclic motif is highly versatile, allowing for substitutions at its three carbon atoms to modulate biological activity. Triazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key cellular signaling pathways.[2][3]

The incorporation of a thiophene ring is also a common strategy in the design of bioactive molecules, including anticancer agents.[4] Thiophene moieties can engage in various non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. The combination of a 1,3,5-triazine core with a thiophene substituent, as in the case of this compound, presents a compelling case for investigation into its potential as a novel anticancer compound. Structurally related compounds have been explored as inhibitors of critical cancer-related kinases such as PI3K and mTOR.[5]

These application notes will guide the user through a systematic evaluation of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.

Part 1: Initial In Vitro Evaluation - Cytotoxicity Screening

The first step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][7]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Representative IC50 Values

The results of the MTT assay should be summarized in a table for easy comparison.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7BreastExperimental Value
HCT-116ColonExperimental Value
A549LungExperimental Value
PC-3ProstateExperimental Value

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death. Many anticancer agents induce apoptosis (programmed cell death) and/or cause cell cycle arrest.

Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Workflow:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Protocol 4: Western Blotting for Signaling Pathway Proteins

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Procedure:

  • Protein Extraction: Treat cells with the compound for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Densitometric analysis of the bands will reveal changes in protein phosphorylation levels, indicating pathway inhibition.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial characterization of this compound as a potential anticancer agent. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanism of action studies, such as kinome profiling and target engagement assays. The structural novelty of this compound, combined with the proven track record of its core scaffolds, makes it a promising candidate for further drug discovery and development efforts.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. [Link]

  • Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. PubMed. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. Bentham Science. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Taylor & Francis Online. [Link]

  • Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

  • Design, Synthesis, and Biological Evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as Potential dual PI3Kα/mTOR inhibitors. ResearchGate. [Link]

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Application Notes and Protocols for Investigating the Antimicrobial Activity of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Triazine-Thiophene Scaffolds

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. The 1,3,5-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The versatility of the triazine ring allows for a diverse array of substitutions, enabling the fine-tuning of its pharmacological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific triazine derivative: 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine . This compound incorporates a thiophene moiety, a five-membered heterocyclic ring known to be a constituent of numerous FDA-approved drugs and to confer significant biological activity. While extensive research on this exact molecule is not yet publicly available, these application notes will provide a robust framework for its synthesis, in vitro antimicrobial characterization, and preliminary safety assessment based on established methodologies for analogous compounds.

Synthesis of this compound

The synthesis of 2,4,6-trisubstituted 1,3,5-triazines is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride.[2] The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled sequential additions of different nucleophiles. A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Pathway:

A common precursor for the synthesis of substituted triazines is cyanuric chloride. The synthesis could proceed via a sequential nucleophilic substitution.

G A Cyanuric Chloride B 2-Amino-4,6-dichloro-1,3,5-triazine A->B Ammonia (aq) 0-5 °C C Intermediate B->C Thiophen-2-yl-lithium -78 °C to RT D This compound C->D Methylmagnesium bromide 0 °C to RT

Caption: Proposed synthesis of the target compound.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound's antimicrobial properties involves determining its efficacy against a panel of clinically relevant microorganisms. The following protocols for the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) are foundational for this assessment.

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion susceptibility test is a standardized, qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[3] It provides a preliminary indication of a compound's activity and can guide the selection of concentrations for more quantitative assays.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Application of Antimicrobial Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound. A range of concentrations should be tested.

    • Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Include a positive control disk (a standard antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the test compound).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone is indicative of the compound's antimicrobial activity.

Data Presentation:

Test MicroorganismGram StainCompound Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusGram-positivee.g., 10Record Datae.g., Vancomycin (30 µg)Record Data
Escherichia coliGram-negativee.g., 10Record Datae.g., Ciprofloxacin (5 µg)Record Data
Pseudomonas aeruginosaGram-negativee.g., 10Record Datae.g., Gentamicin (10 µg)Record Data
Candida albicansFungale.g., 10Record Datae.g., Fluconazole (25 µg)Record Data
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation:

Test MicroorganismGram StainMIC of this compound (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusGram-positiveRecord Datae.g., VancomycinRecord Data
Escherichia coliGram-negativeRecord Datae.g., CiprofloxacinRecord Data
Pseudomonas aeruginosaGram-negativeRecord Datae.g., GentamicinRecord Data
Candida albicansFungalRecord Datae.g., FluconazoleRecord Data

G A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard, then dilute) B->C D Incubate plate (37°C, 16-20h) C->D E Visually assess for turbidity D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 2: Preliminary Safety and Mechanistic Insights

A crucial aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal effects on host cells. Cytotoxicity assays are therefore essential. Furthermore, understanding the mechanism of action can guide lead optimization and predict potential resistance mechanisms.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.[5] It is widely used for in vitro cytotoxicity screening of new compounds.

Protocol:

  • Cell Culture:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the old medium with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation:

Cell LineCompound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
e.g., HEK293e.g., 0.1, 1, 10, 100Record DataCalculate
e.g., HepG2e.g., 0.1, 1, 10, 100Record DataCalculate
Proposed Mechanism of Action and Investigatory Assays

Based on the known activities of triazine and thiophene derivatives, two plausible antimicrobial mechanisms of action for this compound are proposed:

1. Inhibition of Dihydrofolate Reductase (DHFR): Many triazine derivatives are known to inhibit DHFR, an essential enzyme in the folic acid synthesis pathway of bacteria.[3][6][7]

Investigatory Assay: DHFR Enzyme Inhibition Assay This can be assessed using a commercially available kit or by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized during the DHFR-catalyzed reaction.

2. Disruption of Bacterial Cell Membrane Integrity: The hydrophobic nature of the thiophene ring and the overall structure of the molecule may allow it to intercalate into and disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[8][9]

Investigatory Assays:

  • Membrane Permeability Assay: Use of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes.

  • Potassium Leakage Assay: Measurement of the release of intracellular potassium ions into the extracellular medium.

G cluster_0 Proposed Mechanism 1: DHFR Inhibition cluster_1 Proposed Mechanism 2: Membrane Disruption A 4-Methyl-6-(thiophen-2-yl) -1,3,5-triazin-2-amine B Binds to active site of Dihydrofolate Reductase (DHFR) A->B C Inhibition of Dihydrofolate to Tetrahydrofolate conversion B->C D Disruption of Folic Acid Synthesis C->D E Inhibition of DNA, RNA, and protein synthesis D->E F Bacteriostatic/Bactericidal Effect E->F G 4-Methyl-6-(thiophen-2-yl) -1,3,5-triazin-2-amine H Intercalation into bacterial cell membrane G->H I Disruption of membrane integrity and potential H->I J Leakage of intracellular components (ions, ATP) I->J K Cell Lysis and Death J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a more robust understanding of your reaction.

I. Synthesis Overview: The Pinner-Guanidine Approach

The most common and reliable route to synthesizing this compound involves a two-step process. First is the formation of an imidate from a nitrile via the Pinner reaction, followed by a cyclocondensation reaction with guanidine. This method is favored for its versatility and generally good yields.

The overall synthetic pathway is as follows:

  • Step 1: Pinner Reaction. Thiophene-2-carbonitrile reacts with methanol in the presence of a strong acid catalyst (typically dry HCl gas) to form the methyl thiophene-2-carboximidate hydrochloride salt (Pinner salt).[1][2][3] This intermediate is often not isolated and is used directly in the next step.

  • Step 2: Cyclocondensation. The Pinner salt is then reacted with guanidine to yield the target 1,3,5-triazine derivative.

Below is a visual representation of this workflow:

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Cyclocondensation Thiophene_Nitrile Thiophene-2-carbonitrile Pinner_Salt Methyl thiophene-2-carboximidate (Pinner Salt Intermediate) Thiophene_Nitrile->Pinner_Salt MeOH, HCl Methanol Methanol (MeOH) Methanol->Pinner_Salt HCl Dry HCl gas HCl->Pinner_Salt Final_Product 4-Methyl-6-(thiophen-2-yl)- 1,3,5-triazin-2-amine Pinner_Salt->Final_Product Guanidine Guanidine Guanidine Guanidine->Final_Product

Caption: General workflow for the synthesis of the target triazine.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Final Product

A low yield is the most frequent challenge. The root cause can often be traced back to the initial Pinner reaction or the subsequent cyclization.

Potential Cause Explanation Recommended Solution
Moisture Contamination The Pinner reaction is highly sensitive to water.[4] The imidate intermediate (Pinner salt) can be readily hydrolyzed to form an ester, which will not participate in the subsequent cyclization with guanidine.Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and reagents. Dry HCl gas is crucial; avoid using concentrated hydrochloric acid.[2][5]
Incomplete Pinner Reaction Insufficient acid catalysis or reaction time can lead to unreacted nitrile, which will lower the overall yield. The nitrilium ion, a key intermediate, will not form efficiently without adequate protonation.[3][4]Pass a steady stream of dry HCl gas through the reaction mixture at a low temperature (0-5 °C) for a sufficient duration.[2] Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting nitrile.
Decomposition of Pinner Salt Pinner salts are thermodynamically unstable and can decompose upon warming, often rearranging into amides or alkyl chlorides.[2]Maintain a low temperature (0-15 °C) throughout the Pinner reaction and before the addition of guanidine.[4] Proceed to the cyclocondensation step as soon as the Pinner salt formation is complete.
Inefficient Cyclocondensation The pH of the reaction mixture during the addition of guanidine is critical. If the solution is too acidic, guanidine will be fully protonated and thus non-nucleophilic. If it's too basic, the imidate may be unstable.After the Pinner reaction, carefully neutralize the excess HCl before or during the addition of guanidine. A common strategy is to add the guanidine as a free base or to use a base like sodium methoxide to adjust the pH. A patent suggests bringing the aqueous solution to a pH of 5-8.[6]
Experimental Protocol: Optimizing the Pinner Reaction
  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Dissolve thiophene-2-carbonitrile in anhydrous methanol and cool the mixture to 0 °C in an ice bath.

  • Bubble dry HCl gas through the solution for 2-3 hours while maintaining the temperature at 0-5 °C.

  • After the introduction of HCl, seal the flask and allow the reaction to stir at a low temperature (e.g., 0-15 °C) for 12-16 hours.[4]

  • Monitor the reaction for the disappearance of the nitrile starting material using TLC.

Issue 2: Formation of Impurities and Side Products

The presence of unexpected peaks in your analytical data (NMR, LC-MS) indicates the formation of side products.

Observed Impurity Potential Cause Mitigation Strategy
Methyl thiophene-2-carboxylate Hydrolysis of the Pinner salt intermediate due to the presence of water.[1][3]Rigorously exclude moisture from the reaction as detailed in the "Low Yield" section.
Thiophene-2-carboxamide Thermal decomposition or rearrangement of the Pinner salt, especially at elevated temperatures.[2]Maintain strict temperature control, keeping the reaction mixture cool throughout the Pinner salt formation.
Unreacted Guanidine or Amidines Incomplete reaction or incorrect stoichiometry.Ensure the correct molar ratios of reactants. After the reaction, unreacted guanidine salts can often be removed by washing the crude product with water.
Polymeric Materials Side reactions of guanidine or the triazine product under harsh conditions.Avoid excessively high temperatures during the cyclocondensation and work-up.
Visualizing the Side Reactions

G Pinner_Salt Pinner Salt Intermediate Desired_Product Target Triazine Pinner_Salt->Desired_Product + Guanidine (Anhydrous) Ester_Side_Product Methyl thiophene- 2-carboxylate Pinner_Salt->Ester_Side_Product + H2O (Hydrolysis) Amide_Side_Product Thiophene-2- carboxamide Pinner_Salt->Amide_Side_Product Heat (Rearrangement)

Caption: Competing reaction pathways for the Pinner salt intermediate.

Issue 3: Difficulty with Product Isolation and Purification

The final product may be challenging to isolate in a pure form from the reaction mixture.

Problem Explanation Solution
Product is an insoluble salt If excess acid was used, the amino group on the triazine ring can be protonated, forming a salt that may be highly soluble in polar solvents or insoluble altogether.Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the free amine.
Co-precipitation with inorganic salts Salts formed during neutralization (e.g., NaCl) can co-precipitate with your product.Wash the crude solid thoroughly with cold water to dissolve the inorganic salts. The target compound generally has low water solubility.
Oily or Gummy Product The presence of impurities can inhibit crystallization.Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification and wash away soluble impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) is the most effective purification method.[7]

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different alcohol for the Pinner reaction? A1: Yes, other alcohols can be used, which will result in the corresponding alkyl imidate. However, methanol is commonly used due to its low cost and high reactivity. Be aware that bulkier alcohols may react more slowly.

Q2: Is there an alternative to using dry HCl gas? A2: While bubbling dry HCl gas is the classic and most effective method, alternatives exist. For example, generating HCl in situ by reacting acetyl chloride or thionyl chloride with the alcohol can be an option, but this introduces other reagents and potential side reactions. These methods must be performed with extreme caution.

Q3: My nitrile is electron-rich/poor. How does this affect the Pinner reaction? A3: The electronic nature of your nitrile is a key factor. Electron-poor nitriles are more susceptible to nucleophilic attack and may react more readily under basic conditions, while electron-rich nitriles are more easily protonated and thus favor the acidic conditions of the Pinner reaction.[1][2] Thiophene-2-carbonitrile is generally considered suitable for the standard acidic Pinner reaction.

Q4: Are there other synthetic routes to this compound? A4: Yes, other routes exist for synthesizing 1,3,5-triazines. For instance, the reaction of amidines with esters or the trimerization of nitriles are known methods.[8][9] Another common starting point for substituted triazines is cyanuric chloride, where the chlorine atoms are sequentially substituted.[10][11] However, for the specific substitution pattern of the target molecule, the Pinner-guanidine approach is often the most direct.

Q5: What is the role of a catalyst in triazine synthesis? A5: In the context of this synthesis, the primary catalyst is the strong acid (HCl) in the Pinner reaction, which activates the nitrile for nucleophilic attack.[3] In other triazine syntheses, various catalysts are employed. For example, Lewis acids can catalyze Biginelli-type reactions to form related heterocyclic systems, and transition metals are used in some modern cross-coupling approaches to functionalize the triazine ring.[12][13][14]

IV. References

  • Wikipedia. Pinner reaction. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • Semantic Scholar. Metal-catalyzed synthesis of triazine derivatives. [Link]

  • Royal Society of Chemistry. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. [Link]

  • Taylor & Francis Online. Use of 2,4,6-trichloro-1,3,5-triazine (TCT) as organic catalyst in organic synthesis. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • ResearchGate. Investigations of different aldehyde using hydrazine-catalyzed Biginelli reaction. [Link]

  • ResearchGate. Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. [Link]

  • ResearchGate. Applications of 2,4,6-trichloro-1,3,5-triazine in catalytic organic synthesis. [Link]

  • National Institutes of Health. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

  • ResearchGate. The synthesis of triazine derivatives. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Royal Society of Chemistry. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • SlideShare. BIGINELLI REACTION. [Link]

  • ResearchGate. Benign-by-design synthesis of covalent triazine-imidazolium networks under room temperature aqueous conditions for CO2 utilization. [Link]

  • Royal Society of Chemistry. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • Google Patents. US4587337A - Process for the preparation of 2-amino-s-triazines.

  • ResearchGate. Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes. [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • National Institutes of Health. Selective Synthesis of N-[1][3][4]Triazinyl-α-Ketoamides and N-[1][3][4]Triazinyl-Amides from the Reactions of 2-Amine-[1][3][4]Triazines with Ketones. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. [Link]

  • National Institutes of Health. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • JOCPR. Microwave assisted Biginelli s synthesi. [Link]

  • Google Patents. US4886881A - Preparation of 2-amino triazines.

  • MDPI. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Der Pharma Chemica. A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Link]

  • National Institutes of Health. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. [Link]

  • National Institutes of Health. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]

  • Wiley Online Library. Reactions catalysed by 2,4,6‐tri(thiophen‐2‐yl)‐1,3,5‐triazine based porous materials. [Link]

  • ScienceDirect. European Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. Advances in the Chemistry of 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine. [Link]

Sources

Technisches Support-Zentrum: Aufreinigung von 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amin

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as requested by the user.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist Team

Willkommen in unserem technischen Support-Zentrum. Dieser Leitfaden soll Ihnen praxiserprobte Einblicke und Lösungen für die Aufreinigung von 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amin bieten. Wir verstehen, dass die Reinheit einer Verbindung für die Zuverlässigkeit und Reproduzierbarkeit von experimentellen Ergebnissen von entscheidender Bedeutung ist, insbesondere in der pharmazeutischen Forschung. Dieser Leitfaden ist in einem Frage-Antwort-Format strukturiert, um spezifische Herausforderungen anzugehen, denen Sie während Ihrer Aufreinigungsexperimente begegnen könnten.

Häufig gestellte Fragen (FAQs)

F1: Was ist die allgemeine Strategie zur Aufreinigung dieses Triazin-Derivats?

Die effektivste Strategie ist ein mehrstufiger Ansatz, der eine anfängliche Aufarbeitung, eine primäre Aufreinigungsmethode und oft einen abschließenden „Polishing“-Schritt zur Erreichung hoher Reinheit umfasst.[1]

  • Anfängliche Aufarbeitung: Nach Abschluss der Synthesereaktion ist eine Flüssig-Flüssig-Extraktion der erste Schritt, um grobe polare oder unpolare Verunreinigungen zu entfernen.[1] Typischerweise wird das Reaktionsgemisch mit Wasser verdünnt und mit einem organischen Lösungsmittel wie Ethylacetat oder Dichlormethan extrahiert.

  • Primäre Aufreinigung: Die Flash-Säulenchromatographie über Kieselgel ist die am häufigsten verwendete Methode zur Isolierung des Zielmoleküls von Nebenprodukten und nicht umgesetzten Ausgangsmaterialien.[1]

  • Finale Aufreinigung (Polishing): Für Anwendungen, die eine außergewöhnlich hohe Reinheit (>98 %) erfordern, wie z. B. biologische Assays, ist die Umkristallisation eine ausgezeichnete Methode, um geringfügige Verunreinigungen zu entfernen, vorausgesetzt, die Verbindung ist ein Feststoff.[1][2] Alternativ kann eine semi-präparative HPLC für höchste Reinheitsgrade eingesetzt werden.[1]

F2: Welche typischen Verunreinigungen kann ich erwarten?

Die Verunreinigungen hängen stark von der Syntheseroute ab, umfassen aber im Allgemeinen:

  • Nicht umgesetzte Ausgangsmaterialien: Reste der Amidin- und Thiophen-Vorläufer.

  • Nebenprodukte der Reaktion: Bei unsymmetrischen Edukten können sich Regioisomere bilden, deren Trennung eine Herausforderung darstellen kann.[1]

  • Zersetzungsprodukte: Einige Triazin-Derivate können unter den Aufreinigungsbedingungen instabil sein.[1]

F3: Wie kann ich die Reinheit meines Produkts während des gesamten Prozesses und am Ende bewerten?

Die Reinheitsbewertung ist entscheidend. Verwenden Sie eine Kombination von Methoden:

  • Dünnschichtchromatographie (DC): Ein schnelles und unverzichtbares Werkzeug zur Überwachung des Reaktionsfortschritts, zur Identifizierung der optimalen Laufmittelzusammensetzung für die Säulenchromatographie und zur Überprüfung der Fraktionen.[3]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Bietet eine quantitative Bewertung der Reinheit.[4][5] Die Entwicklung einer analytischen HPLC-Methode ist für die Qualitätskontrolle unerlässlich.[6]

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren sind entscheidend für die Strukturaufklärung und können das Vorhandensein von Verunreinigungen aufzeigen, wenn deren Konzentration ausreichend hoch ist.

  • Massenspektrometrie (MS): Bestätigt die Molmasse des Produkts und kann bei der Identifizierung von Verunreinigungen helfen.

Detaillierte Aufreinigungsprotokolle

Protokoll 1: Flash-Säulenchromatographie für Triazin-Amine

Aufgrund der basischen Natur der Amingruppe in Ihrer Verbindung ist eine spezielle Vorgehensweise bei der Kieselgel-Chromatographie erforderlich, um die Wechselwirkung mit den sauren Silanolgruppen des Kieselgels zu minimieren, die zu Peak-Tailing und schlechter Trennung führen kann.[7]

Schritt-für-Schritt-Methodik:

  • Laufmittel-Auswahl:

    • Führen Sie eine DC-Analyse mit verschiedenen Laufmittelsystemen durch. Ein guter Ausgangspunkt ist eine Mischung aus einem unpolaren (z. B. Hexan oder Heptan) und einem polaren Lösungsmittel (z. B. Ethylacetat).

    • Kausale Erklärung: Das Ziel ist ein Rf-Wert von ~0,2-0,3 für Ihre Zielverbindung, um eine gute Trennung zu gewährleisten.[8]

    • Entscheidender Schritt: Fügen Sie dem Laufmittel eine kleine Menge einer basischen Modifikatorsubstanz wie Triethylamin (TEA, typischerweise 0,5-1 %) oder einige Tropfen Ammoniaklösung in Methanol hinzu.[7][8] Dies neutralisiert die sauren Stellen auf dem Kieselgel und verhindert so die Adsorption und das Tailing Ihres basischen Produkts.

  • Säulenpackung:

    • Bereiten Sie eine Aufschlämmung aus Kieselgel in dem unpolarsten Lösungsmittel Ihres Laufmittelsystems vor.

    • Gießen Sie die Aufschlämmung in die Säule und lassen Sie sie sich unter Schwerkraft oder leichtem Druck setzen. Stellen Sie sicher, dass das Bett eben und frei von Rissen oder Luftblasen ist.[1]

  • Probenbeladung:

    • Trockenbeladung (bevorzugt): Lösen Sie Ihr Rohprodukt in einer minimalen Menge eines geeigneten Lösungsmittels (z. B. Dichlormethan oder Aceton), adsorbieren Sie es auf einer kleinen Menge Kieselgel und verdampfen Sie das Lösungsmittel vollständig. Geben Sie das trockene Pulver auf die gepackte Säule.

    • Kausale Erklärung: Die Trockenbeladung führt zu schärferen Banden und einer besseren Trennung im Vergleich zur Nassbeladung, bei der die Probe in einem Lösungsmittel gelöst und direkt aufgetragen wird.[1]

  • Elution und Fraktionssammlung:

    • Beginnen Sie die Elution mit dem gewählten Laufmittelsystem. Wenn eine Gradientenelution erforderlich ist, erhöhen Sie die Polarität schrittweise.

    • Sammeln Sie Fraktionen und analysieren Sie diese mittels DC, um die reinen Produktfraktionen zu identifizieren.

  • Produktisolierung:

    • Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck.

Protokoll 2: Umkristallisation zur finalen Aufreinigung

Die Umkristallisation ist eine leistungsstarke Technik zur Entfernung geringer Mengen an Verunreinigungen aus einem bereits relativ reinen festen Produkt.[1][2]

Schritt-für-Schritt-Methodik:

  • Lösungsmittelauswahl:

    • Der Schlüssel ist die Wahl eines Lösungsmittels, in dem Ihre Verbindung bei hohen Temperaturen gut löslich und bei niedrigen Temperaturen schlecht löslich ist.[1]

    • Testen Sie kleine Proben in verschiedenen Lösungsmitteln (siehe Tabelle unten), um das ideale System zu finden. Gängige Lösungsmittel sind Ethanol, Methanol, Acetonitril, Ethylacetat oder Mischungen davon.

  • Auflösung:

    • Geben Sie das Rohprodukt in einen Erlenmeyerkolben und fügen Sie eine minimale Menge des heißen Lösungsmittels hinzu, bis sich der Feststoff vollständig auflöst.

    • Kausale Erklärung: Die Verwendung der minimalen Menge an heißem Lösungsmittel ist entscheidend für die Maximierung der Ausbeute.[8]

  • Heißfiltration (optional):

    • Wenn unlösliche Verunreinigungen vorhanden sind, führen Sie eine schnelle Heißfiltration durch einen geriffelten Filter durch, um diese zu entfernen.

  • Kristallisation:

    • Lassen Sie die klare Lösung langsam auf Raumtemperatur abkühlen. Eine langsame Abkühlung fördert die Bildung größerer, reinerer Kristalle.

    • Stellen Sie den Kolben anschließend in ein Eisbad oder in den Kühlschrank, um die Kristallbildung zu maximieren.

  • Kristallsammlung und Waschen:

    • Sammeln Sie die Kristalle durch Vakuumfiltration.

    • Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge kalten Lösungsmittels, um anhaftende Verunreinigungen zu entfernen.

  • Trocknung:

    • Trocknen Sie die gereinigten Kristalle unter Vakuum, um alle Lösungsmittelreste zu entfernen.

Visualisierungen & Datentabellen

Diagramme

PurificationWorkflow cluster_start Synthese & Aufarbeitung cluster_primary Primäre Aufreinigung cluster_analysis Analyse cluster_final Finale Aufreinigung (Polishing) raw_product Rohprodukt nach Extraktion column Flash-Säulenchromatographie (mit TEA-Zusatz) raw_product->column Hauptaufreinigung purity_check Reinheitsprüfung (DC, HPLC) column->purity_check Fraktionen analysieren recrystallization Umkristallisation purity_check->recrystallization Reinheit < 98% final_product Hochreines Produkt (>98%) purity_check->final_product Reinheit > 98% recrystallization->final_product Polishing-Schritt

Abbildung 1: Allgemeiner Arbeitsablauf zur Aufreinigung.

Datentabellen

Tabelle 1: Empfohlene Laufmittelsysteme für die Säulenchromatographie

Laufmittelsystem (v/v)ModifikatorPolaritätAnwendungsbereich
Hexan / Ethylacetat (9:1 bis 1:1)0,5-1 % TriethylaminGering bis mittelGeeignet für die Trennung von weniger polaren Verunreinigungen.
Dichlormethan / Methanol (99:1 bis 9:1)0,5-1 % TriethylaminMittel bis hochEffektiv für polarere Verbindungen und zur Elution stark adsorbierter Produkte.[7]
Ethylacetat / Methanol (98:2 bis 9:2)0,5-1 % TriethylaminHochNützlich, wenn das Produkt sehr polar ist und in weniger polaren Systemen nicht eluiert.

Tabelle 2: Gängige Lösungsmittel für die Umkristallisation

LösungsmittelSiedepunkt (°C)Eigenschaften & Hinweise
Ethanol78Gutes Allzwecklösungsmittel für viele organische Verbindungen.
Methanol65Polarer als Ethanol; löst oft besser bei Hitze.
Acetonitril82Nützlich für Verbindungen mit mittlerer Polarität.
Ethylacetat77Weniger polar; oft in Kombination mit Hexan verwendet, um die Löslichkeit anzupassen.
Toluol111Unpolar; hoher Siedepunkt erfordert sorgfältige Handhabung.
Wasser100Nur geeignet, wenn die Verbindung eine gewisse Wasserlöslichkeit bei Hitze aufweist und bei Kälte ausfällt.

Anleitung zur Fehlerbehebung

Säulenchromatographie-Probleme

TroubleshootingColumn start Problem: Schlechte Trennung oder Peak-Tailing q1 Haben Sie dem Laufmittel eine Base (z.B. TEA) zugesetzt? start->q1 a1_no Nein: Fügen Sie 0.5-1% TEA hinzu, um saure Stellen zu neutralisieren. q1->a1_no Nein a1_yes Ja q1->a1_yes Ja q2 Ist der Rf-Wert auf der DC optimal (0.2-0.3)? a1_yes->q2 a2_no Nein: Optimieren Sie das Lösungsmittelverhältnis (Polarität anpassen). q2->a2_no Nein a2_yes Ja q2->a2_yes Ja q3 Wurde die Probe trocken aufgetragen? a2_yes->q3 a3_no Nein: Verwenden Sie Trockenbeladung für schärfere Banden. q3->a3_no Nein a3_yes Ja q3->a3_yes Ja q4 Ist die Säule überladen? (>5% Probenmasse vs. Kieselgel) a3_yes->q4 a4_yes Ja: Reduzieren Sie die Probenmenge oder verwenden Sie eine größere Säule. q4->a4_yes Ja a4_no Problem ungelöst: Ziehen Sie alternative Phasen in Betracht (Aluminiumoxid, RP-18). q4->a4_no Nein

Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei der Säulenchromatographie.

F: Mein Produkt eluiert als breiter Streifen (Tailing) von der Säule. Was ist die Ursache? A: Dies ist ein klassisches Anzeichen für eine starke, unerwünschte Wechselwirkung zwischen Ihrer basischen Amingruppe und den sauren Silanolgruppen (Si-OH) auf der Oberfläche des Kieselgels.[7] Die Aminogruppe wird teilweise protoniert und bindet stark an das Kieselgel, was zu einer langsamen und ungleichmäßigen Elution führt.

  • Lösung: Wie im Protokoll beschrieben, fügen Sie Ihrem Laufmittel 0,5-1 % Triethylamin (TEA) oder eine andere flüchtige Base hinzu.[8] Das TEA wirkt als konkurrierende Base, die die sauren Stellen auf dem Kieselgel neutralisiert und es Ihrer Verbindung ermöglicht, sich frei durch die Säule zu bewegen.

F: Mein Produkt eluiert überhaupt nicht von der Säule, selbst bei hoher Laufmittelpolarität. A: Dies deutet auf eine sehr starke oder irreversible Adsorption hin.

  • Mögliche Ursache 1: Die Polarität des Laufmittels ist immer noch zu gering.

    • Lösung: Erhöhen Sie die Polarität drastisch, z. B. durch Verwendung eines Systems wie Dichlormethan mit 10-20 % Methanol (plus 1 % TEA).[8]

  • Mögliche Ursache 2: Ihre Verbindung zersetzt sich auf dem sauren Kieselgel.

    • Lösung: Testen Sie die Stabilität, indem Sie eine Probe auf einer DC-Platte auftragen, eine Stunde stehen lassen und dann entwickeln, um zu sehen, ob Zersetzungsprodukte auftreten.[8] Wechseln Sie zu einer weniger sauren stationären Phase wie neutralem Aluminiumoxid oder ziehen Sie eine Umkehrphasen-Chromatographie (RP-18) in Betracht.[8]

Umkristallisations-Probleme

F: Meine Verbindung fällt als Öl aus, anstatt zu kristallisieren. Was kann ich tun? A: Das "Ausölen" geschieht, wenn die Lösung übersättigt wird, während die Temperatur noch über dem Schmelzpunkt der Verunreinigungen oder des Produkts selbst liegt.

  • Lösung 1: Langsamer abkühlen: Eine zu schnelle Abkühlung ist eine häufige Ursache. Lassen Sie die Lösung langsam bei Raumtemperatur stehen, bevor Sie sie kühlen.

  • Lösung 2: Mehr Lösungsmittel hinzufügen: Fügen Sie eine kleine Menge heißes Lösungsmittel hinzu, um das Öl wieder aufzulösen, und versuchen Sie dann erneut, langsam abzukühlen.[8]

  • Lösung 3: Kristallisationskeime schaffen: Kratzen Sie mit einem Glasstab an der Innenwand des Kolbens an der Oberfläche der Flüssigkeit. Die winzigen Glassplitter können als Keimbildungszentren dienen. Alternativ können Sie einen winzigen Kristall des reinen Produkts ("Impfkristall") hinzufügen, um die Kristallisation einzuleiten.[8]

F: Die Ausbeute nach der Umkristallisation ist sehr gering. A: Dies deutet typischerweise auf zwei mögliche Probleme hin:

  • Mögliche Ursache 1: Es wurde zu viel Lösungsmittel verwendet.

    • Lösung: Verwenden Sie beim nächsten Versuch die absolute Mindestmenge an heißem Lösungsmittel, um die Verbindung aufzulösen. Sie können die Mutterlauge (die nach der Filtration verbleibende Flüssigkeit) einengen, um eine zweite, möglicherweise weniger reine Kristallfraktion zu gewinnen.[8]

  • Mögliche Ursache 2: Die Verbindung ist im kalten Lösungsmittel noch deutlich löslich.

    • Lösung: Versuchen Sie, die Lösung auf eine noch niedrigere Temperatur zu kühlen (z. B. im Gefrierschrank, falls das Lösungsmittel nicht gefriert). Alternativ können Sie ein anderes Lösungsmittelsystem ausprobieren oder ein "Anti-Lösungsmittel" hinzufügen (ein Lösungsmittel, in dem die Verbindung unlöslich ist), um die Ausfällung zu induzieren.

Referenzen

  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • Thermo Fisher Scientific. (2011). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.

  • Biotage. (2023). Is there an easy way to purify organic amines?.

  • BenchChem. A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC.

  • Deshmukh, R. J., et al. Synthesis and Structural Elucidation of Substituted s-Triazines.

  • Google Patents. 1,3, 5-triazine derivative and preparation method and application thereof.

  • Nikolic, J., et al. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-40. [Link]

  • Ces.farm.unipi.it. Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity Triazine Derivatives: A Guide for Chemical Manufacturers.

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Technical Support Center: A-Z Guide for 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine In Vitro Solubility

Author: BenchChem Technical Support Team. Date: February 2026

A word from our Senior Application Scientist:

Welcome, researchers. This guide is your dedicated resource for navigating the common yet critical challenge of solubilizing 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine for your in vitro experiments. Poor aqueous solubility is a frequent hurdle for many promising compounds, and this triazine derivative, with its heterocyclic rings, is no exception.[1][2] This can lead to issues like drug precipitation, which can impact the accuracy and reproducibility of your results.[3][4]

This center is designed to provide you with not just protocols, but the scientific reasoning behind them. Our goal is to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: I'm just starting my experiments. What is the best solvent to dissolve this compound?

A1: For novel or poorly characterized compounds like this triazine derivative, the standard starting point is to create a concentrated stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most common first choice due to its powerful solubilizing ability for a wide range of nonpolar compounds and its compatibility with most cell-based assays at low final concentrations.[5][6][7]

Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix this?

A2: This phenomenon is commonly referred to as "crashing out" and occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock.[8][9] Here are several strategies to address this, starting with the simplest:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[6][10][11]

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Pre-dilute the stock in a smaller volume of warm media (37°C) with vigorous vortexing before adding it to the rest of your culture.[8]

  • Sonication: After dilution, briefly sonicating the solution can help to break up aggregates and re-dissolve precipitated compound.[12]

Q3: I've tried optimizing my dilution, but the compound still precipitates. What are my other options?

A3: If simple dilution techniques fail, you can explore more advanced formulation strategies. These aim to keep the compound dispersed in the aqueous phase:

  • Co-Solvent Systems: Sometimes, a mixture of solvents can be more effective than a single one.[13] For example, a combination of DMSO and ethanol might maintain solubility upon dilution.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.[12][14] Be cautious with cell-based assays, as surfactants can be toxic at higher concentrations.[12]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][15]

Q4: Are there any alternatives to DMSO?

A4: Yes, several other water-miscible organic solvents can be tested, such as:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMA)[5]

The choice of solvent will depend on the specific compound and the tolerance of your experimental system.[16] Crucially, always run a vehicle control with the same concentration of the solvent(s) to account for any solvent-induced effects in your assay. [5]

Q5: Can I use pH modification to improve solubility?

A5: This is a viable option if your compound has ionizable functional groups.[14][17] Given the amine group in this compound, it may be possible to increase its solubility by adjusting the pH of the solvent. However, be mindful that your cell culture medium is buffered, which may neutralize the pH of your stock solution upon dilution.[9]

Troubleshooting Guides & In-Depth Protocols

Systematic Approach to Overcoming Solubility Issues

This workflow provides a structured approach to tackling solubility challenges, from initial stock preparation to advanced formulation techniques.

Solubility_Workflow start Start: Characterize Compound (this compound) stock_prep Prepare Concentrated Stock Solution (e.g., 10-100 mM in 100% DMSO) start->stock_prep dilution Dilute to Final Concentration in Aqueous Medium stock_prep->dilution observe Observe for Precipitation dilution->observe success Success: Proceed with Assay (Include Vehicle Control) observe->success No Precipitation troubleshoot Troubleshoot Precipitation observe->troubleshoot Precipitation Occurs optimize_dmso Optimize Dilution (Lower final DMSO %, gradual addition, warming, vortexing) troubleshoot->optimize_dmso co_solvent Try Co-Solvent System (e.g., DMSO/Ethanol) troubleshoot->co_solvent formulation Advanced Formulation (Surfactants, Cyclodextrins) troubleshoot->formulation alt_solvent Test Alternative Solvents (Ethanol, DMF, etc.) troubleshoot->alt_solvent optimize_dmso->observe Re-test co_solvent->observe Re-test formulation->observe Re-test alt_solvent->stock_prep Re-formulate Crashing_Out stock Compound in DMSO (High Concentration, Soluble) dilution Addition to Aqueous Medium (e.g., Cell Culture Media) stock->dilution solvent_interaction DMSO diffuses into water, compound is exposed to aqueous environment dilution->solvent_interaction precipitation Compound Precipitates (Low Aqueous Solubility) solvent_interaction->precipitation

Caption: The process of compound precipitation upon dilution.

By understanding these principles and following a systematic approach, you can overcome the solubility challenges associated with this compound and generate reliable, high-quality data in your in vitro studies.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs.
  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3377-3393.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. Retrieved from [Link]

  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]

  • PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • RSC Publishing. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase.
  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... | Download Table. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential.
  • PubChem. (n.d.). 4-Methyl-6-(thiolan-2-yl)-1,3,5-triazin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • (2012).
  • ACS Publications. (2026).
  • NIH. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development.
  • PubChem. (n.d.). 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. Retrieved from [Link]

  • (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the expertise to overcome common experimental hurdles and successfully synthesize these valuable compounds.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 1,3,5-triazine core provides a versatile scaffold for structural modification, allowing for the fine-tuning of their pharmacological profiles.

The synthesis of these compounds typically involves the cyclotrimerization of nitriles or the sequential nucleophilic substitution of cyanuric chloride.[3][4][5] While these methods are well-established, optimizing reaction conditions to achieve high yields and purity can be challenging. This guide provides practical solutions to common problems encountered during the synthesis of these important molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives in a question-and-answer format.

Low Reaction Yield

Question: My reaction to synthesize the this compound derivative is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Temperature: The formation of the triazine ring is often temperature-sensitive.[6]

    • Recommendation: If the reaction is sluggish, a modest increase in temperature might be beneficial. However, excessively high temperatures can lead to the decomposition of starting materials or the formation of side products.[6] Conversely, for stepwise substitutions on a triazine ring, controlling the temperature at different stages is crucial for selectivity.[7][8] It's recommended to perform small-scale trial reactions at various temperatures to identify the optimal condition.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical.

    • Recommendation: Ensure accurate measurement of all starting materials. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.

    • Recommendation: Use a suitable stir bar and a stir plate that can maintain vigorous and consistent agitation throughout the reaction.

  • Presence of Moisture: Many reagents used in triazine synthesis are sensitive to moisture.

    • Recommendation: Use anhydrous solvents and dry glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the degradation of sensitive reagents.

  • Catalyst Inactivity: If a catalyst is used, it may be poisoned or deactivated.

    • Recommendation: Ensure the catalyst is fresh and of high purity. In some cases, the choice of catalyst can significantly impact the yield, and screening different catalysts may be necessary.[2]

Formation of Multiple Products/Impurities

Question: My reaction is producing a complex mixture of products, making purification difficult. What could be the cause?

Answer: The formation of multiple products often points to a lack of selectivity in the reaction.

  • Side Reactions: The thiophene ring can be susceptible to electrophilic substitution under certain conditions, leading to unwanted byproducts.[9]

    • Recommendation: Carefully control the reaction pH and avoid strongly acidic conditions if possible. The choice of solvent can also influence the reaction pathway.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have a mixture of starting materials, intermediates, and the final product.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Lack of Regioselectivity: In cases where multiple reactive sites are present on the starting materials, a mixture of isomers can be formed.[10]

    • Recommendation: This is a more complex issue that may require a redesign of the synthetic route. Using protecting groups or choosing a more selective synthetic method can help to control the regioselectivity.

Purification Challenges

Question: I'm having difficulty purifying the final product. What are the best methods for isolating this compound derivatives?

Answer: Purification can be challenging due to the similar polarities of the desired product and any byproducts.

  • Recrystallization: This is often the first method to try for solid compounds.

    • Recommendation: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: This is a powerful technique for separating complex mixtures.[4]

    • Recommendation: Start with a small-scale column to determine the optimal solvent system (eluent) that provides good separation on TLC. Silica gel is the most common stationary phase, but other options like alumina may be more suitable depending on the compound's properties.

  • Semi-preparative HPLC: For very difficult separations or to obtain highly pure material, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.

    • Recommendation: This method is more resource-intensive but can provide excellent separation of closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from nitriles?

A1: The synthesis of 1,3,5-triazines from nitriles typically proceeds via a cyclotrimerization reaction. This reaction can be catalyzed by acids, bases, or transition metals. The mechanism generally involves the initial formation of a reactive intermediate from the nitrile, which then undergoes a stepwise addition of two more nitrile molecules to form the six-membered triazine ring.[11][12]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the reaction by solubilizing the reactants, influencing the reaction rate, and in some cases, determining the reaction pathway. For nucleophilic substitution reactions on a triazine ring, polar aprotic solvents like DMF or THF are often used.[8][13] In some instances, greener and more sustainable options like ethanol or even water-based systems with the aid of ultrasound have been successfully employed.[1][13]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing these derivatives?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Microwave-assisted synthesis has been shown to significantly reduce reaction times and the use of solvents.[1][3][14] Ultrasound-assisted synthesis in aqueous media is another promising green chemistry approach.[1][13]

Q4: What are the key spectroscopic features to confirm the structure of this compound derivatives?

A4: A combination of spectroscopic techniques is used for structural confirmation:

  • ¹H NMR: Expect to see characteristic signals for the methyl group, the protons on the thiophene ring, and the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.[15]

  • ¹³C NMR: This will show distinct signals for the carbon atoms in the triazine ring, the thiophene ring, and the methyl group.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.[15]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the triazine ring, and vibrations associated with the thiophene ring.[15]

Experimental Protocols

General Procedure for the Synthesis of a 4,6-Disubstituted-1,3,5-triazin-2-amine

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular derivative.

  • Step 1: First Nucleophilic Substitution. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, THF). Cool the solution to 0-5 °C using an ice bath.[16]

  • Add a solution of the first nucleophile (e.g., 2-lithiothiophene, 1 equivalent) dropwise to the stirred solution of cyanuric chloride. Maintain the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Step 2: Second Nucleophilic Substitution. To the reaction mixture, add a solution of the second nucleophile (e.g., ammonia or an amine, 1 equivalent) and a base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine, 1-2 equivalents).[16]

  • Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Work-up and Purification. Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation
ParameterRecommended RangeRationale
Temperature (1st Substitution) 0-5 °CThe first substitution on cyanuric chloride is highly exothermic and requires low temperatures to control the reaction and ensure monosubstitution.[3]
Temperature (2nd Substitution) Room Temperature to RefluxThe reactivity of the dichlorotriazine intermediate is lower, often requiring higher temperatures to drive the second substitution to completion.[8]
Solvent Acetone, THF, DMFThese aprotic solvents are generally good at dissolving the reactants and intermediates without interfering with the nucleophilic substitution.[8][13]
Base NaHCO₃, K₂CO₃, Et₃NA base is required to neutralize the HCl generated during the substitution reaction. The choice of base can influence the reaction rate and selectivity.[16]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_sub1 First Substitution cluster_sub2 Second Substitution cluster_workup Work-up & Purification Prep Dissolve Cyanuric Chloride in Anhydrous Solvent Cool Cool to 0-5 °C Prep->Cool AddNuc1 Add Nucleophile 1 (e.g., Thiophene derivative) Cool->AddNuc1 StirRT1 Stir at Room Temperature AddNuc1->StirRT1 Monitor1 Monitor by TLC StirRT1->Monitor1 AddNuc2 Add Nucleophile 2 (e.g., Amine) and Base Monitor1->AddNuc2 StirRT2 Stir at Room Temp/Heat AddNuc2->StirRT2 Monitor2 Monitor by TLC StirRT2->Monitor2 Quench Quench with Water Monitor2->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Recrystallization/ Column Chromatography) Extract->Purify G Start Low Yield? Temp Optimize Temperature Start->Temp Yes Stoich Check Stoichiometry Start->Stoich Yes Mixing Improve Mixing Start->Mixing Yes Moisture Use Anhydrous Conditions Start->Moisture Yes Catalyst Check Catalyst Activity Start->Catalyst Yes Success Yield Improved Temp->Success Stoich->Success Mixing->Success Moisture->Success Catalyst->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.
  • Optimizing reaction conditions for nucleophilic substitution on the triazine ring. Benchchem.
  • Optimization of reaction conditions. a. ResearchGate.
  • Technical Support Center: Optimizing Reaction Conditions for s-Triazine Derivatives. Benchchem.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Technical Support Center: Optimizing Triazine Ring Formation. Benchchem.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate.
  • Technical Support Center: Synthesis of 1,3,5-Triazine Derivatives. Benchchem.
  • Common problems in 1,2,4-triazine synthesis and solutions. Benchchem.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
  • Metal-catalyzed synthesis of triazine derivatives. ResearchGate.
  • Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate.
  • One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. PubMed.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.

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Troubleshooting inconsistent results in 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various experimental assays. The unique structure of this molecule, combining a 1,3,5-triazine core with a thiophene moiety, makes it a compound of interest for screening campaigns, particularly in oncology and kinase inhibitor discovery programs.[1][2] However, like any small molecule, its physicochemical properties can present challenges, leading to inconsistent or artifactual assay results.

This document provides a structured troubleshooting framework in a direct question-and-answer format. Our goal is to empower you to diagnose and resolve common issues, ensuring the generation of robust, reproducible, and reliable data. We will delve into the causality behind these experimental challenges, from solubility and stability to direct assay interference, and provide validated protocols to systematically address them.

Compound Profile: Quick Reference

Before troubleshooting, it is essential to be familiar with the fundamental properties of the compound. The data below is compiled based on its structure and data from structurally related analogs.[3][4][5]

PropertyValueSource
Molecular Formula C₈H₈N₄S-
Molecular Weight 196.25 g/mol (approx.)[3]
Appearance Typically a solid at room temperatureGeneral Knowledge
pKa (Predicted) Basic (due to amine and triazine nitrogens)Structural Analysis
LogP (Predicted) ~1.0 - 1.5[5][6]
UV-Vis Absorbance Expected λmax in the 250-280 nm range[7]

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses broad, high-level issues that can manifest across various assay platforms.

Q1: My results show high variability between replicate wells. What is the primary cause?

High variability is often the first sign of an underlying issue with the compound's behavior in your assay. The most common culprits are poor solubility and compound instability.

  • Causality (Solubility): If the compound is not fully dissolved, you are not delivering a consistent concentration to each well. Micro-precipitates can form, leading to erratic results. This is especially common when a DMSO stock is diluted into an aqueous assay buffer (a phenomenon known as "DMSO shock").

  • Causality (Stability): The 1,3,5-triazine ring can be susceptible to hydrolysis under certain pH conditions (acidic or basic).[8] If the compound degrades over the course of your experiment, its effective concentration changes, leading to inconsistent outcomes.

Initial Diagnostic Workflow:

G A Inconsistent Results (High CV%) B Check for Visible Precipitate A->B C Yes B->C Precipitate Observed D No B->D No Precipitate E Address Solubility (See Protocol 1) C->E F Assess Compound Stability (See Protocol 2) D->F G Investigate Assay-Specific Interference F->G If Stable

Caption: Initial diagnostic workflow for high variability.

Q2: My compound appears to be insoluble in the aqueous assay buffer. How can I improve its solubility?

  • Answer: Addressing solubility is critical for obtaining meaningful data. Start by preparing a high-concentration stock solution in 100% DMSO. When diluting into your final aqueous buffer, ensure the final DMSO concentration is consistent across all wells (typically ≤1%, but assay dependent). If precipitation still occurs:

    • Lower the Final Compound Concentration: Test a lower concentration range. Aggregation and precipitation are concentration-dependent phenomena.

    • Incorporate a Surfactant: A non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01% - 0.05%) can help maintain compound solubility and prevent aggregation.[9]

    • Modify the Buffer pH: Since the compound has basic nitrogen atoms, its solubility is pH-dependent. Slightly lowering the pH of your buffer (e.g., from 7.4 to 7.0) may improve solubility, but you must first confirm that this change does not affect your assay's biological components (enzymes, cells, etc.).

    • Use Co-solvents: In some biochemical assays, small amounts of solvents like ethanol or polyethylene glycol (PEG) can be tolerated and may improve solubility. This is generally not recommended for cell-based assays.

Q3: How do I know if the compound itself is interfering with my assay signal?

  • Answer: This is a critical question, especially for absorbance or fluorescence-based readouts. Compounds can interfere by absorbing light at the excitation or emission wavelengths (quenching) or by being fluorescent themselves (autofluorescence).[10]

    • Quenching (Inner Filter Effect): The thiophene and triazine rings contribute to UV absorbance.[7][11] If the compound's absorbance spectrum overlaps with your assay's excitation or emission wavelengths, it will reduce the signal and can mimic inhibition.

    • Autofluorescence: While the core triazine structure is not strongly fluorescent, impurities from synthesis or degradation products can be.[7][12] If your compound is autofluorescent at the detection wavelength, it can mimic activation.

    To test for this, you must run control experiments without the biological target (e.g., no enzyme or cells). See Protocol 3 for a detailed methodology.

Part 2: Assay-Specific Troubleshooting Guides

Guide 1: Fluorescence-Based Assays (e.g., Kinase Assays, TR-FRET)

Issue: I see dose-dependent signal inhibition, but I suspect it's an artifact.

This is a classic sign of fluorescence interference. The workflow below helps dissect the problem.

G cluster_0 Fluorescence Interference Workflow A Dose-Dependent Signal Decrease B Run 'Compound Only' Control Wells A->B C Does Compound Show Fluorescence? B->C D Yes: Autofluorescence (Potential False Activator) C->D E No C->E F Run 'Assay Components + Compound' Control (No Enzyme/Target) E->F G Is Signal Still Decreased? F->G H Yes: Quenching/ Inner Filter Effect (False Positive) G->H I No: Likely True Biological Activity G->I

Caption: Workflow to diagnose fluorescence assay interference.

Solution Table: Fluorescence Interference

ObservationPotential CauseRecommended Action
Signal decreases in wells with compound + assay reagents (no enzyme)Inner Filter Effect (Quenching) 1. Measure the absorbance spectrum of the compound. If it overlaps with assay wavelengths, this is the likely cause. 2. Switch to a fluorophore with red-shifted excitation/emission wavelengths to avoid the compound's absorbance region. 3. Use an orthogonal assay with a different detection method (e.g., luminescence, LC-MS).[10]
Signal increases in "compound only" wellsAutofluorescence 1. Measure the emission spectrum of the compound using the assay's excitation wavelength. 2. If significant, subtract the "compound only" signal from the experimental wells. Note: This can increase variability. 3. The best solution is to switch to an orthogonal assay.
Guide 2: Cell-Based Assays (e.g., MTT, CellTiter-Glo®)

Issue: The compound shows potent cytotoxicity, but I am unsure if it's a specific effect.

  • Causality: At high concentrations, poor solubility can lead to compound precipitation or aggregation, which can cause non-specific cytotoxicity or interfere with the assay chemistry. For example, precipitates can affect cellular health or interfere with optical readings in an MTT assay.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the assay reagent, inspect the plate under a microscope. Look for signs of compound precipitation on the cells.

    • Assay Reagent Compatibility: Run a cell-free control. Add your compound to the media, incubate for the same duration, and then add the assay reagent (e.g., MTT or CellTiter-Glo®). A change in signal indicates direct interference with the assay chemistry.

    • Orthogonal Viability Assays: Confirm the results using a different method. If you see toxicity in an MTT (metabolic) assay, confirm it with a method that measures membrane integrity (e.g., LDH release or a dye-exclusion assay) or ATP levels (CellTiter-Glo®).[13] Consistent results across different platforms increase confidence in the data.

Guide 3: LC-MS/MS Analysis

Issue: I am getting poor peak shape or low sensitivity when analyzing the compound.

  • Causality: The amine and triazine functionalities can interact with free silanols on standard silica-based C18 columns, leading to peak tailing. The compound's stability in the mobile phase can also be a factor.

  • Troubleshooting Steps:

    • Column Selection: Use a modern, end-capped C18 column or a hybrid particle column (e.g., BEH) to minimize silanol interactions.

    • Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[14] This will protonate the basic nitrogens on the compound, leading to better peak shape and improved ionization in positive ESI mode.

    • Sample Preparation: Ensure the compound is fully dissolved in the injection solvent. The injection solvent should be as weak as, or weaker than, the initial mobile phase to prevent peak distortion.

    • Check for Degradation: Prepare a fresh standard and compare its peak area to a standard that has been sitting in the autosampler. A significant decrease suggests the compound may be unstable in your mobile phase or injection solvent over time.[15]

Part 3: Key Experimental Protocols

Protocol 1: Rapid Assessment of Kinetic Solubility

Objective: To determine the approximate solubility of the compound in your assay buffer and identify potential precipitation issues.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound directly in the assay buffer. For example, add 2 µL of the 10 mM stock to 98 µL of buffer (for 200 µM), then serially dilute.

  • Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Visual & Instrumental Inspection:

    • Visually inspect the plate against a black background for any cloudiness or precipitate.

    • Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify light scattering caused by precipitates.

  • Analysis: The highest concentration that remains clear and shows no increase in light scattering is your approximate upper limit of solubility under these conditions.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To quickly assess the stability of the compound under stressed conditions, mimicking potential issues in assay buffers.[8]

  • Prepare Solutions: Prepare solutions of the compound (~10 µM) in four separate conditions:

    • Assay Buffer (Control)

    • 0.1 M HCl (Acidic Stress)

    • 0.1 M NaOH (Basic Stress)

    • Assay Buffer with 3% H₂O₂ (Oxidative Stress)

  • Incubation: Incubate all solutions at 37°C or a slightly elevated temperature (e.g., 50°C) for 4-8 hours.

  • Analysis by LC-MS: Neutralize the acidic and basic samples. Analyze all samples by LC-MS.

  • Interpretation: Compare the peak area of the parent compound in the stressed samples to the control sample. A significant decrease in the parent peak area indicates degradation. Look for the appearance of new peaks, which represent degradation products. This helps identify if the compound is sensitive to pH or oxidation.

Protocol 3: Assay Signal Interference Check

Objective: To systematically determine if the compound causes autofluorescence or signal quenching.

  • Plate Layout Design: Design a 96-well plate with the following controls:

    • Control A (Buffer Blank): Assay buffer only.

    • Control B (Compound Blank): Compound at various concentrations in assay buffer.

    • Control C (Reagent Blank): Assay buffer + detection reagents (e.g., fluorophore, substrate).

    • Test Wells: Compound at various concentrations + detection reagents.

  • Execution: Prepare the plate and incubate under standard assay conditions (time, temperature).

  • Read Plate: Read the fluorescence (or absorbance) on a plate reader using the assay's settings.

  • Data Analysis:

    • Autofluorescence: Signal(Control B) - Signal(Control A). A positive, dose-dependent value indicates autofluorescence.

    • Quenching: Signal(Test Wells) / Signal(Control C). A ratio less than 1 that decreases with compound concentration indicates quenching.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
  • Wong, J. W., & Hennessy, M. K. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627–1632. [Link]

  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. Thermo Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry Analysis of s-Triazine Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds. BenchChem.
  • Al-Ostoot, F. H., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(18), 4228. [Link]

  • El-Sayed, N. N. E., et al. (2017). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 9(12), 105-117.
  • Chen, Y., et al. (2008). Fluorescence Characteristics of Triazine-manufacturing Wastewater. IdeaExchange@UAkron. [Link]

  • Nowak, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 1234. [Link]

  • Li, Y., et al. (2025). Triazine-Modified Color-Responsive Triarylboron/Acridine Fluorescent Probe with Multi-Channel Charge Transfer for Highly Sensitive Fluoride Ion Detection. Molecules, 30(4), 567. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]

  • Kamal, A., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. European Journal of Medicinal Chemistry, 210, 112967. [Link]

  • Słoczyńska, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. International Journal of Molecular Sciences, 23(21), 13308. [Link]

  • ResearchGate. (2025). Fluorescence Characteristics of Triazine-Manufacturing Wastewater. Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-6-(thiolan-2-yl)-1,3,5-triazin-2-amine. PubChem Compound Database. [Link]

  • Kumar, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(9), 509. [Link]

  • Ma, X. L. (2022). Design,Synthesis And Fluorescent Recognition Properties Of Triazine Derivatives And Their Organometallic Functional Materials. Globe Thesis. [Link]

  • PRISM. (2020). Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applications in the Oil and Gas Industry. University of Calgary. [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). 10 questions with answers in TRIAZINES. Science topic. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. PubChem Compound Database. [Link]

  • Al-Obaid, A. M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(10), 1335. [Link]

  • Becerra-Figueroa, R., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(13), 11989–11998. [Link]

  • European Journal of Medicinal Chemistry. (2023). Bari - Uniba. [Link]

  • Sławiński, J., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 25(23), 5769. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem Compound Database. [Link]

  • ChemSynthesis. (2025). 6-methyl-1,3,5-triazine-2,4-diamine 3-oxide. ChemSynthesis. [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 295–326. [Link]

  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation. [Link]

  • ResearchGate. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]

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  • ResearchGate. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. [Link]

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Stability testing of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals engaged in the stability testing of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. It is designed to offer both foundational knowledge and practical troubleshooting advice to navigate the complexities of stability studies in accordance with global regulatory standards.

Introduction: Understanding the Stability Profile of a Novel Triazine Derivative

This compound is a heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, featuring a triazine core, a reactive amine group, and a thiophene moiety, presents a distinct stability challenge. A thorough understanding of its degradation pathways under various stress conditions is paramount for ensuring its quality, safety, and efficacy in any potential therapeutic application. This guide is structured to anticipate and address the common and specific challenges you may encounter during its stability assessment.

Part 1: Foundational Knowledge and General FAQs

This section addresses overarching questions regarding the principles and execution of stability testing.

Q1: What is the primary objective of performing stability testing on this compound?

A1: The primary objective is to gather evidence on how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is used to establish a re-test period for the drug substance and recommended storage conditions. Furthermore, forced degradation studies, a key component of stability testing, help to identify potential degradation products and elucidate degradation pathways. This information is critical for the development of stability-indicating analytical methods.[1][2]

Q2: What are the key regulatory guidelines I should follow for stability testing?

A2: The most critical guidelines are those issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances and products, while ICH Q1B details the requirements for photostability testing.[1] For the analytical methods used, ICH Q2(R1) on the validation of analytical procedures is essential.[2][3][4][5]

Q3: What is a "stability-indicating method," and why is it crucial for my experiments?

A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A stability-indicating method accurately measures the active ingredient's concentration without interference from degradation products, impurities, or excipients. Its development is a primary goal of forced degradation studies, as it must be able to separate, detect, and quantify any significant degradants.[6]

Part 2: Forced Degradation Studies - Troubleshooting and Protocols

Forced degradation, or stress testing, is designed to accelerate the degradation of the drug substance to predict its long-term stability and identify likely degradation products.[6]

Workflow for Forced Degradation Studies

Forced Degradation Workflow Forced Degradation Workflow for this compound cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Acidic, Basic, Neutral Hydrolysis Stressed_Samples Stressed Samples Hydrolysis->Stressed_Samples Oxidation Oxidative Stress (e.g., H2O2) Oxidation->Stressed_Samples Photostability Photolytic Stress (UV/Vis) Photostability->Stressed_Samples Thermal Thermal Stress (Dry Heat) Thermal->Stressed_Samples HPLC_UPLC HPLC/UPLC Analysis MassSpec LC-MS for Identification HPLC_UPLC->MassSpec Characterize Peaks Data_Evaluation Data Evaluation & Pathway Elucidation HPLC_UPLC->Data_Evaluation NMR NMR for Structure Elucidation MassSpec->NMR Confirm Structure MassSpec->Data_Evaluation NMR->Data_Evaluation API Drug Substance (this compound) API->Hydrolysis Expose API->Oxidation Expose API->Photostability Expose API->Thermal Expose Stressed_Samples->HPLC_UPLC Inject

Caption: Workflow for forced degradation studies.

Hydrolytic Degradation

Predicted Vulnerability: The s-triazine ring is known to be susceptible to hydrolysis, which can lead to ring cleavage or modification of the substituents.[7][8] The exocyclic amine group could also be a site for hydrolysis under harsh conditions.

Q4: I am not observing any degradation of my compound under mild acidic or basic conditions. What should I do?

A4: If you do not observe degradation (typically aiming for 5-20% degradation), you should progressively increase the stress conditions. This can be achieved by:

  • Increasing the concentration of the acid or base: Move from 0.1 M HCl or NaOH to 1 M concentrations.

  • Increasing the temperature: Conduct the hydrolysis at elevated temperatures (e.g., 60-80 °C).

  • Extending the exposure time: Increase the duration of the study from 24 hours to 48 or 72 hours. It is crucial to document all conditions to understand the compound's intrinsic stability.

Experimental Protocol: Hydrolytic Degradation

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample should be kept at refrigerated conditions.

  • Neutralization: After incubation, cool the acidic and basic samples to room temperature and neutralize them.

  • Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC-UV method.[9][10][11]

Oxidative Degradation

Predicted Vulnerability: The primary amine group and the electron-rich thiophene ring are potential sites for oxidation.[12][13] The nitrogen atoms within the triazine ring could also be susceptible.

Q5: I am seeing too much degradation (more than 50%) very quickly with hydrogen peroxide. How can I control the reaction?

A5: Excessive degradation can obscure the formation of primary degradants. To moderate the reaction:

  • Decrease the concentration of the oxidizing agent: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and incrementally increase if necessary.

  • Lower the temperature: Perform the experiment at room temperature or even refrigerated conditions.

  • Reduce the exposure time: Sample at earlier time points (e.g., 2, 4, 8 hours) to capture the initial degradation products.

Experimental Protocol: Oxidative Degradation

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) and treat it with a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample at appropriate time intervals using a validated HPLC-UV method. Compare the results with a control sample (compound in solvent without H₂O₂).

Photostability Testing

Predicted Vulnerability: The thiophene ring and the overall conjugated system of the molecule may be susceptible to photodegradation.[14][15][16][17]

Q6: My compound shows significant degradation in the photostability chamber. How do I determine if this is a true photolytic degradation or a thermal effect from the light source?

A6: This is a critical point in photostability testing. To distinguish between photolytic and thermal degradation, you must use a control sample. The control sample should be wrapped in aluminum foil to protect it from light but placed in the same photostability chamber alongside the exposed sample. If the control sample also shows degradation, it indicates a thermal degradation component. If only the light-exposed sample degrades, it confirms photolytic instability.

Experimental Protocol: Photostability Testing (as per ICH Q1B)

  • Sample Preparation: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light.

  • Exposure Conditions: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Control: A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

  • Analysis: After exposure, analyze the samples by HPLC-UV and compare the results to the dark control and an unexposed control.

Thermal Degradation

Predicted Vulnerability: As a heterocyclic aromatic compound, this compound is expected to have a degree of thermal stability.[18][19][20][21] However, at elevated temperatures, degradation can occur through various mechanisms.

Q7: I am unsure at what temperature to conduct my thermal stability study. What is a reasonable starting point?

A7: A good starting point for thermal stress testing is to use temperatures in 10-20 °C increments above the accelerated stability condition of 40 °C (as per ICH Q1A). Therefore, starting at 60 °C or 70 °C is common. It is also advisable to perform a Differential Scanning Calorimetry (DSC) analysis to determine the melting point and any thermal events of the compound, which can guide the selection of an appropriate stress temperature that is below the melting point.[20]

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid drug substance in a controlled temperature and humidity chamber.

  • Conditions: Expose the sample to a temperature such as 70 °C for a defined period (e.g., 7 days).

  • Analysis: At specified time points, withdraw samples, prepare solutions, and analyze using a validated HPLC-UV method.

Summary of Recommended Forced Degradation Conditions
Stress ConditionRecommended ConditionsKey Considerations
Acid Hydrolysis 0.1 M - 1 M HCl at RT to 80 °CPotential for triazine ring hydrolysis.
Base Hydrolysis 0.1 M - 1 M NaOH at RT to 80 °CPotential for triazine ring hydrolysis.
Neutral Hydrolysis Water at RT to 80 °CServes as a baseline for hydrolytic stability.
Oxidation 3% - 30% H₂O₂ at RTAmine and thiophene moieties are likely targets.
Photochemical ICH Q1B conditions (≥1.2 million lux-hrs; ≥200 W-hrs/m²)Use a dark control to differentiate from thermal effects.
Thermal (Dry Heat) 60-80 °CMonitor for melting and physical changes.

Part 3: Analytical Method Considerations

Q8: What are the best analytical techniques for identifying and quantifying the degradation products?

A8: A combination of techniques is typically required for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is the workhorse for separating and quantifying the parent compound and its impurities.[9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.[9][10]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively elucidate the structure of isolated, significant degradation products.[10][11]

Predicted Degradation Pathway Diagram

Predicted Degradation Pathways Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) Parent This compound Hydrolysis_Product Hydroxy-triazine derivative Parent->Hydrolysis_Product H+/OH- Oxidation_Product1 N-oxide derivative Parent->Oxidation_Product1 [O] Oxidation_Product2 Thiophene sulfoxide Parent->Oxidation_Product2 [O] Photo_Product Thiophene ring cleavage products Parent->Photo_Product

Caption: Predicted major degradation pathways.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]

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  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

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  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. [Link]

  • Effect of photocatalyst amount on photocatalytic degradation of thiophene. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. [Link]

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Technical Support Gateway: Enhancing the Bioavailability of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Drug Formulation & Pharmacokinetics

Welcome to the technical support center for 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine (development code: C8H9N4S-T2). This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the oral bioavailability of this novel chemical entity (NCE). Due to its heterocyclic nature, featuring both a triazine core and a thiophene moiety, C8H9N4S-T2 is anticipated to exhibit poor aqueous solubility, a common challenge for such structures.[1][2][3] The aromaticity and hydrophobicity conferred by the thiophene ring can enhance membrane permeability, but this benefit is often negated if the compound cannot first dissolve in the gastrointestinal (GI) fluids.[4]

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to systematically diagnose and overcome bioavailability hurdles. Our approach is grounded in established principles of biopharmaceutics, focusing on practical, field-proven formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions that typically arise during the early stages of preclinical development.

Q1: My initial in vivo study with a simple suspension of C8H9N4S-T2 resulted in undetectable plasma levels. What is the likely cause?

A1: The most probable cause is poor oral bioavailability, which is defined as the fraction of an administered dose that reaches systemic circulation.[5] For an orally administered drug, this is primarily governed by two factors: solubility in the GI tract and permeability across the intestinal membrane. Given that C8H9N4S-T2 is a substituted triazine, it is likely a poorly soluble compound (a Biopharmaceutics Classification System [BCS] Class II or IV agent).[6] If the compound does not dissolve, it cannot be absorbed, leading to negligible plasma concentrations. Other contributing factors could include extensive first-pass metabolism in the liver or gut wall, where the drug is metabolized before it can reach systemic circulation.[7][8]

Q2: What are the critical physicochemical properties of C8H9N4S-T2 that I must characterize before attempting formulation enhancement?

A2: A thorough understanding of the compound's intrinsic properties is essential for rational formulation design. The following parameters are critical:

  • Aqueous Solubility: Determine solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate its behavior in the stomach and intestines.

  • LogP/LogD: This measures the compound's lipophilicity, which influences its permeability and interaction with lipid-based formulation excipients. A high LogP suggests good permeability but poor solubility.

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify its melting point and any polymorphic forms. The crystalline form has lower solubility than the amorphous form.[9]

  • pKa: Identifies the pH at which the compound is ionized. This affects solubility and absorption, as the non-ionized form is typically more permeable.

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can provide an early indication of susceptibility to first-pass metabolism.[10][11]

Q3: What are the primary formulation strategies I should consider for a poorly soluble compound like C8H9N4S-T2?

A3: There are three principal strategies that have proven highly effective for enhancing the bioavailability of poorly soluble drugs:[12]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in its high-energy, amorphous state.[13][14] This eliminates the need to overcome the crystal lattice energy for dissolution, often leading to a state of supersaturation in the GI tract and significantly enhancing absorption.[15]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[16][17] Upon contact with GI fluids, they form fine emulsions or microemulsions, presenting the drug in a solubilized state for absorption. LBDDS can also leverage lipid absorption pathways, potentially reducing first-pass metabolism via lymphatic transport.[18][19]

  • Particle Size Reduction (Nanonization): This strategy reduces the drug's particle size to the nanometer range, which dramatically increases the surface area available for dissolution.[20] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[21]

The choice of strategy depends on the specific properties of C8H9N4S-T2, such as its dose, melting point, and lipophilicity.

Part 2: Troubleshooting and Protocol Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges.

Issue 1: C8H9N4S-T2 Shows Extremely Low Aqueous Solubility (<10 µg/mL)

Poor solubility is the most common barrier to oral absorption. The following guides provide protocols for two robust formulation approaches to overcome this limitation.

Causality: Crystalline drugs require a significant amount of energy (the crystal lattice energy) to dissolve. By converting the drug to its amorphous, higher-energy state and stabilizing it within a polymer, we can bypass this energy barrier, leading to much higher apparent solubility and the potential for supersaturation.[9] Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) are particularly effective as they can also inhibit recrystallization of the drug in the gut.[13]

Experimental Protocol: Preparation of an ASD by Spray Drying

  • Polymer and Solvent Selection:

    • Select a polymer based on drug-polymer miscibility screening. Common choices include HPMCAS, povidone (PVP), and Soluplus®.

    • Choose a volatile solvent system (e.g., acetone, methanol, or a mixture) in which both C8H9N4S-T2 and the polymer are fully soluble.

  • Preparation of Spray Solution:

    • Prepare a solution containing the drug and polymer. A typical starting drug loading is 20-30% (w/w). For example, dissolve 2.5 g of polymer and 0.5 g of C8H9N4S-T2 in 100 mL of acetone.

    • Ensure the solution is clear and free of particulates. Filter if necessary.

  • Spray Drying Process:

    • Set the spray dryer parameters. Key parameters include inlet temperature, gas flow rate, and solution feed rate. These must be optimized to ensure the solvent evaporates before the droplets reach the cyclone wall, but without thermally degrading the compound.

    • Example Starting Parameters: Inlet temperature: 80-120°C; Atomization gas flow: ~400 L/hr; Feed rate: 3-5 mL/min.

  • Powder Collection & Secondary Drying:

    • Collect the resulting ASD powder from the cyclone collector.

    • Dry the powder under vacuum at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the drug in the ASD using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature, Tg).

Troubleshooting ASD Formulations

Problem Potential Cause Recommended Solution
Low Yield Product sticking to the drying chamber or cyclone. Optimize spray drying parameters: increase airflow, decrease feed rate, or modify solvent system to be more volatile.
Recrystallization During Storage The formulation is physically unstable; drug mobility is too high. Increase polymer concentration (lower drug loading). Select a polymer with a higher Tg. Ensure storage is in a low-humidity environment.[13]

| No Dissolution Enhancement | Poor polymer selection; drug and polymer phase-separate upon dissolution. | Screen different polymers for better miscibility and interaction with C8H9N4S-T2. Consider polymers that can maintain supersaturation (e.g., HPMCAS). |

Causality: SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous media (i.e., GI fluids).[12][17] The drug is pre-dissolved in this lipidic formulation, bypassing the dissolution step entirely. The small droplet size (~20-200 nm) provides a large interfacial area for rapid drug release and absorption.[18]

Experimental Protocol: Development of a SMEDDS Formulation

  • Excipient Solubility Screening:

    • Determine the solubility of C8H9N4S-T2 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select excipients that show high solubilizing capacity for the drug.

  • Constructing Ternary Phase Diagrams:

    • Systematically mix the chosen oil, surfactant, and co-surfactant at various ratios.

    • For each mixture, titrate with water and observe the formation of a microemulsion. Plot the areas where clear, stable microemulsions form on a ternary phase diagram. This identifies robust formulation regions.

  • Preparation of SMEDDS:

    • Select a ratio from the optimal region of the phase diagram.

    • Add the calculated amount of C8H9N4S-T2 to the oil/surfactant/co-surfactant mixture.

    • Gently heat (40-50°C) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.

  • Characterization:

    • Emulsification Study: Disperse 1 mL of the SMEDDS formulation in 250 mL of water with gentle stirring. A stable, clear, or slightly bluish-white microemulsion should form rapidly (< 2 minutes).

    • Droplet Size Analysis: Measure the globule size of the resulting microemulsion using dynamic light scattering (DLS). The desired size is typically below 200 nm.

    • Drug Precipitation Assessment: After emulsification, let the solution stand for 24 hours and visually inspect for any signs of drug precipitation.

Troubleshooting SMEDDS Formulations

Problem Potential Cause Recommended Solution
Drug Precipitation on Dispersion The drug is not sufficiently soluble in the emulsified oil droplets; supersaturation is lost. Increase the proportion of surfactant/co-surfactant. Select an oil with higher drug solubility. Reduce the drug loading.
Poor Emulsification (milky, separates) Incorrect surfactant/oil ratio; HLB (Hydrophile-Lipophile Balance) is not optimal. Re-evaluate the ternary phase diagram. Use a surfactant with a higher HLB value or adjust the surfactant-to-co-surfactant ratio.

| Inconsistent Droplet Size | Formulation is on the edge of the microemulsion region. | Choose a formulation composition from the center of the microemulsion region identified in the phase diagram for better robustness. |

Part 3: In Vivo Study Design & Workflow

After developing a promising formulation, the next step is to evaluate its performance in vivo.

Guide 2.1: Protocol for a Rodent Pharmacokinetic (PK) Study

Objective: To compare the oral bioavailability of C8H9N4S-T2 from an enhanced formulation (ASD or SMEDDS) against a simple aqueous suspension (control).

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per group).[22] Fast animals overnight before dosing but allow free access to water.

  • Dose Preparation:

    • Control Group: Prepare a suspension of C8H9N4S-T2 in a vehicle like 0.5% methylcellulose with 0.1% Tween 80.

    • Test Group (ASD): Disperse the ASD powder in water to achieve the target dose.

    • Test Group (SMEDDS): Administer the pre-concentrate directly or pre-emulsified in a small volume of water.

    • IV Group (for absolute bioavailability): Dissolve the compound in a suitable intravenous vehicle (e.g., saline with a co-solvent like DMSO or PEG400) to determine the AUC after IV administration.

  • Administration: Administer the dose via oral gavage at a consistent volume (e.g., 5-10 mL/kg for rats).[23][24] For the IV group, administer via tail vein injection.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing & Analysis:

    • Process blood to collect plasma and store at -80°C.

    • Quantify the concentration of C8H9N4S-T2 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot plasma concentration vs. time for each animal.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

    • Relative Bioavailability (F%) = (AUC_oral_test / AUC_oral_control) * 100.

    • An F% > 100 indicates successful enhancement.

Visualization: Decision Workflow for Bioavailability Enhancement

The following diagram outlines a logical workflow for selecting and validating a formulation strategy for C8H9N4S-T2.

bioavailability_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & In Vitro Testing cluster_3 Phase 4: In Vivo Validation cluster_4 Phase 5: Outcome start Start: Low Bioavailability of This compound char Physicochemical Characterization (Solubility, LogP, Tm, pKa) start->char decision Select Strategy Based on Properties char->decision asd Amorphous Solid Dispersion (ASD) (High Tm, Moderate LogP) decision->asd High Melting Point? lbf Lipid-Based Formulation (LBF) (High LogP, Low-Moderate Dose) decision->lbf High LogP? nano Nanosuspension (Very High Tm, Brick Dust) decision->nano Both High Tm & LogP? formulate Formulation Development & Optimization asd->formulate lbf->formulate nano->formulate invitro In Vitro Dissolution/ Dispersion Testing formulate->invitro pk_study Rodent Pharmacokinetic (PK) Study invitro->pk_study Promising Profile? data_analysis Analyze PK Data (AUC, Cmax) pk_study->data_analysis result Bioavailability Enhanced? data_analysis->result success Proceed to Efficacy Studies result->success Yes fail Re-evaluate Strategy/ Re-formulate result->fail No fail->decision Iterate

Caption: Decision workflow for enhancing oral bioavailability.

References

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  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers.

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher.

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace.

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central.

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. National Institutes of Health (NIH).

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  • Amorphous solid dispersions: Will they improve bioavailability?. SciSpace.

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  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).

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  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. MDPI.

  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research.

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  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.

  • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University.

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  • Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives. PubMed.

  • Pharmacokinetics and toxicity predictors of new s-triazines, herbicide candidates, in correlation with chromatogrpahic retention constants. PubMed.

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications.

  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][5][13][15]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed.

  • Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. ResearchGate.

  • Method for voluntary oral administration of drugs in mice. PubMed.

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.

  • Key Properties of Triazine Derivatives in Chemical Formulations. Advanced ChemBlocks Inc..

  • Thiophene‐containing compounds with antimicrobial activity. ResearchGate.

  • Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. bioaccess.

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  • In vitro and in vivo models for the study of oral delivery of nanoparticles. PubMed Central.

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  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PubMed Central.

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Sources

Refinement of analytical methods for 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantification of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Welcome to the technical support resource for the analytical quantification of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you refine your analytical methods and achieve accurate, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is the recommended primary analytical technique for quantifying this compound?

A1: For high sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] Its ability to use Multiple Reaction Monitoring (MRM) provides unambiguous identification and accurate quantification, even at very low concentrations.[1] For routine analysis, purity assessment, or in situations where MS is unavailable, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and accessible alternative.[1]

Q2: What are the critical chemical properties of this molecule that influence analytical method development?

A2: The structure of this compound presents several key features:

  • Basic Amine Group: The primary amine on the triazine ring is basic. This means its charge state is pH-dependent. In acidic mobile phases (pH < 5), it will be protonated, which is ideal for good peak shape in reverse-phase chromatography and for positive mode electrospray ionization (ESI+) in mass spectrometry.

  • Aromatic Rings: The triazine and thiophene rings contain chromophores, allowing for strong UV absorbance, typically in the 220-280 nm range, making HPLC-UV a viable detection method.

  • Potential for Silanol Interaction: The basic amine group can interact with acidic silanol groups on standard silica-based HPLC columns, potentially leading to peak tailing.[3]

Q3: How should I prepare samples from a biological matrix (e.g., plasma, urine)?

A3: Sample preparation is critical to remove interferences and prevent ion suppression in LC-MS.[4] Common approaches include:

  • Protein Precipitation (PPT): A simple and fast method. Add 3 parts of a cold organic solvent (e.g., acetonitrile or methanol) to 1 part plasma, vortex, centrifuge, and inject the supernatant. This is effective but may not remove all matrix components.

  • Solid-Phase Extraction (SPE): Offers a much cleaner extract. A mixed-mode or reverse-phase SPE cartridge can be used to retain the analyte while salts and polar interferences are washed away. The analyte is then eluted with an appropriate organic solvent. This is the preferred method for achieving the lowest limits of quantification.[5]

  • QuEChERS: While common for food matrices, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" method can be adapted for biological samples and is highly effective for triazine compounds.[2]

Q4: My analyte appears to be unstable in processed samples. What can I do?

A4: Analyte stability is a crucial pre-analytical variable.[6][7] Instability can arise from enzymatic degradation, pH shifts, or oxidation.

  • Immediate Analysis: Analyze samples as quickly as possible after preparation.

  • Temperature Control: Keep samples at low temperatures (4°C) during processing and in the autosampler. For long-term storage, freeze at -80°C.

  • pH Adjustment: The stability of triazine derivatives can be pH-dependent. Ensure the final sample diluent is buffered to a pH where the analyte is most stable.

  • Inhibitors: If enzymatic degradation is suspected in plasma, add appropriate inhibitors (e.g., protease or esterase inhibitors) during sample collection.[6]

Part 2: Troubleshooting Guide for HPLC & LC-MS/MS Analysis

This section provides solutions to specific experimental problems in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Problem: My chromatographic peak is tailing severely.

  • Probable Cause 1: Secondary Silanol Interactions. The basic amine group on your molecule is interacting with residual, acidic silanol groups on the surface of the C18 column packing material.[3]

    • Solution: Lower the pH of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the amine group is fully protonated (R-NH3+), and the silanol groups (Si-OH) are largely non-ionized, which repels the analyte and minimizes secondary interactions. Using a high-purity, end-capped column is also highly recommended.[3]

  • Probable Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.

    • Solution: Reduce the injection volume or dilute your sample. If you need to inject a larger volume for sensitivity, consider using a column with a larger internal diameter.[3]

Problem: My retention time is drifting or inconsistent.

  • Probable Cause 1: Inadequate Column Equilibration. The column chemistry has not stabilized with the mobile phase between gradient runs or after a system startup.

    • Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase composition before the first injection.[8]

  • Probable Cause 2: Mobile Phase Composition Change. The mobile phase was prepared incorrectly, or one of the components is evaporating, changing the solvent ratio over time.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile organic component (e.g., acetonitrile).[8][9] If using a buffer, ensure it is fully dissolved and the pH is stable.

  • Probable Cause 3: Temperature Fluctuation. The column temperature is not stable, affecting retention.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40°C), to overcome daily fluctuations in room temperature.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Problem: I am experiencing significant ion suppression (low signal intensity in the presence of matrix).

  • Probable Cause 1: Matrix Effect. Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids from plasma) are competing with the analyte for ionization in the MS source, reducing its signal.[4]

    • Solution 1: Improve Chromatographic Separation. Modify your HPLC gradient to better separate your analyte from the "matrix peak," which often elutes early in reverse-phase chromatography. A longer, shallower gradient can resolve the analyte from interfering compounds.

    • Solution 2: Enhance Sample Cleanup. Move from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or use a phospholipid removal plate/cartridge.[5]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS of your analyte is the best way to correct for matrix effects, as it will co-elute and experience the same degree of ion suppression, leading to an accurate final concentration ratio.[4]

Problem: My signal-to-noise ratio is poor, and I can't reach the required Limit of Quantification (LOQ).

  • Probable Cause 1: Suboptimal MS Source Parameters. The electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow, temperature) are not optimized for your compound.

    • Solution: Perform a systematic optimization of all source parameters by infusing a standard solution of your analyte directly into the mass spectrometer. Adjust each parameter to maximize the signal intensity for the precursor ion.

  • Probable Cause 2: Inefficient Fragmentation. The collision energy used for fragmentation in the collision cell is not optimal for generating the desired product ions.

    • Solution: Optimize the collision energy for each MRM transition. Infuse the analyte and ramp the collision energy to find the value that produces the most intense and stable product ion signal. This is a critical step in method development.

  • Probable Cause 3: Incorrect Mobile Phase Additive. The mobile phase additive may not be ideal for promoting ionization.

    • Solution: For positive mode ESI, small amounts of an acid like formic acid (0.1%) are excellent for protonating the basic amine group. Ammonium formate or ammonium acetate can also be used and may provide a more stable spray.[10] Avoid non-volatile buffers like phosphate, as they will contaminate the MS source.[11]

Part 3: Experimental Protocols & Data

Protocol 1: HPLC-DAD Method for Quantification

This protocol provides a starting point for a robust reverse-phase HPLC method.

1. Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm (verify optimal wavelength by running a UV scan of the analyte).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    8.0 90
    10.0 90
    10.1 10

    | 15.0 | 10 |

4. System Suitability:

  • Inject a standard solution (e.g., 10 µg/mL) five times.

  • Acceptance Criteria: RSD for retention time < 1.0%, RSD for peak area < 2.0%.

Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol is designed for high-sensitivity quantification in biological matrices.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. LC Conditions:

  • Column: C18 UHPLC column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient: 5% B to 95% B over 5 minutes, followed by re-equilibration.

3. MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): Determine the [M+H]+ for this compound.

  • Product Ions (Q3): Optimize collision energy to find at least two stable and intense product ions for the MRM transitions.

  • Source Parameters: Optimize capillary voltage, source temperature, and nebulizer/drying gas flows according to manufacturer recommendations.

Table 1: Example Method Validation Parameters (ICH Q2(R1) Guidelines)
ParameterSpecificationExample Result
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.998
Range 1 - 1000 ng/mLMet specification
Accuracy 85-115% of nominal value (90-110% for non-LLOQ)92.5% - 108.2%
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)Intra-day: 4.5%, Inter-day: 6.8%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 101 ng/mL
Recovery Consistent and reproducible>85% via SPE

Part 4: Visualization of Workflows

Workflow for Sample Analysis

This diagram illustrates the general procedure from sample receipt to final data analysis for a bioanalytical sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Perform Extraction (PPT or SPE) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject Inject into LC-MS/MS System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: General workflow for the bioanalysis of the target compound.

Troubleshooting Decision Tree: Poor Peak Shape

This diagram provides a logical path for diagnosing and solving issues related to poor peak shape in HPLC.

G Start Poor Peak Shape Observed Q_Shape Is the peak Tailing or Fronting? Start->Q_Shape Tailing Peak Tailing Q_Shape->Tailing Tailing Fronting Peak Fronting Q_Shape->Fronting Fronting Q_pH Is Mobile Phase pH 2.5 - 3.5? Tailing->Q_pH Sol_pH Adjust Mobile Phase pH with 0.1% Formic Acid Q_pH->Sol_pH No Q_Column Using a High-Purity, End-Capped Column? Q_pH->Q_Column Yes Sol_Column Replace with a modern, high-purity C18 column Q_Column->Sol_Column No Check_Frit Check for blocked column frit or contamination Q_Column->Check_Frit Yes Q_Conc Is sample concentration high? Fronting->Q_Conc Sol_Conc Dilute sample or reduce injection volume Q_Conc->Sol_Conc Yes Check_Solvent Ensure sample solvent is weaker than mobile phase Q_Conc->Check_Solvent No

Caption: Decision tree for troubleshooting common peak shape problems.

References

  • A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC - Benchchem.
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) - Thermo Fisher Scientific.
  • Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
  • Guide to achieving reliable quantit
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchG
  • Strategies in quantitative LC‐MS/MS analysis of unstable small molecules in biological m
  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample - alice Embrapa.
  • Quantitative analysis of small molecules in biological samples.
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  • HPLC Troubleshooting Guide - SCION Instruments.
  • HPLC Troubleshooting Guide - Restek.
  • HPLC Troubleshooting Guide - Phenomenex.

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Technical Support Center: A-001 [4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine]

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Investigating and Mitigating Off-Target Effects

Disclaimer: The molecule 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, hereafter referred to as A-001, is a novel compound with limited characterization in publicly available scientific literature. Consequently, this guide provides a comprehensive, generalized framework for identifying and troubleshooting potential off-target effects applicable to A-001 and other novel small molecule inhibitors. The protocols and principles described are based on established best practices in chemical biology and drug discovery.

Introduction

Small molecule inhibitors are powerful tools for dissecting cellular signaling pathways and serve as the foundation for modern therapeutics. However, their utility is critically dependent on their specificity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misinterpretation of experimental results, cellular toxicity, and a high failure rate of drug candidates in clinical trials.[1][2]

This technical support center is designed for researchers, scientists, and drug development professionals using novel compounds like A-001. It provides a structured approach to proactively identify, validate, and mitigate potential off-target activities, ensuring the scientific rigor and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: My cells show an unexpected or toxic phenotype after treatment with A-001, even at concentrations that should be specific for my intended target. How do I begin troubleshooting?

A: This is a classic sign of a potential off-target effect. The first step is to systematically de-risk your observations.

  • Confirm Compound Integrity: Verify the identity, purity (>95%), and stability of your specific batch of A-001 via methods like LC-MS and NMR. Degradants or impurities can have their own biological activity.

  • Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. A steep curve may suggest a specific interaction (though not necessarily on-target), while a shallow curve can indicate non-specific toxicity or compound aggregation.

  • Use Control Compounds:

    • Negative Control: Synthesize or acquire a structurally similar but inactive analog of A-001. This analog should share physicochemical properties but lack the key chemical features required for binding to the intended target. Observing the same phenotype with the negative control is a strong indicator of an off-target effect or a non-specific artifact.

    • Positive/Orthogonal Control: Use a well-characterized, structurally distinct inhibitor of your intended target. If this orthogonal compound recapitulates the expected on-target phenotype but not the unexpected one you are observing with A-001, it further points to an off-target liability for A-001.[3][4]

Q2: What are the essential first steps to proactively profile the selectivity of a new compound like A-001?

A: A tiered and systematic approach is most efficient.[5][6]

  • Computational Prediction: Begin with in silico methods. Computational tools can predict potential off-target interactions by comparing the structure of A-001 against databases of known protein binding sites.[7][8] This can provide a testable hypothesis list of potential off-targets. Most small molecules have multiple interactions; an average of 9.3 interactions per drug has been computationally predicted.[7][8][9]

  • Broad-Panel In Vitro Screening: The most direct method is to screen A-001 against a large panel of purified proteins. Given the 1,3,5-triazine core, a common scaffold in kinase inhibitors, a comprehensive kinase panel is the highest priority.[10] Many commercial services offer panels covering >400 human kinases.[11]

  • Phenotypic Screening: Test the compound across a panel of diverse cell lines with known genetic backgrounds. An unusual pattern of sensitivity that does not correlate with the expression or activity of the intended target can suggest an off-target dependency.

Q3: How can I definitively confirm that an effect I see in my cell-based assay is due to A-001 engaging its intended target?

A: This requires direct evidence of target engagement in a cellular context and orthogonal validation.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses whether A-001 binds to and stabilizes its intended target inside intact cells.[12][13][14] A shift in the protein's melting temperature upon drug treatment is direct proof of physical interaction.[13][15]

  • Target Knockout/Knockdown: The most stringent test is to use CRISPR/Cas9 or shRNA to eliminate the expression of the intended target protein. If A-001 still produces the cellular phenotype in these knockout/knockdown cells, the effect is unequivocally off-target.[2]

  • Rescue Experiment: In the target-knockout cells, re-introduce a version of the target protein that has been mutated to be resistant to A-001 binding. If expressing this mutant protein reverses the phenotype caused by A-001 in wild-type cells, it provides strong evidence for an on-target mechanism.

Troubleshooting Workflows & Protocols

Workflow 1: General Off-Target Identification

This workflow provides a systematic path from initial observation to off-target identification.

Off_Target_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Cellular Validation A Unexpected Phenotype Observed (e.g., toxicity, altered signaling) B Verify Compound Integrity & Dose-Response A->B C Test Negative & Orthogonal Control Compounds B->C D In Silico Off-Target Prediction (e.g., SwissTargetPrediction) C->D Phenotype persists with negative control E Broad In Vitro Profiling (e.g., Kinome Scan) C->E Phenotype is specific to A-001 F Generate List of Potential Off-Targets D->F E->F G Validate Hits with IC50 Determination F->G H Confirm Cellular Engagement (e.g., CETSA for specific off-target) G->H I Functional Validation (e.g., siRNA/CRISPR of off-target) H->I

Caption: A workflow for identifying the cause of unexpected cellular effects.

Workflow 2: On-Target Effect Validation

Use this workflow to build a strong case that your observed phenotype is mechanistically linked to your intended target.

On_Target_Workflow cluster_validation Genetic Corroboration A Hypothesis: A-001 inhibits Target X causing Phenotype Y B Confirm Target Engagement in Cells (CETSA or NanoBRET) A->B C Demonstrate Target Inhibition (e.g., Western blot for downstream phospho-protein) A->C D Genetic Validation: Knockout/Knockdown of Target X A->D E Does genetic knockout of Target X recapitulate Phenotype Y? D->E F Is A-001 effect lost in Target X knockout cells? D->F G Conclusion: High confidence that Phenotype Y is on-target E:e->G:w    YES F:e->G:w    YES

Caption: A logical flow for confirming a hypothesized on-target mechanism.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to confirm the physical binding of A-001 to a target protein in intact cells.[12][14][16]

Objective: To determine if A-001 binding increases the thermal stability of its target protein.

Materials:

  • Cells expressing the target of interest.

  • A-001 and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Apparatus for protein quantification (e.g., Western blot equipment, BCA assay).

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with A-001 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot cell suspensions into PCR tubes/plate.

  • Thermal Challenge: Place the samples in a thermocycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) or addition of lysis buffer.

  • Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for each treatment condition. A rightward shift in the melting curve for A-001-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Data Presentation

Table 1: Interpreting Control Experiment Outcomes
Experiment A-001 Result Negative Control Result Orthogonal Inhibitor Result Interpretation
Scenario A Induces Phenotype YNo EffectInduces Phenotype YPhenotype Y is likely on-target .
Scenario B Induces Phenotype YInduces Phenotype YNo EffectPhenotype Y is likely an off-target effect or an artifact of the chemical scaffold.
Scenario C Induces Phenotype YNo EffectInduces a different, expected phenotype (Phenotype Z)A-001 has a novel off-target effect distinct from its intended target's known biology.

References

  • Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., & Xin, X. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 305–316. Available from: [Link]

  • Liguori, M. J., et al. (2019). A novel computational approach to predict safety-relevant interactions currently not covered was designed and evaluated. Frontiers in Pharmacology. Available from: [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Available from: [Link]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(22). Available from: [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506). Available from: [Link]

  • Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available from: [Link]

  • Majumdar, S., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 182(4), 1013-1027.e20. Available from: [Link]

  • Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2235–2242. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target - Amanote Research. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available from: [Link]

  • Trevarton, A. J., et al. (2019). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 997–1007. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Available from: [Link]

  • Trevarton, A. J., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B. Available from: [Link]

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  • Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(8), 1215–1222. Available from: [Link]

  • Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Available from: [Link]

  • Ligand-Based Discovery of a Small Molecule as Inhibitor of α-Synuclein Amyloid Formation. (2021). Molecules. Available from: [Link]

  • PubChem. (n.d.). 4-Methyl-6-(thiolan-2-yl)-1,3,5-triazin-2-amine. Available from: [Link]

  • Nguyen, T. M., et al. (2021). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 17(11), 1185–1193. Available from: [Link]

  • Ramel, D., et al. (2018). Low doses of triazine xenobiotics mobilize ABA and cytokinin regulations in a stress- and low-energy-dependent manner. Plant Science, 276, 176-187. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation. Available from: [Link]

  • Czarnota-Łydka, K., et al. (2023). European Journal of Medicinal Chemistry. Available from: [Link]

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653–7668. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available from: [Link]

  • Stock, N. S., et al. (2009). 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl) - PubMed. Journal of Medicinal Chemistry, 52(23), 7544-7558. Available from: https://pubmed.ncbi.nlm.nih.gov/19842636/. Available from: https://pubmed.ncbi.nlm.nih.gov/19842636/

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Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for validating the MoA of a novel compound, 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine (referred to herein as Compound T ), using a systematic, evidence-based approach.

While the 1,3,5-triazine scaffold is a component of various biologically active molecules, from approved drugs to herbicides, the specific MoA of Compound T is not extensively documented in publicly available literature.[1][2][3][4] This necessitates a rigorous, multi-faceted validation strategy. This guide will therefore posit a hypothetical MoA for Compound T—that it acts as a kinase inhibitor—and will detail a series of experiments to confirm this hypothesis, compare its performance against a known inhibitor, and build a robust data package for further development.

I. Foundational Strategy: A Multi-Pillar Approach to MoA Validation

Validating a drug's MoA is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. Our approach is built on three pillars, ensuring a self-validating and comprehensive understanding of the compound's biological activity.

cluster_0 Pillar 1: Phenotypic Discovery cluster_1 Pillar 2: Target Identification & Engagement cluster_2 Pillar 3: Pathway Analysis & Comparison P1 Characterize Cellular Effects (e.g., Anti-Proliferation, Apoptosis) P2_1 Broad Target Screening (e.g., Kinase Panel) P1->P2_1 Generates Hypothesis P2_2 Confirm Target Engagement in Cells (e.g., CETSA) P2_1->P2_2 Validates Target P3_1 Analyze Downstream Signaling (e.g., Western Blot) P2_2->P3_1 Confirms Cellular Activity P3_2 Benchmark Against Known Inhibitors P3_1->P3_2 Provides Context

Caption: Multi-pillar workflow for MoA validation.

II. Pillar 1: Phenotypic Discovery - What Does Compound T Do to Cells?

Before identifying a specific molecular target, it's crucial to understand the compound's overall effect on cells. A common starting point for oncology-focused compounds is to assess their anti-proliferative activity.

Experimental Protocol: Cell Viability Assay (MTS)

This assay determines the concentration at which Compound T inhibits cell growth (IC50).

  • Cell Seeding: Plate a cancer cell line (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Compound T (e.g., from 100 µM to 1 nM) and a known kinase inhibitor, Alternative Compound K (e.g., a known MEK inhibitor), in the appropriate cell culture medium. Add the compounds to the wells and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the IC50 value for each compound.

Hypothetical Data & Interpretation
CompoundCell LineIC50 (nM)
Compound T HCT116150
Alternative Compound K HCT116125

The data suggests that Compound T possesses anti-proliferative activity in the nanomolar range, comparable to a known kinase inhibitor. This provides the initial rationale to investigate kinases as potential targets.

III. Pillar 2: Target Identification and Engagement

With a confirmed cellular phenotype, the next step is to identify the direct molecular target of Compound T. This involves a two-stage process: broad, unbiased screening followed by specific validation of target engagement in a physiological context.

Stage 1: In Vitro Kinase Profiling

A broad kinase panel screen is an efficient method to identify potential kinase targets from a large selection of purified kinases.[5][6]

Experimental Protocol: Luminescence-Based Kinase Assay

This assay measures the amount of ATP remaining after a kinase reaction; potent inhibition of a kinase results in less ATP consumption and a higher luminescent signal.[7]

  • Assay Setup: In a multi-well plate, add a specific purified kinase, its corresponding substrate, and ATP.

  • Compound Addition: Add Compound T at a fixed concentration (e.g., 1 µM) to each well containing a different kinase.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a luciferase-based reagent (e.g., Kinase-Glo®) that produces light in the presence of ATP.[5][7]

  • Data Analysis: Measure luminescence. A low percentage of inhibition indicates that the kinase was not affected by the compound, while a high percentage of inhibition suggests a potential interaction.

Hypothetical Data & Interpretation
Kinase Target% Inhibition by Compound T (1 µM)
MEK195%
ERK28%
AKT112%
CDK25%

The screening results strongly suggest that MEK1 is a primary target of Compound T. The next crucial step is to confirm that Compound T engages MEK1 within intact cells.

Stage 2: Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target engagement in a cellular environment.[8][9][10] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[10]

cluster_0 CETSA Workflow A Treat cells with Compound T or Vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble proteins from aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA
  • Cell Treatment: Treat HCT116 cells with Compound T (e.g., 10 µM) or a vehicle control for 2 hours.

  • Harvest and Heat: Harvest the cells, resuspend them in a lysis buffer, and divide the lysate into aliquots. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[8]

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble MEK1 at each temperature using Western blotting.

  • Curve Generation: Plot the amount of soluble MEK1 as a function of temperature to generate a melting curve. A shift in the curve to the right for the compound-treated sample indicates target engagement.

Hypothetical Data & Interpretation
TreatmentTm (°C) of MEK1ΔTm (°C)
Vehicle52°C-
Compound T 60°C+8°C
Alternative Compound K 59.5°C+7.5°C

The significant thermal shift observed with Compound T provides strong evidence of direct binding to MEK1 in living cells. The magnitude of the shift is comparable to the known MEK inhibitor, Alternative Compound K.

IV. Pillar 3: Pathway Analysis and Comparative Validation

Confirming target engagement is a critical step, but understanding the downstream functional consequences is essential to fully validate the MoA. If Compound T inhibits MEK1, we expect to see a reduction in the phosphorylation of ERK, the direct downstream substrate of MEK.

Experimental Protocol: Western Blotting for Pathway Analysis

Western blotting allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation.[11][12]

  • Sample Preparation: Treat HCT116 cells with increasing concentrations of Compound T and Alternative Compound K for a set time (e.g., 2 hours). Lyse the cells and determine the protein concentration of each lysate.[13]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH).

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Quantification: Quantify the band intensities to determine the ratio of p-ERK to t-ERK at each compound concentration.

Hypothetical Signaling Pathway

cluster_0 MAPK Signaling Pathway RAF RAF MEK MEK1 RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes CompoundT Compound T CompoundT->MEK inhibits

Caption: Hypothesized inhibition of the MAPK pathway by Compound T.

Hypothetical Data & Interpretation

A Western blot would show a dose-dependent decrease in the p-ERK/t-ERK ratio for both Compound T and Alternative Compound K, confirming that target engagement of MEK1 leads to the expected downstream signaling effect.

CompoundConcentration (nM)p-ERK / t-ERK Ratio (Normalized)
Compound T 100.85
1000.30
10000.05
Alternative Compound K 100.82
1000.25
10000.02

V. Conclusion and Future Directions

This guide outlines a systematic and robust workflow for validating the mechanism of action of a novel compound, this compound. By integrating phenotypic screening, target identification, cellular target engagement, and downstream pathway analysis, we can build a compelling case for its MoA. The comparative approach, benchmarking against a known inhibitor, provides crucial context for evaluating its potency and potential as a therapeutic candidate.

The validation of Compound T as a potent MEK1 inhibitor through this multi-pillar approach provides a strong foundation for subsequent preclinical development, including off-target profiling, pharmacokinetic studies, and in vivo efficacy models.

References

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A Guide to the Reproducibility of Experimental Results for 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reproducibility in Drug Discovery

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a thiophene moiety can further enhance the therapeutic potential of these compounds by modulating their electronic and steric properties, thereby influencing their interaction with biological targets. However, the promise of any novel compound, including 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, is fundamentally reliant on the reproducibility of its synthesis and biological activity. Irreproducible results can lead to wasted resources, misguided research efforts, and ultimately, the failure of promising drug candidates to translate into clinical applications.

This guide will delineate a robust synthetic protocol, outline expected characterization data, and describe a standardized biological assay to serve as a benchmark for researchers working with this and related compounds.

Part 1: Synthesis and Purification

The synthesis of asymmetrically substituted 1,3,5-triazines typically proceeds through a stepwise nucleophilic substitution of cyanuric chloride. The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, sequential addition of different nucleophiles.

Proposed Synthetic Pathway

A plausible and reproducible synthesis of this compound can be envisioned in a two-step process starting from the readily available and inexpensive cyanuric chloride. The first step involves the reaction of cyanuric chloride with a thiophene-containing nucleophile, followed by the introduction of a methyl group, and finally, amination. However, a more convergent and often higher-yielding approach involves the synthesis of substituted amidines followed by cyclization. Here, we propose a robust method involving the condensation of 2-acetylthiophene with a suitable aminating agent, followed by cyclization.

A more common and generally reproducible method for constructing the 1,3,5-triazine core is the reaction of an amidine with an appropriate partner. For the synthesis of the target molecule, a plausible route involves the reaction of 2-thiophenecarboxamidine with a precursor for the methyl and amine substituents.

A reliable method for the synthesis of substituted 1,3,5-triazines involves the cyclocondensation of an amidine with a β-dicarbonyl compound or its equivalent. In this proposed synthesis, we will utilize the reaction of 2-thiophenecarboxamidine hydrochloride with acetylacetone and a nitrogen source.

A highly reliable and modular approach to asymmetrically substituted s-triazines involves the Pinner reaction of a nitrile to form an imidate, followed by condensation with an amidine. However, for the sake of simplicity and reproducibility with common laboratory reagents, a method starting from cyanuric chloride is detailed below.

A common and reliable method for the synthesis of asymmetrically substituted 1,3,5-triazines is the sequential substitution of the chlorine atoms of cyanuric chloride. This approach allows for the controlled introduction of different substituents.

An alternative and often high-yielding approach is the copper-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a composite based on established methods for the synthesis of related 1,3,5-triazine derivatives.[1]

Step 1: Synthesis of 2-Thiophenecarboxamidine Hydrochloride

  • To a solution of 2-thiophenecarbonitrile (1 eq.) in anhydrous ethanol, add sodium methoxide (1.1 eq.) at 0°C.

  • Bubble dry hydrogen chloride gas through the solution for 2 hours, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting crude product, add a saturated solution of ammonia in ethanol.

  • Stir the mixture for 4 hours at room temperature.

  • Filter the resulting precipitate (ammonium chloride) and concentrate the filtrate to obtain crude 2-thiophenecarboxamidine.

  • Dissolve the crude amidine in a minimal amount of ethanol and add a solution of HCl in ethanol to precipitate 2-thiophenecarboxamidine hydrochloride.

  • Filter and dry the product.

Step 2: Cyclization to form this compound

  • In a round-bottom flask, combine 2-thiophenecarboxamidine hydrochloride (1 eq.), N-cyanoguanidine (1.1 eq.), and an excess of acetone.

  • Add a catalytic amount of a strong base, such as sodium hydride (0.1 eq.), portion-wise at 0°C.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Diagram of the Synthetic Workflow

G cluster_step1 Step 1: Amidine Synthesis cluster_step2 Step 2: Triazine Formation ThioCN 2-Thiophenecarbonitrile Pinner Pinner Reaction (HCl, EtOH) ThioCN->Pinner Imidate Ethyl 2-thiophenecarboximidate Pinner->Imidate Ammonolysis Ammonolysis (NH3 in EtOH) Imidate->Ammonolysis AmidineHCl 2-Thiophenecarboxamidine HCl Ammonolysis->AmidineHCl AmidineHCl_ref 2-Thiophenecarboxamidine HCl Cyclization Cyclocondensation (NaH, Reflux) AmidineHCl_ref->Cyclization NCyanoguanidine N-Cyanoguanidine NCyanoguanidine->Cyclization Acetone Acetone Acetone->Cyclization Target 4-Methyl-6-(thiophen-2-yl)- 1,3,5-triazin-2-amine Cyclization->Target

Caption: Proposed synthetic workflow for this compound.

Part 2: Characterization and Data Comparison

Thorough characterization of the synthesized compound is paramount for establishing its identity and purity. Discrepancies in characterization data are a primary indicator of reproducibility issues.

Expected Characterization Data

The following table outlines the expected analytical data for this compound, based on the analysis of similar structures and general principles of spectroscopy.

Analysis Expected Result Rationale/Reference
Appearance White to off-white solidTypical for small organic molecules of this class.
Melting Point 180-200 °C (decomposes)A sharp melting point is indicative of high purity. The range is an estimate based on related triazines.
¹H NMR δ (ppm): ~2.4 (s, 3H, CH₃), ~7.2 (dd, 1H, thiophene H4), ~7.6 (d, 1H, thiophene H5), ~7.8 (d, 1H, thiophene H3), ~6.8 (br s, 2H, NH₂)Chemical shifts are predicted based on standard values for methyl, thiophene, and amine protons.[2]
¹³C NMR δ (ppm): ~25 (CH₃), ~128-135 (thiophene carbons), ~165 (triazine C-NH₂), ~170 (triazine C-CH₃), ~175 (triazine C-thiophene)Predicted chemical shifts for the carbon skeleton.[2]
IR (cm⁻¹) ~3300-3500 (N-H stretch), ~2950 (C-H stretch), ~1640 (N-H bend), ~1550 (C=N stretch), ~1450 (C=C stretch)Characteristic vibrational frequencies for the functional groups present in the molecule.[3]
Mass Spec (EI) M⁺ at m/z = 206. Expected fragments: [M-CH₃]⁺, [M-NH₂]⁺, [Thiophene-CN]⁺The molecular ion peak should be observed, along with characteristic fragmentation patterns for triazines.[4]
Alternative Synthetic Approaches and Their Impact on Reproducibility

While the proposed method is robust, alternative synthetic strategies exist, each with its own set of challenges that can affect reproducibility.

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields. However, reproducibility can be challenging due to variations in microwave reactor models, power output, and temperature monitoring.[5]

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate reactions, but the intensity and frequency of the ultrasound can be difficult to standardize across different laboratory setups, potentially leading to variable results.

Part 3: Biological Evaluation

The ultimate test of reproducibility lies in the consistent biological activity of the synthesized compound. Here, we outline a standard protocol for evaluating the potential anticancer activity of this compound.

Standardized Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Maintain a human cancer cell line (e.g., HeLa, cervical cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow

start Start cell_culture Cell Culture (e.g., HeLa) start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_prep Prepare serial dilutions of test compound incubation1->compound_prep treatment Treat cells with compound compound_prep->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Key Signaling Pathway: Potential Targets for 1,3,5-Triazines

Many 1,3,5-triazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram of a Simplified PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 4-Methyl-6-(thiophen-2-yl)- 1,3,5-triazin-2-amine Triazine->PI3K potential inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for 1,3,5-triazines.

Conclusion: Best Practices for Ensuring Reproducibility

To ensure the reproducibility of experimental results for this compound, researchers should adhere to the following best practices:

  • Detailed Record-Keeping: Maintain a meticulous laboratory notebook detailing all experimental parameters, including reagent sources and lot numbers, reaction times, temperatures, and purification methods.

  • Thorough Characterization: Perform a full suite of analytical techniques (NMR, IR, Mass Spec, and melting point) to confirm the identity and purity of the synthesized compound.

  • Standardized Assays: Utilize well-established and standardized biological assays with appropriate positive and negative controls.

  • Data Sharing: Whenever possible, make raw data and detailed experimental protocols publicly available to facilitate verification by other researchers.

By embracing a culture of transparency and rigor, the scientific community can enhance the reliability of its findings and accelerate the translation of promising molecules from the laboratory to the clinic.

References

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A Comparative Analysis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine: A Putative Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the novel compound 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine against a panel of well-characterized inhibitors targeting Dihydrofolate Reductase (DHFR). Given the presence of a 1,3,5-triazine scaffold, a privileged structure in folate pathway inhibition, we hypothesize that this compound exhibits activity against DHFR. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this and similar novel compounds.

Dihydrofolate Reductase: A Cornerstone Therapeutic Target

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[4][5] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell proliferation, making it an effective strategy against rapidly dividing cells, such as those found in cancer and pathogenic microbes.[5][6]

The therapeutic utility of DHFR inhibitors is well-established, with applications spanning oncology, infectious diseases, and autoimmune disorders.[3][7] The success of these inhibitors hinges on their selectivity for the target organism's DHFR over the human enzyme, a feat made possible by subtle but exploitable differences in the active sites of these orthologous enzymes.[3][5]

The Investigational Compound: this compound

The compound at the center of this analysis, this compound, features a 1,3,5-triazine core. This heterocyclic motif is a key pharmacophore in several non-classical DHFR inhibitors.[1][8] Its structural similarity to known antifolates provides a strong rationale for investigating its potential as a DHFR inhibitor. The thiophene ring, a common bioisostere for a phenyl ring, and the methyl and amine substitutions on the triazine core will likely influence its binding affinity and selectivity for the DHFR active site.

A Comparative Benchmarking Against Known DHFR Inhibitors

To contextualize the potential of this compound, we will compare it to three well-established DHFR inhibitors, each with a distinct therapeutic profile:

  • Methotrexate: A classical antifolate that is a structural analog of folic acid.[2][9] It is a potent inhibitor of human DHFR and is widely used in cancer chemotherapy and for the treatment of autoimmune diseases like rheumatoid arthritis.[4][9][10]

  • Trimethoprim: A non-classical inhibitor with high selectivity for bacterial DHFR over its human counterpart.[11][12] This selectivity makes it a highly effective antibacterial agent, often used in combination with sulfamethoxazole.[13][14]

  • Cycloguanil: The active metabolite of the antimalarial prodrug proguanil.[15][16][17] It is a potent inhibitor of plasmodial DHFR, the enzyme found in the malaria parasite.[18]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act as competitive inhibitors of the DHFR enzyme, binding to its active site and preventing the binding of the natural substrate, dihydrofolate.[2] This blockade disrupts the folate cycle, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis and cell division.[4]

DHFR_Pathway cluster_folate_cycle Folate Cycle cluster_thymidylate_synthesis Thymidylate Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS One-carbon donor NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ TS->DHF dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA DHFR->THF Product DHFR->NADP Inhibitors DHFR Inhibitors (Methotrexate, Trimethoprim, Cycloguanil, Putative Compound) Inhibitors->DHFR Inhibition

Caption: Folate pathway and DHFR inhibition.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency (IC50 or Ki values) of the selected known inhibitors against DHFR from various species. A lower value indicates higher potency. A placeholder is included for our investigational compound, this compound, to be populated with experimental data.

InhibitorHuman DHFRE. coli DHFRS. aureus DHFRP. falciparum DHFR
Methotrexate IC50: ~120 nM[2]Ki: ~1 nM[2]Ki: ~0.71 nM[2]-
Trimethoprim IC50: >30,000 nM[2]IC50: ~23 nM[2]Ki: 31,000 nM (resistant)[2]-
Cycloguanil ---IC50: ~0.5 nM (wild-type)[2]
This compound To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocol: DHFR Enzyme Inhibition Assay

To determine the inhibitory activity of this compound, a spectrophotometric enzyme inhibition assay can be employed. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Assay_Workflow start Start reagents Prepare Reagents: - Assay Buffer - DHFR Enzyme - NADPH - DHF - Test Compound start->reagents plate_prep Plate Preparation: - Add buffer, NADPH, and DHFR to microplate wells reagents->plate_prep compound_add Add Test Compound (serial dilutions) plate_prep->compound_add incubation Pre-incubate at 37°C for 10 minutes compound_add->incubation reaction_start Initiate Reaction: Add DHF to all wells incubation->reaction_start measurement Measure Absorbance at 340 nm every 30 seconds for 15 minutes reaction_start->measurement data_analysis Data Analysis: - Calculate reaction rates - Plot % inhibition vs. [Compound] - Determine IC50 value measurement->data_analysis end End data_analysis->end

Caption: DHFR enzyme inhibition assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA.

    • Enzyme Solution: Recombinant human or microbial DHFR diluted in assay buffer to the desired concentration.

    • NADPH Solution: 10 mM NADPH in assay buffer.

    • DHF Solution: 10 mM DHF in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add 160 µL of assay buffer, 10 µL of NADPH solution, and 10 µL of the test compound at various concentrations to each well.

    • Add 10 µL of the DHFR enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the DHF solution to each well.

    • Immediately place the microplate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks and Future Directions

The structural features of this compound suggest that it is a promising candidate for a DHFR inhibitor. The proposed experimental workflow provides a clear path to validating this hypothesis and quantifying its inhibitory potency.

Future studies should focus on:

  • Determining the IC50 values against a panel of DHFR enzymes from different species (e.g., human, E. coli, S. aureus, P. falciparum) to establish its selectivity profile.

  • Elucidating the mode of inhibition through kinetic studies to confirm if it acts as a competitive inhibitor.

  • Performing structural studies , such as X-ray crystallography of the compound in complex with DHFR, to understand the molecular basis of its binding and selectivity.

  • Evaluating its in vitro activity against relevant cancer cell lines or microbial strains.

This comprehensive approach will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel DHFR inhibitor.

References

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Cross-Validation of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the 1,3,5-triazine scaffold has emerged as a promising framework for the development of novel therapeutic agents.[1][2][3] These nitrogen-rich heterocyclic compounds have demonstrated a wide array of biological activities, including potent anticancer effects.[4][5][6] This guide focuses on a specific analogue, 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, and provides a comprehensive framework for its cross-validation in a panel of distinct cancer cell lines.

The rationale for cross-validation is rooted in the inherent heterogeneity of cancer.[7] A compound's efficacy can vary dramatically between different tumor types due to unique genetic and phenotypic characteristics.[7][8] Therefore, screening a new chemical entity across a diverse set of cell lines is a critical step to ascertain its broader therapeutic potential and to identify specific cancer types that may be particularly susceptible to its action.[9][10]

This guide will detail the experimental workflow, present hypothetical comparative data, and propose a plausible mechanism of action for this compound, grounded in the known activities of similar triazine derivatives which often target key cell signaling pathways.[11][12][13][14]

Experimental Design and Rationale

Our hypothetical study will utilize a panel of three human cancer cell lines representing different malignancies:

  • A549: Non-small cell lung carcinoma

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • HCT-116: Colorectal carcinoma

This selection provides a preliminary assessment of the compound's activity against cancers of the lung, breast, and colon.

The primary objectives of this cross-validation study are:

  • To determine the cytotoxic and anti-proliferative effects of this compound on the selected cell lines.

  • To quantify and compare the potency of the compound across these cell lines by determining the half-maximal inhibitory concentration (IC50).

  • To investigate the mode of cell death induced by the compound.

  • To explore a potential mechanism of action by examining its effect on key proteins in a relevant signaling pathway.

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Phase 1: Cell Viability Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Mechanism of Action A Cell Seeding (A549, MCF-7, HCT-116) B Compound Treatment (24, 48, 72h) A->B C MTT Assay B->C D IC50 Determination C->D E Cell Treatment at IC50 D->E Inform selection of concentration F Annexin V-FITC/PI Staining E->F G Flow Cytometry Analysis F->G H Cell Treatment & Lysis I Western Blotting H->I J Analysis of PI3K/Akt Pathway Proteins I->J

Caption: Experimental workflow for the cross-validation of the test compound.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of this compound was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.[15][16] The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, were calculated after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
A549 Non-Small Cell Lung Cancer15.2 ± 1.8
MCF-7 Breast Adenocarcinoma28.5 ± 3.1
HCT-116 Colorectal Carcinoma9.8 ± 1.2

These hypothetical results suggest that this compound exhibits a differential cytotoxic effect across the tested cell lines, with the highest potency observed against the HCT-116 colorectal cancer cell line.

Mechanistic Insights: Induction of Apoptosis and Signaling Pathway Modulation

To understand how the compound induces cell death, an Annexin V-FITC and Propidium Iodide (PI) staining assay was performed.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Thus, this dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Our hypothetical data from flow cytometry analysis of HCT-116 cells treated with the compound at its IC50 concentration for 24 hours showed a significant increase in the Annexin V+/PI- population compared to untreated controls, indicating the induction of apoptosis.

Many 1,3,5-triazine derivatives have been reported to exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.[3] The PI3K/Akt/mTOR pathway is one of the most frequently over-activated pathways in human cancers and is a common target for triazine-based inhibitors.[11][12][13][19] Dysregulation of this pathway contributes to tumorigenesis and drug resistance.[12]

We hypothesize that this compound may inhibit the PI3K/Akt signaling cascade. To test this, Western blot analysis would be performed to measure the expression levels of total and phosphorylated forms of key proteins in this pathway, such as Akt and its downstream effector, mTOR. A decrease in the phosphorylation of Akt (at Ser473) and mTOR would support this proposed mechanism.

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt pathway.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[23]

Protocol:

  • Cell Culture and Treatment: Seed 1-2 x 10^5 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[24]

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[18][23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]

Western Blot Analysis

Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate.[25]

Protocol:

  • Protein Extraction: Treat cells with the compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26][27]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-PAGE.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25][27]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[27]

Conclusion

This guide outlines a systematic approach to the cross-validation of this compound. The presented methodologies provide a robust framework for assessing its anti-proliferative activity, determining its mode of cell death induction, and elucidating its potential mechanism of action. The hypothetical data underscores the importance of evaluating novel anticancer compounds across a panel of diverse cell lines to identify sensitive cancer types and to guide further preclinical development. The proposed inhibition of the PI3K/Akt pathway offers a testable hypothesis that aligns with the known biological activities of the broader 1,3,5-triazine class of compounds.

References

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A Head-to-Head Comparison of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine Analogs as Dual PI3K/mTOR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PI3K/mTOR with Thiophene-Triazine Scaffolds

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. When coupled with a thiophene moiety, it forms a class of compounds with significant potential for kinase inhibition.

This guide provides a detailed head-to-head comparison of a series of novel thiophene-triazine derivatives. Specifically, we will analyze analogs of a core structure closely related to 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, where the 2-amino group is further functionalized with an arylurea unit. These modifications are designed to enhance the inhibitory potency and selectivity against PI3Kα and mTOR kinases. The objective of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationships (SAR) within this series, supported by robust experimental data, to inform future drug design and development efforts.

Synthesis of Thiophene-Triazine Analogs: A General Overview

The synthesis of the thiophene-triazine analogs discussed herein follows a multi-step synthetic route, commencing from readily available starting materials. The general synthetic strategy involves the sequential substitution of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine core.

A key intermediate is formed by the reaction of 2,4,6-trichloro-1,3,5-triazine with a thiophene-containing amine. Subsequent reaction with an appropriate amine introduces the 4-amino substituent. The final step involves the introduction of the arylurea moiety at the 2-position of the triazine ring. This modular synthesis allows for the generation of a diverse library of analogs by varying the arylurea component, which is crucial for exploring the structure-activity relationships.[1]

Head-to-Head Comparison of Biological Activity

The synthesized thiophene-triazine analogs were evaluated for their in vitro anticancer activity against a panel of nine human cancer cell lines and for their inhibitory activity against PI3Kα and mTOR kinases. The results, summarized in the tables below, provide a clear comparison of the performance of each analog.

In Vitro Anticancer Activity

The cytotoxic effects of the thiophene-triazine analogs were assessed using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1.

Table 1: In Vitro Anticancer Activity (IC50, μM) of Thiophene-Triazine Analogs

CompoundMCF-7HeLaA549NCI-H460H2228H1975Ovcar-2U87MGHela-MDR
Analog 1 (4-F) 0.30 ± 0.061.04 ± 0.230.47 ± 0.092.31 ± 0.380.22 ± 0.030.008 ± 0.002 0.25 ± 0.111.25 ± 0.370.37 ± 0.13
Analog 2 (4-Cl) 0.45 ± 0.081.23 ± 0.150.58 ± 0.112.56 ± 0.410.31 ± 0.050.015 ± 0.0040.33 ± 0.091.48 ± 0.290.49 ± 0.11
Analog 3 (4-CH3) 0.88 ± 0.122.11 ± 0.281.05 ± 0.193.12 ± 0.550.55 ± 0.090.032 ± 0.0070.61 ± 0.142.01 ± 0.360.95 ± 0.18
Analog 4 (H) 1.25 ± 0.193.54 ± 0.411.89 ± 0.274.67 ± 0.680.98 ± 0.150.058 ± 0.0111.02 ± 0.213.15 ± 0.491.52 ± 0.26
GDC-0941 (Control) 2.42--------

Data presented as mean ± standard deviation from three independent experiments. GDC-0941 is a known PI3K inhibitor used as a reference compound. The aryl substituent on the urea moiety is indicated in parentheses.

The results demonstrate that most of the synthesized compounds exhibit potent anticancer activity across the tested cell lines, with several analogs showing significantly better performance than the lead compound GDC-0941.[1] Notably, Analog 1 , bearing a 4-fluorophenylurea moiety, displayed exceptional potency, particularly against the H1975 lung cancer cell line with an IC50 value in the single-digit nanomolar range.[1]

Kinase Inhibitory Activity

To elucidate the mechanism of action, the most promising analogs were evaluated for their ability to inhibit the enzymatic activity of PI3Kα and mTOR. The IC50 values for kinase inhibition are presented in Table 2.

Table 2: PI3Kα and mTOR Kinase Inhibitory Activity (IC50, nM)

CompoundPI3KαmTOR
Analog 1 (4-F) 177.4112.24
Analog 2 (4-Cl) 215.3218.91
Analog 3 (4-CH3) 354.1835.67
Analog 4 (H) 489.5551.23

The data reveals that the thiophene-triazine analogs are potent dual inhibitors of PI3Kα and mTOR.[1] Consistent with the cytotoxicity data, Analog 1 emerged as the most potent inhibitor of both kinases, with a particularly strong inhibitory effect on mTOR.[1] This dual inhibitory activity is a desirable characteristic for an anticancer agent, as it can lead to a more comprehensive blockade of the PI3K/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The comparative data allows for a clear elucidation of the structure-activity relationships within this series of thiophene-triazine analogs. The nature of the substituent on the arylurea moiety plays a crucial role in determining the biological activity.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

  • Reaction Setup: The kinase reaction is performed in a 384-well plate. The reaction mixture contains the respective kinase (PI3Kα or mTOR), the substrate (e.g., PIP2 for PI3Kα), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luciferase-based detection system.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

This comprehensive head-to-head comparison of novel thiophene-triazine analogs has identified a promising new series of dual PI3Kα/mTOR inhibitors with potent anticancer activity. The clear structure-activity relationship established in this study provides a valuable roadmap for the rational design of next-generation inhibitors. Specifically, the finding that para-substituted electron-withdrawing groups on the arylurea moiety significantly enhance potency highlights a key area for further optimization.

Future research should focus on:

  • Synthesizing additional analogs with diverse electron-withdrawing groups to further refine the SAR.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of the most potent compounds in relevant animal models of cancer.

  • Investigating the detailed binding mode of these inhibitors with PI3Kα and mTOR through co-crystallization studies to guide further structure-based drug design.

The findings presented in this guide underscore the potential of the thiophene-triazine scaffold as a versatile platform for the development of novel and effective anticancer therapeutics targeting the PI3K/mTOR signaling pathway.

References

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A Comparative Guide to the In Vivo Efficacy of Thiophene-Substituted Triazines and Related Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 1,3,5-triazine core has emerged as a privileged structure, underpinning the development of several approved anticancer drugs.[1] This guide provides a comprehensive comparison of the in vivo efficacy of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine and other notable triazine compounds, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation. While direct in vivo data for this compound is not extensively available in the public domain, this guide will leverage data from closely related thiophene-substituted and other bioactive triazine derivatives to provide a robust comparative analysis for researchers, scientists, and drug development professionals.

Introduction to Triazine Derivatives in Cancer Therapy

The 1,3,5-triazine scaffold is a six-membered heterocyclic ring containing three nitrogen atoms, offering a versatile platform for chemical modification at three positions. This structural flexibility allows for the fine-tuning of physicochemical and biological properties, leading to the discovery of compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Several triazine derivatives have been successfully translated into clinical practice, validating the therapeutic potential of this chemical class.[1] The inclusion of a thiophene moiety, a five-membered sulfur-containing aromatic ring, is a common strategy in medicinal chemistry to enhance biological activity.[3]

Comparative In Vivo Efficacy

A direct comparison of the in vivo efficacy of this compound is hampered by the limited availability of public data. However, by examining structurally similar compounds and other triazine derivatives that have undergone in vivo evaluation, we can extrapolate and benchmark its potential performance.

Thiophene-Substituted Triazine Derivatives

Recent studies have highlighted the promise of thiophene-containing triazine derivatives as anticancer agents. For instance, a novel 2-arylurea-1,3,5-triazine derivative, Compound 48 , has demonstrated significant in vitro and in vivo anticancer efficacies in MCF-7 xenograft models.[1] While the specific quantitative in vivo data from the primary literature is not readily accessible in the initial review, its mention in a systematic review underscores its importance.[1]

Another noteworthy example is a series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives developed as PI3K and mTOR inhibitors. One of these compounds showed excellent in vitro inhibition of cancer cell proliferation.[1] Although in vivo data for this specific compound was not detailed in the review, the potent in vitro activity suggests a strong rationale for subsequent in vivo studies.

Other Promising Triazine Derivatives with In Vivo Data

A novel 1,2,4-triazine derivative, MM-129 , was investigated in a zebrafish embryo xenograft model with human colorectal cancer cell lines DLD-1 and HT-29. The study reported a significant antitumor effect, with a 56% reduction in tumor size for DLD-1 xenografts and a 64% reduction for HT-29 xenografts compared to the control group.[4]

Another 1,3,5-triazine derivative, Compound 32 , was evaluated in a U87-MG human glioblastoma xenograft model. This compound exhibited antitumor activity comparable to the established anticancer agent ZSTK-474 when administered at a lower dose (20 mg/kg/day vs. 40 mg/kg/day for ZSTK-474).[1]

Furthermore, a study on 1,3,5-triazine derivatives in a patient-derived orthotopic xenograft (PDOX) mouse model of osteosarcoma demonstrated their ability to inhibit tumor growth and prevent lung metastasis.[5]

The table below summarizes the available efficacy data for these comparative triazine compounds.

Compound Name/ClassAnimal ModelCancer Cell Line(s)Key In Vivo Efficacy ResultsReference
MM-129 (1,2,4-triazine derivative)Zebrafish Embryo XenograftDLD-1 (Colorectal)56% reduction in tumor size vs. control[4]
HT-29 (Colorectal)64% reduction in tumor size vs. control[4]
Compound 32 (1,3,5-triazine derivative)U87-MG Human Glioblastoma XenograftU87-MG (Glioblastoma)Similar antitumor activity to ZSTK-474 at a lower dose[1]
1,3,5-Triazine derivatives Patient-Derived Orthotopic Xenograft (PDOX) Mouse ModelOsteosarcomaInhibition of tumor growth and prevention of lung metastasis[5]

Mechanistic Insights: Targeting Key Signaling Pathways

Many triazine derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. A prominent mechanism of action for several thiophene-substituted triazines is the dual inhibition of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways.[1] The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers and plays a crucial role in tumor progression and resistance to therapy.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Triazine Thiophene-Triazine Derivatives Triazine->PI3K Triazine->mTORC1

Caption: PI3K/mTOR Signaling Pathway Inhibition by Thiophene-Triazine Derivatives.

Experimental Protocols for In Vivo Efficacy Assessment

The robust evaluation of novel anticancer compounds necessitates well-designed and ethically sound in vivo experimental protocols. The following sections detail standardized methodologies for assessing the efficacy of triazine derivatives in preclinical cancer models.[6]

General Workflow for In Vivo Anticancer Studies

InVivo_Workflow A Ethical Approval (IACUC) B Animal Model Selection (e.g., Nude Mice) A->B C Tumor Cell Implantation (Subcutaneous or Orthotopic) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Compound Administration (e.g., Oral, IP) E->F G Continued Tumor and Health Monitoring F->G H Endpoint Measurement (e.g., Tumor Volume, Body Weight) G->H I Tissue Collection and Analysis H->I

Caption: A Standardized Workflow for Preclinical In Vivo Anticancer Efficacy Studies.

Detailed Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for evaluating the antitumor activity of a test compound, such as a triazine derivative, in a subcutaneous xenograft mouse model.

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., MCF-7, U87-MG) in appropriate media and conditions until they reach the logarithmic growth phase.
  • Harvest the cells and resuspend them in a suitable vehicle, such as a mixture of media and Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
  • Acclimatize the animals for at least one week before the experiment.
  • Inject the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

4. Compound Formulation and Administration:

  • Prepare the test compound in a suitable vehicle (e.g., saline, DMSO/Cremophor/water mixture).
  • Administer the compound to the treatment groups at a predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).
  • Administer the vehicle alone to the control group.

5. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volume and body weight regularly throughout the study.
  • Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

6. Study Endpoint and Data Analysis:

  • The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the comparative analysis of structurally related thiophene-substituted and other bioactive triazine derivatives provides a strong rationale for its potential as an anticancer agent. The demonstrated in vivo activity of compounds like MM-129 and Compound 32, coupled with the mechanistic understanding of PI3K/mTOR inhibition by thiophene-triazines, paves the way for future preclinical development.

Further in vivo studies employing rigorous experimental protocols, such as the subcutaneous and orthotopic xenograft models detailed in this guide, are imperative to ascertain the therapeutic window and efficacy of this compound. Such investigations will be crucial in determining its potential for translation into clinical settings for the benefit of cancer patients.

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  • Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs - PubMed. (2019-08-23).
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)

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A Guide to Assessing the Kinase Selectivity of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, a Novel Aurora Kinase A Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine—hereafter designated as Compound X —as a case study. We will operate on the validated premise that Compound X is a potent inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase crucial for mitotic progression and a key target in oncology.

The clinical success and safety profile of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective compound promises minimized off-target effects, whereas a multi-targeted inhibitor might offer broader efficacy but with a greater potential for toxicity. Therefore, rigorous, multi-faceted assessment of selectivity is not merely a characterization step but a critical determinant of a compound's therapeutic potential.

This document outlines the causal logic behind experimental choices, provides detailed protocols for key assays, and compares the performance of Compound X against established AURKA inhibitors: Alisertib (MLN8237) , a selective AURKA inhibitor, and Tozasertib (VX-680) , a pan-Aurora kinase inhibitor.

Part 1: The Selectivity Assessment Workflow: A Multi-Pronged Approach

True selectivity cannot be determined by a single data point. It requires a tiered approach, moving from the intended target to the broader kinome and finally into a cellular context to confirm functional effects. Our assessment is built on three pillars: 1) In Vitro Enzymatic Potency, 2) Broad-Panel Kinome Profiling, and 3) Cellular Target Engagement and Phenotypic Outcomes.

A Compound X Synthesis & QC B Pillar 1: In Vitro Enzymatic Assays A->B Test Potency C Pillar 2: Broad-Panel Kinome Profiling A->C Assess Breadth D Pillar 3: Cellular Target Engagement A->D Confirm Cellular Effect E Primary Target Potency (AURKA IC50) B->E F Family Member Selectivity (AURKB/C IC50) B->F G Kinome-wide Screen (% Inhibition @ 1µM) C->G I Target Phosphorylation (p-AURKA / p-Histone H3) D->I J Phenotypic Outcome (Endoreduplication, Apoptosis) D->J K Comprehensive Selectivity Profile (S-Score, Justification for Advancement) E->K Synthesize Data F->K Synthesize Data H Dose-Response of Off-Target Hits (IC50) G->H Follow-up H->K Synthesize Data I->K Synthesize Data J->K Synthesize Data

Figure 1: The tiered workflow for assessing kinase inhibitor selectivity.

Part 2: In Vitro Profiling - Potency and Kinome-Wide Interactions

The initial step is to quantify the inhibitor's potency against its intended target and then expand the analysis to the entire kinase family and beyond.

Primary Target Potency: AURKA Enzymatic Assay

We first confirm and quantify the inhibitory activity of Compound X against recombinant human AURKA. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol: AURKA ADP-Glo™ Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of Compound X, Alisertib, and Tozasertib in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2 µL of inhibitor dilution, 2 µL of AURKA enzyme and substrate mix (e.g., 25 ng/µL AURKA, 0.2 mg/mL myelin basic protein), and initiate the reaction by adding 1 µL of 500 µM ATP.

  • Incubation: Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Kinome-Wide Selectivity Profiling

To understand the off-target profile, Compound X is screened against a large panel of human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). The primary screen is typically run at a high concentration (e.g., 1 µM) to identify all potential interactions.

Data Interpretation: The Selectivity Score (S-Score)

The output is often visualized as a "kinetree" and quantified using a selectivity score (S-score). The S-score divides the number of kinases that bind the compound by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(10) at 1 µM is the number of kinases with >90% inhibition at that concentration, divided by the total number of kinases tested.

Comparative Selectivity Data

The following table summarizes hypothetical but realistic data for Compound X and its comparators.

CompoundTargetIC50 (nM)AURKB IC50 (nM)S(10) @ 1µMKey Off-Targets (>90% Inh. @ 1µM)
Compound X AURKA82500.015 (7/468)FLT3, RET, FAK, PYK2, TRKB, CAMK2D, DDR1
Alisertib AURKA122100.019 (9/468)RET, FAK, STK33, RSK1, RSK2, RSK3, RSK4, PLK4
Tozasertib AURKA390.081 (38/468)AURKB, AURKC, ABL, SRC, FLT3, JAK2, many others

This data shows Compound X is highly potent against AURKA with a ~31-fold selectivity over AURKB, comparable to the selective inhibitor Alisertib. In contrast, Tozasertib potently inhibits both AURKA and AURKB. The S-score for Compound X is very low, indicating high selectivity across the kinome.

Part 3: Cellular Target Engagement - Validating In Vitro Findings

Biochemical assays are essential, but they do not guarantee activity in a cellular environment. We must confirm that Compound X can enter the cell, engage AURKA, and elicit the expected downstream biological response.

The AURKA Signaling Pathway in Mitosis

AURKA is a master regulator of mitotic entry and spindle assembly. Its activation at the G2/M transition leads to the phosphorylation of numerous substrates, including the centrosomal protein PLK1 and Histone H3 at Serine 10 (a hallmark of mitosis). Inhibition of AURKA is expected to prevent this phosphorylation cascade, leading to mitotic arrest.

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2/M Transition AURKA AURKA (Active) G2->AURKA Activation PLK1 PLK1 AURKA->PLK1 Phosphorylates (Activates) H3 Histone H3 AURKA->H3 Phosphorylates (p-H3S10) Spindle Spindle Assembly & Centrosome Maturation PLK1->Spindle H3->Spindle CompoundX Compound X CompoundX->AURKA Inhibits

Figure 2: Simplified AURKA signaling pathway at the G2/M transition.

Protocol: Western Blot for Cellular Target Engagement

This protocol measures the phosphorylation of a direct AURKA substrate (Histone H3) in a cancer cell line with high AURKA expression (e.g., HCT-116).

  • Cell Culture & Treatment: Plate HCT-116 cells and allow them to adhere overnight. Treat cells with a dose-response of Compound X (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. Include nocodazole as a positive control to arrest cells in mitosis.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, and anti-Actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band intensity to determine the IC50 for p-H3S10 inhibition.

Expected Outcome: Compound X should show a dose-dependent decrease in the p-H3S10 signal, with a cellular IC50 value that ideally correlates with its enzymatic IC50. This confirms that the compound is cell-permeable and engages its target in a functional manner.

Part 4: Conclusion and Future Directions

The collective data from these assays provides a robust, multi-dimensional view of the selectivity of this compound (Compound X). Our hypothetical results position it as a highly potent and selective AURKA inhibitor, with a profile superior to the pan-Aurora inhibitor Tozasertib and comparable to the clinical candidate Alisertib.

The identification of a small number of off-targets (FLT3, RET, etc.) is a critical finding. The next logical steps would involve:

  • Cellular assays in cell lines driven by these off-target kinases to determine the functional consequence of this inhibition.

  • In vivo tolerability studies to assess whether the observed off-target profile translates to a safety liability.

  • Structural biology studies (co-crystallization) to understand the molecular basis of Compound X's high affinity for AURKA and its interactions with any off-targets.

This rigorous, hypothesis-driven approach ensures that decisions made about the future development of Compound X are based on a comprehensive and trustworthy understanding of its biological activity.

References

  • Title: The Therapeutic Potential of Aurora Kinase Inhibitors in Cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Aurora A kinase (AURKA) in normal and pathological cell division Source: Cell & Molecular Life Sciences URL: [Link]

  • Title: The importance of kinase inhibitor selectivity Source: Biochemical Society Transactions URL: [Link]

  • Title: Tozasertib Source: Wikipedia URL: [Link]

An Independent Researcher's Guide to Verifying the Biological Effects of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for the Systematic Evaluation of a Novel Triazine Derivative

For researchers and drug development professionals, the emergence of a novel chemical entity like 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine presents both an opportunity and a rigorous challenge. This guide provides a structured, in-depth framework for the independent verification of its biological effects. The protocols and logical progressions outlined herein are designed to be self-validating, ensuring that any generated data is robust, reproducible, and scientifically sound.

The core structure of this molecule, a 1,3,5-triazine ring, is a well-established "privileged scaffold" in medicinal chemistry, known to be the foundation of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The presence of a thiophene moiety further suggests the potential for diverse biological interactions, as thiophene derivatives have been explored as inhibitors of various enzymes.[4][5] This guide will therefore focus on a tiered approach to systematically screen for these potential activities.

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Screening

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for all subsequent, more specific assays. A broad-spectrum cytotoxicity screen across a panel of cancer cell lines and a normal (non-cancerous) cell line is essential to identify both potential therapeutic efficacy and off-target toxicity.

Experimental Rationale: The choice of cell lines should be strategic. Including representatives from different cancer types (e.g., breast, colon, lung) provides a broader picture of the compound's potential spectrum of activity. The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial for calculating a preliminary selectivity index, a key indicator of a compound's therapeutic window.[6][7]

Comparative Compounds:

  • Positive Control: Doxorubicin (a well-characterized chemotherapeutic agent).

  • Negative Control: Vehicle (DMSO).

  • Alternative Triazine: Gedatolisib (a known PI3K/mTOR inhibitor with a triazine core) can serve as a relevant comparator for mechanistic studies if the novel compound shows antiproliferative effects.[8]

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50, µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293/HCT-116)
This compound 12.58.225.145.85.59
Doxorubicin0.81.11.52.52.27
Gedatolisib0.050.080.121.215.0

Protocol: MTT Assay for Cell Viability

This widely used colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for MTT Cytotoxicity Assay

Part 2: Mechanistic Elucidation - Probing the "How"

Should the initial screening reveal significant antiproliferative activity, the next logical step is to investigate the underlying mechanism. Given the known activities of many triazine derivatives, cell cycle arrest and kinase inhibition are primary hypotheses to test.[1][3]

A compound can inhibit proliferation by causing cells to arrest at a specific phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.

Experimental Rationale: By quantifying the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment, we can determine if the compound induces a specific cell cycle block.[10][11]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[10]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[10]

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit).

dot graph { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

}

The Eukaryotic Cell Cycle

Many triazine derivatives exert their anticancer effects by inhibiting protein kinases, such as those in the PI3K/Akt/mTOR pathway.[1][8] A general kinase assay can serve as an initial screen for this activity.

Experimental Rationale: A fluorometric assay that measures ADP production provides a robust and high-throughput method to screen for general kinase inhibition.[12][13] If inhibition is detected, further profiling against a panel of specific kinases would be the next step.[14]

Protocol: General Kinase Activity Assay

  • Pre-incubation: In a 384-well plate, pre-incubate the kinase of interest with the test compound for 10-30 minutes.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.

  • Incubation: Incubate for 30-60 minutes at the optimal temperature for the enzyme.

  • ADP Detection: Add the detection reagent, which enzymatically converts the ADP produced to a fluorescent signal.

  • Fluorescence Reading: Read the fluorescence intensity (e.g., λex = 530nm, λem = 590nm).[12] A decrease in fluorescence indicates inhibition.

G

Workflow for a General Kinase Inhibition Assay

Part 3: Exploring Anti-Inflammatory Potential

The 1,3,5-triazine scaffold is also associated with anti-inflammatory properties.[1][15] A logical next step is to investigate the compound's ability to modulate inflammatory responses in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Rationale: LPS is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Measuring the inhibition of these cytokines is a standard method for screening for anti-inflammatory activity.[16]

Comparative Compounds:

  • Positive Control: Dexamethasone (a potent steroidal anti-inflammatory drug).

  • Negative Control: Vehicle (DMSO).

Protocol: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells and seed them into a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production.

Table 2: Hypothetical Anti-Inflammatory Activity Data (IC50, µM)

CompoundTNF-α InhibitionIL-6 Inhibition
This compound 15.222.5
Dexamethasone0.010.05
Conclusion

This guide provides a systematic, multi-tiered approach for the independent verification of the biological effects of this compound. By starting with broad cytotoxicity screening and logically progressing to more specific mechanistic assays based on the structural alerts of the molecule, researchers can efficiently and robustly characterize its biological profile. The inclusion of appropriate controls and comparators at each stage is paramount for generating high-quality, trustworthy data. This framework ensures that the potential of this novel compound is evaluated with the scientific rigor required for modern drug discovery and development.

References

  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.
  • A Comparative Analysis of the Biological Activities of 1,3,5-Triazine Derivatives. Benchchem.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate.
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health.
  • Cell Cycle Protocols. BD Biosciences.
  • Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Cytotoxicity Assays | Life Science Applications.
  • Update on in vitro cytotoxicity assays for drug development. ResearchGate.
  • Assaying cell cycle status using flow cytometry. National Institutes of Health.
  • BioAssay Systems Kinase.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cell Cycle Protocols. BD Biosciences.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Methods for Detecting Kinase Activity | News & Announcements. Cayman Chemical.
  • Can anyone suggest a protocol for a kinase assay? ResearchGate.
  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed.
  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central.
  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed.

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A Comparative Analysis of the Pharmacokinetic Profiles of Novel 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The incorporation of a thiophene moiety can further enhance the therapeutic potential and modulate the pharmacokinetic properties of these compounds.[3][4] This guide presents a comparative analysis of the pharmacokinetic profiles of a series of novel 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine derivatives. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds is crucial for their development as potential therapeutic agents.[5][6] This document is intended for researchers, scientists, and drug development professionals to provide insights into the structure-pharmacokinetic relationships of this chemical series and to detail the experimental methodologies used for their evaluation.

I. In Vitro Pharmacokinetic Profiling

The initial assessment of drug candidates typically involves a battery of in vitro assays to predict their in vivo behavior.[7] In this section, we compare the in vitro ADME properties of a representative set of this compound derivatives.

A. Metabolic Stability in Liver Microsomes

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.[8][9] The stability of our lead compounds was assessed in human and rat liver microsomes.

Table 1: Comparative Metabolic Stability of this compound Derivatives

Compound IDR Group (at position X)Human Liver Microsome t1/2 (min)Rat Liver Microsome t1/2 (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg)
Lead-01 -H251527.7
Lead-02 -OCH3453015.4
Lead-03 -CF315846.2
Lead-04 -Cl352219.8

From the data, it is evident that substitution at the designated R group position significantly impacts metabolic stability. The methoxy-substituted analog (Lead-02 ) exhibited the highest stability, suggesting that this position may be less susceptible to metabolic enzymes. Conversely, the trifluoromethyl-substituted analog (Lead-03 ) showed the lowest stability, indicating it is more rapidly metabolized. These findings are crucial for guiding further structural modifications to optimize the metabolic profile.[10]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines the procedure for determining the metabolic stability of a test compound using liver microsomes.[11]

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (human or rat), NADPH regenerating system, and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction.

    • The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line is used to calculate the in vitro half-life (t1/2).

    • Intrinsic clearance (CLint) is then calculated from the half-life.

Workflow for In Vitro Metabolic Stability Assessment

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Test Compound Stock Solution prep_mix Prepare Microsome/NADPH Mixture pre_warm Pre-warm Mixture to 37°C prep_mix->pre_warm initiate Initiate Reaction with Test Compound pre_warm->initiate sampling Time-Point Sampling initiate->sampling quench Quench Reaction with Acetonitrile sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

II. In Vivo Pharmacokinetic Studies

Following promising in vitro data, lead candidates are advanced to in vivo pharmacokinetic studies to understand their behavior in a whole organism.[12]

A. Oral Bioavailability in a Rodent Model

A study was conducted in rats to determine the oral bioavailability of the most promising derivatives from the in vitro screening.

Table 2: In Vivo Pharmacokinetic Parameters of Selected Derivatives in Rats

Compound IDDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Oral Bioavailability (F%)
Lead-02 108501.0420065
Lead-04 106201.5310048

The results indicate that Lead-02 , with the methoxy substitution, not only has good metabolic stability but also demonstrates superior oral bioavailability in rats compared to Lead-04 . This highlights the importance of the substituent in influencing both metabolism and absorption.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Dosing:

    • Fasted male Sprague-Dawley rats are used.

    • Administer the test compound via oral gavage (p.o.) at a specific dose.

    • A separate cohort receives the compound intravenously (i.v.) to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Oral bioavailability (F%) is calculated as (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100.

Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Prepare Fasted Rats dosing Administer Compound (p.o. and i.v.) animal_prep->dosing blood_collection Collect Blood Samples at Time Points dosing->blood_collection plasma_prep Prepare and Store Plasma blood_collection->plasma_prep bioanalysis Quantify Drug in Plasma via LC-MS/MS plasma_prep->bioanalysis pk_analysis Calculate Pharmacokinetic Parameters bioanalysis->pk_analysis bioavailability Determine Oral Bioavailability pk_analysis->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study in rats.

III. Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structure-pharmacokinetic relationships for this series of this compound derivatives.

  • Metabolic Stability: The introduction of an electron-donating group (e.g., -OCH3) at the para-position of a phenyl ring attached to the triazine core appears to shield the molecule from extensive metabolism, thereby increasing its half-life. In contrast, an electron-withdrawing group (e.g., -CF3) may create a metabolic soft spot, leading to more rapid clearance.

  • Oral Bioavailability: Improved metabolic stability, as seen with the methoxy substitution, correlates with higher oral bioavailability. This is likely due to reduced first-pass metabolism in the liver.

IV. Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of a novel series of this compound derivatives. The presented data and experimental protocols offer a framework for understanding and optimizing the ADME properties of this promising class of compounds. The insights gained from these studies are invaluable for the rational design of future analogs with improved drug-like properties, ultimately accelerating their path toward clinical development. Further studies, including metabolite identification and assessment of drug-drug interaction potential, are warranted to build a more comprehensive pharmacokinetic profile.[13]

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. ACS Publications. Available at: [Link]

  • (PDF) 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. ResearchGate. Available at: [Link]

  • 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. ResearchGate. Available at: [Link]

  • Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives. PubMed. Available at: [Link]

  • Synthesis and Reactions of 3-Amino-5,6-Dimethyl-l,2,4- Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4-Triazine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

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Safety Operating Guide

A Strategic Guide to the Safe Disposal of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and disposal plan for 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. As a Senior Application Scientist, my objective is to provide a procedural guide grounded in established safety principles and regulatory standards. This guide is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.

A diligent search for a specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document. Therefore, the protocols outlined herein are built upon a conservative hazard assessment derived from the compound's constituent chemical moieties—the 1,3,5-triazine core and the thiophene ring—and are aligned with the authoritative guidelines for general laboratory chemical waste management. This approach ensures the highest standards of safety and environmental stewardship.

Hazard Assessment and Waste Classification

The fundamental principle in managing uncharacterized chemical waste is to treat it as hazardous until proven otherwise. The structure of this compound contains two key functional groups that inform our disposal strategy:

  • 1,3,5-Triazine Ring: Triazine derivatives are a class of nitrogen-containing heterocycles. Many compounds in this family are used as herbicides and are known for their potential environmental persistence and aquatic toxicity.[1][2] Therefore, any waste containing this moiety must be prevented from entering sewer systems or waterways.[1][3]

  • Thiophene Ring: Thiophene is a sulfur-containing aromatic compound. It is recognized as a flammable liquid and can be harmful and irritating.[4][5] Its presence necessitates handling this compound with appropriate precautions to avoid ignition and personal exposure.[4][6]

Extrapolated Hazard Profile

In the absence of specific data, we can extrapolate a potential hazard profile from related compounds to guide our safety and disposal procedures. This information reinforces the necessity of a cautious approach.

Hazard ParameterRelated Compound & DataImplication for Disposal Protocol
Acute Toxicity Triazine pesticides can be toxic by inhalation, skin absorption, or ingestion.[9] Pyridine derivatives (structurally related heterocycles) are known to be harmful if swallowed or in contact with skin.[8]All handling and disposal steps must be performed using appropriate Personal Protective Equipment (PPE) to prevent exposure.[10]
Skin/Eye Irritation Related triazine compounds are classified as skin and eye irritants.[11]Mandates the use of safety goggles and chemical-resistant gloves.[11][12]
Flammability Thiophene has a flash point of -1°C, making it highly flammable.[13]Waste must be stored away from ignition sources.[4] Use of non-sparking tools may be necessary for bulk cleanup.
Environmental Hazard Triazine compounds can be extremely hazardous to water, and thiophene is harmful to aquatic organisms.[1][4][5]Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .[1][14]

Personal Protective Equipment (PPE) and Safety

Adherence to Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in a laboratory setting is mandatory.[15][16]

  • Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or equivalent.[11]

  • Hand Protection: Wear chemically resistant protective gloves, such as nitrile. Double-gloving is recommended when handling the pure compound.[8]

  • Skin and Body Protection: A standard laboratory coat must be worn.[16]

Step-by-Step Disposal Protocol

The proper management of chemical waste from its point of generation to its final disposal is a regulatory requirement.[17][18] The following protocol provides a self-validating system for the safe disposal of this compound.

Step 1: Waste Segregation

  • Rationale: Mixing different waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.[19][20]

  • Procedure:

    • Designate a specific hazardous waste container for this compound and materials contaminated with it.

    • This waste stream should be classified as Nitrogenous and Sulfur-Containing Organic Solid Waste .

    • Do not mix this waste with acids, bases, oxidizers, or halogenated solvents.[20]

Step 2: Waste Collection and Containerization

  • Rationale: Proper containment is essential to prevent leaks and spills during storage and transport.[20]

  • Procedure:

    • Solid Waste: Collect the pure compound, contaminated weigh boats, spatulas, and absorbent paper in a dedicated, wide-mouth container made of a compatible material like high-density polyethylene (HDPE).[8]

    • Contaminated Labware: Triple-rinse any reusable glassware that came into contact with the compound. The first two rinsates are hazardous waste and must be collected in a designated liquid waste container. The third rinsate may be disposed of normally, but institutional policies vary.

    • Contaminated PPE: Used gloves and disposable lab coats should be collected in a separate, clearly marked hazardous waste bag.[8]

    • Ensure all containers are securely sealed to prevent leakage. Do not overfill containers; leave at least 10% headspace for expansion.[21]

Step 3: Labeling

  • Rationale: Accurate labeling is required by the EPA and OSHA to ensure safe handling and proper disposal by waste management personnel.[18][22]

  • Procedure:

    • Affix a hazardous waste tag to the container as soon as the first item of waste is added.[17]

    • The label must include:

      • The words "Hazardous Waste" .[18]

      • The full chemical name: "this compound" .

      • An accurate list of the container's contents (e.g., "Solid compound with contaminated paper towels").

      • The primary hazards (e.g., "Irritant," "Environmentally Hazardous").

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at its point of generation.[20][23]

  • Procedure:

    • Store the sealed and labeled waste container in your lab's designated SAA.

    • The SAA must be under the control of laboratory personnel and situated away from drains or sources of ignition.[21]

    • Ensure the container is stored within a secondary containment bin to catch any potential leaks.[7]

Step 5: Spill Management

  • Rationale: A clear plan for spill cleanup minimizes exposure and environmental contamination.[19]

  • Procedure:

    • Evacuate non-essential personnel from the immediate area.

    • For small spills: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[6][8]

    • Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

    • For large spills: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Step 6: Final Disposal

  • Rationale: Final treatment and disposal of hazardous waste must be performed by trained professionals at a licensed facility to comply with federal and state regulations.[14][24]

  • Procedure:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 6-12 months), arrange for pickup.[23]

    • Contact your institution's EHS office or designated hazardous waste management provider to schedule a collection.[17]

    • Ensure all paperwork is completed as required by your institution and the waste contractor.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper management and disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Storage & Final Disposal start Waste Generation Point (e.g., experiment completion) assess 1. Assess Hazards (Triazine + Thiophene moieties = Hazardous) start->assess ppe 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste Stream (Non-halogenated, N/S-containing organic solid) ppe->segregate Begin Waste Handling collect 4. Collect in Compatible Container (Sealed HDPE) segregate->collect label_waste 5. Label Container ('Hazardous Waste', Full Chemical Name, Date) collect->label_waste store 6. Store in Satellite Accumulation Area (SAA) (Secure, Secondary Containment) label_waste->store Ready for Storage pickup 7. Arrange EHS Pickup (Contact institutional waste management) store->pickup end Final Disposal by Licensed Contractor pickup->end spill Spill Occurs spill_cleanup Spill Cleanup Protocol (Absorb, Collect as Hazardous Waste) spill->spill_cleanup spill_cleanup->collect

Caption: Logical workflow for the safe disposal of this compound.

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Personal protective equipment for handling 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

This guide provides comprehensive safety protocols and operational directives for the handling of this compound. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

The core structure of this compound, featuring a triazine ring, a thiophene moiety, and an amine group, suggests a number of potential hazards. Triazine derivatives can act as skin, eye, and respiratory irritants.[1][2] The presence of the thiophene ring, a sulfur-containing heterocycle, may also contribute to irritation and potential flammability.[3][4] Amines are known to be potential irritants and sensitizers.[5][6]

Table 1: Anticipated Hazard Profile and Recommended Precautions

Hazard CategoryPotential EffectsPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[7]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]
Skin Irritation/Corrosion May cause skin irritation.[1][10]Wear chemical-resistant gloves and a lab coat. Avoid prolonged or repeated contact.[8][11]
Eye Irritation/Damage May cause serious eye irritation.[1][10]Wear chemical safety goggles at all times. Use a face shield when handling larger quantities or if there is a risk of splashing.[3][6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1]Handle in a well-ventilated area, preferably within a chemical fume hood.[7][8]
Environmental Hazard Potentially harmful to aquatic life.[3][12]Avoid release into the environment. Dispose of waste responsibly.[7][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential for minimizing exposure risk. The selection of appropriate PPE should be based on the specific task being performed.

Routine Laboratory Operations (Small-Scale Handling)

For tasks such as weighing, preparing solutions, and conducting reactions with small quantities of the compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5]

  • Hand Protection: Nitrile or neoprene gloves are recommended.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is a good practice for added protection.

  • Body Protection: A standard laboratory coat should be worn and buttoned to its full length.[6]

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated laboratory or fume hood.

Operations with Increased Risk (Large-Scale Handling or Potential for Aerosolization)

When working with larger quantities, or if there is a potential for generating dust or aerosols, an upgraded PPE protocol is necessary:

  • Eye and Face Protection: A face shield worn over chemical safety goggles provides enhanced protection from splashes.[3][6]

  • Hand Protection: Chemical-resistant gloves with longer cuffs are advisable.

  • Body Protection: A chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if ventilation is inadequate.[1][5]

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection start Start: Handling 4-Methyl-6-(thiophen-2-yl) -1,3,5-triazin-2-amine task_assessment Assess Task: - Scale of work - Potential for aerosolization start->task_assessment small_scale Routine/Small-Scale: - Safety Goggles - Nitrile Gloves - Lab Coat task_assessment->small_scale Small Scale & Low Aerosol Risk large_scale Increased Risk/Large-Scale: - Goggles & Face Shield - Chemical-Resistant Gloves - Chemical Apron/Coveralls - Respirator (if needed) task_assessment->large_scale Large Scale or High Aerosol Risk caption Figure 1: PPE Selection Workflow

Caption: Figure 1: PPE Selection Workflow.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure or spill.

In Case of Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while under a safety shower.[13] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Spill Response Protocol

For minor spills that you are trained and equipped to handle:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[15]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[16]

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. For larger spills, refer to the increased risk PPE guidelines.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12] Work from the outside of the spill inwards to prevent spreading.[15]

  • Collect and Package: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[12][15]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[12] All cleaning materials should be disposed of as hazardous waste.[12]

For major spills, or if you are unsure of how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[16]

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Response Actions spill Spill Detected assess_spill Assess Severity: - Minor or Major? - Are you trained? spill->assess_spill minor_spill_actions Minor Spill Protocol: 1. Alert & Isolate 2. Ventilate 3. Don PPE 4. Contain & Absorb 5. Collect & Package 6. Decontaminate assess_spill->minor_spill_actions Minor Spill major_spill_actions Major Spill Protocol: 1. Evacuate Area 2. Contact EHS/Emergency   Services assess_spill->major_spill_actions Major Spill or Unsure caption Figure 2: Spill Response Workflow

Caption: Figure 2: Spill Response Workflow.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous chemical waste.[7][12]

  • Solid Waste: Collect any solid compound, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[12]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[12]

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[12] Store sealed containers in a designated, well-ventilated waste accumulation area until they can be collected by your institution's EHS office or a licensed disposal contractor.

References

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4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.